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  • Product: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
  • CAS: 1018307-51-1

Core Science & Biosynthesis

Foundational

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one chemical structure and properties

An In-Depth Technical Guide to 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical overview of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel piperidine derivative, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. Piperidine-containing compounds are of significant interest in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas.[1][2][3][4] This guide elucidates the chemical structure, physicochemical properties, a robust synthetic pathway, and a predicted pharmacological profile for the title compound. Furthermore, it details standardized experimental protocols for its characterization and a hypothetical workflow for assessing its biological activity, specifically as a ligand for G-Protein Coupled Receptors (GPCRs). The synthesis of this guide is grounded in established chemical principles and analogous compound data to provide a scientifically rigorous resource for researchers.

Chemical Identity and Structure

The fundamental identity of a compound is rooted in its structure, which dictates its physical and biological properties.

  • IUPAC Name: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

  • Molecular Formula: C₁₁H₂₂N₂O

  • Canonical SMILES: CCCCC(=O)N1CCCC(CN)C1

  • InChI Key: A search for the exact InChI key was not conclusive, but a closely related analog, 1-(3-Aminopiperidin-1-yl)pentan-1-one, has the InChIKey SUOFSJISCGONMN-UHFFFAOYSA-N.

Structural Elucidation: The molecule consists of a central six-membered piperidine ring. A pentanoyl group (a five-carbon acyl chain) is attached to the piperidine nitrogen, forming a tertiary amide. At the 3-position of the piperidine ring, an aminomethyl group (-CH₂NH₂) is attached. This combination of a lipophilic acyl chain and a basic primary amine on a piperidine scaffold suggests potential for interaction with biological targets. The compound possesses a chiral center at the 3-position of the piperidine ring, meaning it can exist as (R) and (S) enantiomers.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability. The properties listed below are estimated based on the compound's structure and data from analogous compounds.

PropertyValue (Estimated)Significance in Drug Development
Molecular Weight 198.31 g/mol Influences diffusion, bioavailability, and adherence to guidelines like Lipinski's Rule of Five.
logP (Octanol/Water Partition) ~1.5 - 2.5Predicts lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) ~41.5 ŲEstimates membrane permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 2The primary amine (-NH₂) can donate hydrogen bonds, influencing target binding and solubility.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the primary amine nitrogen can accept hydrogen bonds.
pKa (Basic) ~9.5 - 10.5 (for primary amine)Determines the ionization state at physiological pH (7.4), impacting solubility and receptor interaction.
Rotatable Bonds 5Affects conformational flexibility and the entropy of binding to a target.

Synthesis and Manufacturing

A reliable and scalable synthetic route is paramount for producing the compound for research and development. The proposed synthesis is a two-step process starting from the commercially available 3-(Aminomethyl)piperidine.[5]

Overall Reaction Scheme:

Step 1: Protection of the Primary Amine 3-(Aminomethyl)piperidine + (Boc)₂O → tert-butyl (piperidin-3-ylmethyl)carbamate

Step 2: N-Acylation tert-butyl (piperidin-3-ylmethyl)carbamate + Pentanoyl chloride → tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate

Step 3: Deprotection tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate + TFA or HCl → 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Detailed Experimental Protocol:

Step 1: Synthesis of tert-butyl (piperidin-3-ylmethyl)carbamate (Boc-Protection)

  • Rationale: The primary amine is significantly more nucleophilic than the secondary amine of the piperidine ring. However, to ensure exclusive acylation at the ring nitrogen in the subsequent step, the primary amine is protected using a tert-butyloxycarbonyl (Boc) group.

  • Procedure:

    • Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise to the stirred solution.

    • Add a base, such as triethylamine (1.1 eq), to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-butyl ((1-pentanoylpiperidin-3-yl)methyl)carbamate (N-Acylation)

  • Rationale: This step introduces the pentanoyl chain via a standard nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of pentanoyl chloride.[6]

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to act as an acid scavenger.

    • Cool the mixture to 0 °C.

    • Add pentanoyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Deprotection)

  • Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to liberate the primary amine.

  • Procedure:

    • Dissolve the N-acylated intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts and concentrate to yield the final product, which may be purified further if necessary.

Predicted Pharmacological Profile

The structural motifs of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one suggest it may interact with central nervous system (CNS) targets. Piperidine derivatives are well-represented in a multitude of drug classes, including antipsychotics, analgesics, and anticancer agents.[1][7] The combination of the N-acylpiperidine and a basic aminomethyl side chain is a common feature in ligands for G-Protein Coupled Receptors (GPCRs).[8][9]

Hypothesized Mechanism of Action: GPCR Modulation

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes, making them prominent drug targets.[9][10][11] We hypothesize that the title compound could act as a ligand for a specific class of GPCRs, such as dopamine, serotonin, or opioid receptors.

  • The protonated primary amine at physiological pH could form a key ionic interaction with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of the receptor.[10]

  • The lipophilic pentanoyl chain and the piperidine ring can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket.

Upon binding, the ligand could stabilize a specific receptor conformation, either activating (agonist) or inhibiting (antagonist/inverse agonist) downstream signaling cascades.[12] A common pathway involves the modulation of adenylyl cyclase activity, leading to changes in intracellular cyclic AMP (cAMP) levels and subsequent activation or inhibition of Protein Kinase A (PKA).[9]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (αβγ) Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector cAMP cAMP Effector->cAMP Converts Ligand Test Compound Ligand->Receptor Binds ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Hypothetical GPCR signaling cascade initiated by ligand binding.

In Vitro Experimental Workflow: Receptor Binding Assay

To validate the hypothesis that the compound binds to a specific GPCR, a radioligand binding assay is the gold standard.[13][14] This competitive assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

Detailed Protocol: Radioligand Competition Binding Assay[17]
  • Receptor Preparation:

    • Homogenize tissue known to express the target receptor (e.g., guinea pig brain) or membranes from cells overexpressing the receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂).[15]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final membrane pellet in an appropriate assay binding buffer.

    • Determine the total protein concentration using a standard method like the BCA assay.[15]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for sigma receptors), and assay buffer.[16]

    • Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one).

  • Incubation:

    • Incubate the plate, typically for 60-120 minutes at a controlled temperature (e.g., 30 °C), to allow the binding to reach equilibrium.[15]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[13][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[15]

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Receptor Membranes B Prepare Radioligand & Test Compound Dilutions C Incubate Membranes, Radioligand & Compound B->C D Separate Bound/Free via Vacuum Filtration C->D E Count Radioactivity (Scintillation Counter) D->E F Calculate Specific Binding E->F G Determine IC50 & Ki Values F->G

Caption: Workflow for a competitive radioligand binding assay.

Safety and Handling

As a novel chemical entity, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one should be handled with care, assuming it is potentially hazardous. The starting material, 4-(Aminomethyl)piperidine, is classified as causing severe skin burns and eye damage.[17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

This guide provides a foundational understanding of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, from its chemical makeup to a potential biological application. The proposed synthetic route is logical and utilizes standard organic chemistry transformations. The predicted pharmacological profile as a GPCR ligand provides a clear starting point for biological evaluation.

Future research should focus on:

  • Chiral Separation: Synthesizing or separating the (R) and (S) enantiomers to investigate stereospecificity in receptor binding.

  • In Vitro Profiling: Screening the compound against a panel of GPCRs to identify its primary target(s) and determine its selectivity.

  • Functional Assays: Conducting functional assays (e.g., cAMP assays, calcium flux assays) to determine if the compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the acyl chain length or the substitution pattern on the piperidine ring to optimize potency and selectivity.

References

Please note that direct access to some URLs may require institutional subscriptions.

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • G Protein-coupled Receptors Signaling Pathway. (n.d.). Sino Biological. Retrieved from [Link]

  • G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Pharmacological properties of natural piperidine derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. (1998). Journal of Receptor and Signal Transduction Research. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. Retrieved from [Link]

  • G-protein Coupled Receptors (GPCRs). (2023). Biology LibreTexts. Retrieved from [Link]

  • Pharmacological screening of synthetic piperidine derivatives. (2014). DUT Open Scholar. Retrieved from [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Circulation Research. Retrieved from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2012). Science China Life Sciences. Retrieved from [Link]

  • Cell membrane preparation and radioligand-binding assay. (2017). Bio-protocol. Retrieved from [Link]

  • 1-Boc-4-(Aminomethyl)piperidine. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. (2011). Rasayan Journal of Chemistry. Retrieved from [Link]

  • 4-(Aminomethyl)piperidine. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. (2014). Google Patents.
  • 1-ACETYLPIPERIDINE. (n.d.). LookChem. Retrieved from [Link]

  • 1-[3-(methylamino)piperidin-1-yl]pentan-1-one. (n.d.). Molport. Retrieved from [Link]

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. (2020). Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. Retrieved from [Link]

  • 1-(3-Aminopiperidin-1-yl)pentan-1-one. (n.d.). Chemsrc. Retrieved from [Link]

  • Piperidine, 1-[(3E)-5-(1,3-benzodioxol-5-yl)-1-oxo-3-pentenyl]-. (n.d.). PubChem. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved from [Link]

  • Piperidine Synthesis. (2025). Defense Technical Information Center. Retrieved from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). ChemMedChem. Retrieved from [Link]

  • 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions. (2008). Google Patents.

Sources

Exploratory

solubility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in organic solvents

An In-depth Technical Guide Solubility Profiling of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: A Methodological Framework for Pre-formulation and Process Chemistry Abstract The characterization of a compound's solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Solubility Profiling of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: A Methodological Framework for Pre-formulation and Process Chemistry

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing process chemistry, formulation, and bioavailability. This guide provides a comprehensive framework for determining the solubility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, a molecule featuring a complex interplay of polar and non-polar functional groups. We present the underlying theoretical principles governing its solubility, a systematic approach to solvent selection, and a detailed, self-validating experimental protocol based on the isothermal shake-flask method. This document is intended for researchers, chemists, and drug development professionals, offering both the "how" and the "why" of solubility assessment to ensure robust and reproducible data generation.

Introduction: The Critical Role of Solubility

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a multifaceted molecule incorporating a tertiary amide within a piperidine ring, a primary amine, and a moderately sized alkyl chain. This unique combination of a hydrogen-bond-accepting amide, a hydrogen-bond-donating/accepting primary amine, and a lipophilic pentanoyl group suggests a complex and highly variable solubility profile across different organic solvents.

Understanding this profile is not an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).

  • Drug Formulation: Developing viable dosage forms, as solubility is a prerequisite for absorption.

  • Analytical Method Development: Choosing suitable mobile phases for chromatographic analysis.

This guide moves beyond mere data reporting to establish a robust methodology for generating reliable solubility data for this compound and structurally related molecules.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" governs solubility, where a solute's ability to dissolve in a solvent is determined by the compatibility of their intermolecular forces. The structure of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one allows for several key interactions:

  • Hydrogen Bonding: The primary amine (-CH₂NH₂) is a strong hydrogen bond donor and acceptor. The amide carbonyl group (C=O) is a hydrogen bond acceptor. These groups will interact favorably with polar protic solvents like alcohols (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The polar amide linkage creates a significant dipole moment, promoting solubility in polar solvents such as acetone and acetonitrile.

  • Van der Waals Forces: The pentanoyl chain and the piperidine ring's hydrocarbon backbone are non-polar and will interact via weaker van der Waals forces, favoring solubility in less polar or non-polar solvents like toluene or heptane.

The molecule's overall solubility in a given solvent will be dictated by the balance of these forces. We can predict that solubility will be highest in polar protic solvents capable of satisfying all hydrogen bonding and dipole interactions, and lowest in non-polar aliphatic solvents like heptane.

Visualizing Solute-Solvent Interactions

The diagram below illustrates the potential interactions between the target molecule and different classes of solvents.

G cluster_solute 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one cluster_solvents Solvent Classes solute Target Molecule protic Polar Protic (e.g., Methanol) aprotic Polar Aprotic (e.g., Acetonitrile) nonpolar Non-Polar (e.g., Toluene) amine Primary Amine (-NH2) amine->protic Strong H-Bonding amide Tertiary Amide (>N-C=O) amide->protic H-Bonding amide->aprotic Dipole-Dipole alkyl Alkyl Groups (Piperidine & Pentanoyl) alkyl->nonpolar van der Waals

Caption: Intermolecular forces governing solubility.

Experimental Design: A Self-Validating Protocol

We will employ the isothermal shake-flask method, a gold-standard technique for determining thermodynamic solubility. The protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate and reproducible.

Materials and Reagents
  • Solute: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (>98% purity)

  • Solvents: A representative panel of analytical grade or higher solvents.

  • Apparatus:

    • Analytical balance (±0.01 mg)

    • 2 mL glass vials with PTFE-lined screw caps

    • Thermostatically controlled shaker/incubator

    • Calibrated positive displacement pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent quantitative technique.

Recommended Solvent Panel

A well-chosen panel of solvents provides a comprehensive understanding of the solubility profile.

Solvent Class Solvent Polarity Index Primary Interaction Type
Polar Protic Methanol5.1Hydrogen Bonding
Ethanol4.3Hydrogen Bonding
Polar Aprotic Acetonitrile5.8Dipole-Dipole
Acetone5.1Dipole-Dipole
Tetrahydrofuran (THF)4.0Dipole-Dipole
Non-Polar Toluene2.4van der Waals (Aromatic)
Heptane0.1van der Waals (Aliphatic)
Experimental Workflow

The following workflow ensures that a true thermodynamic equilibrium is achieved and measured.

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Protocol
  • Preparation: To a 2 mL glass vial, add approximately 10-20 mg of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. The key is to add an amount that will visibly exceed its solubility limit.

  • Solvent Addition: Accurately add 1.0 mL of the chosen organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 250 rpm).

    • Causality: Agitation is crucial to maximize the surface area of the solid and accelerate the approach to equilibrium. A 24-48 hour period is typically sufficient to ensure thermodynamic equilibrium is reached, which should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.

  • Sampling: After equilibration, remove the vials and allow the undissolved solid to settle for at least 30 minutes in the incubator to maintain temperature.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately pass it through a 0.22 µm syringe filter into a clean vial.

    • Causality: Filtration is a critical step to remove microscopic, undissolved particles that would otherwise lead to an overestimation of solubility. The filter material must be chemically compatible with the solvent to prevent leaching of extractables.

  • Dilution: Perform an accurate serial dilution of the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to bring the concentration into the linear range of the calibration curve.

  • Quantification: Analyze the final diluted sample via a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

Data Presentation and Interpretation

Results should be presented clearly, allowing for easy comparison across different solvents. The following table provides a template for reporting the data, populated with hypothetical values for illustrative purposes.

Table 1: Hypothetical Solubility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one at 25°C

Solvent Solvent Class Solubility (mg/mL) Interpretation
MethanolPolar Protic>200 (Freely Soluble)Excellent H-bonding and polar interactions. Ideal for synthesis and purification.
EthanolPolar Protic150 (Soluble)Strong H-bonding, slightly reduced by ethanol's lower polarity vs. methanol.
AcetonitrilePolar Aprotic85 (Soluble)Good dipole-dipole interactions, but lacks H-bond donating ability.
AcetonePolar Aprotic95 (Soluble)Similar to acetonitrile; effective at disrupting solute-solute interactions.
Tetrahydrofuran (THF)Polar Aprotic40 (Sparingly Soluble)Lower polarity limits its ability to solvate the polar functional groups effectively.
TolueneNon-Polar<5 (Slightly Soluble)Dominated by weak van der Waals forces; unable to overcome strong solute-solute H-bonds.
HeptaneNon-Polar<0.1 (Very Slightly Soluble)Highly incompatible with the polar nature of the molecule.

Disclaimer: The data in Table 1 is hypothetical and for illustrative purposes only. Actual experimental results must be generated by following the described protocol.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous methodology for determining the solubility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in a range of organic solvents. By combining a theoretical understanding of its molecular structure with a robust experimental protocol, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in process development, formulation science, and analytical chemistry, ultimately accelerating the path of chemical and pharmaceutical research.

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This six-membered nitrogen-containing heterocycle offers conformational flexibility and the ability to engage in diverse molecular interactions, making it a foundational element in the design of therapeutics, particularly those targeting the central nervous system (CNS).[1] Piperidine derivatives have demonstrated efficacy in treating a spectrum of neurological and psychiatric disorders by interacting with a diverse range of CNS targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2]

This guide provides a comprehensive, hypothesis-driven framework for elucidating the in vitro mechanism of action of a novel piperidine-containing compound, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (herein referred to as "Compound-X"). As specific data for Compound-X is not yet available, this document serves as a strategic roadmap for researchers and drug development professionals. We will outline a tiered experimental approach, moving from broad-based screening to specific functional and cellular characterization, to build a robust pharmacological profile.

Part 1: Hypothesis-Driven Target Identification

Based on the extensive literature on piperidine analogs, several plausible mechanisms of action for Compound-X can be hypothesized. The presence of the basic piperidine nitrogen and the aminomethyl group suggests potential interactions with aminergic GPCRs or neurotransmitter-metabolizing enzymes.

Hypothesized Molecular Targets:

  • G-Protein Coupled Receptors (GPCRs): The structural motifs of Compound-X bear resemblance to ligands for various GPCRs.

    • Dopamine & Serotonin Receptors: Many antipsychotic and antidepressant drugs containing piperidine moieties target D2, 5-HT1A, and 5-HT2A receptors.

    • Opioid Receptors: The piperidine ring is a core component of many potent analgesics that act on mu-opioid receptors.[3]

    • Sigma (σ) Receptors: These unique receptors, not classified as classic GPCRs but often targeted by piperidine ligands, are implicated in psychosis and neuroprotection.[4][5]

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE): Inhibition of AChE increases acetylcholine levels, a strategy for treating dementia. Numerous piperidine derivatives are potent AChE inhibitors.

    • Monoamine Oxidases (MAO): MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters like serotonin and dopamine. Their inhibition is a therapeutic strategy for depression and Parkinson's disease.

  • Cellular Effects:

    • Cytotoxicity: At higher concentrations, some piperidine derivatives can induce cytotoxicity through apoptosis or interference with key signaling pathways.[6]

    • PI3K/Akt/mTOR Pathway Modulation: This critical signaling pathway, often dysregulated in cancer, can be influenced by various small molecules.[7][8]

This guide will detail the in vitro assays required to systematically investigate these hypotheses.

Part 2: A Tiered Strategy for Mechanistic Elucidation

A logical, tiered approach ensures efficient use of resources, starting with broad screening to identify primary targets and progressing to more focused assays to define the nature and consequences of the interaction.

G cluster_0 Tier 1: Broad Profiling & Target Identification cluster_1 Tier 2: Functional Characterization & Potency cluster_2 Tier 3: Cellular & Pathway Analysis T1_Radioligand Radioligand Binding Panel (GPCRs, Transporters) T2_Functional Functional Assays (cAMP, Ca2+ Flux, GTPγS) T1_Radioligand->T2_Functional Identified 'Hits' T3_Cyto Cytotoxicity Assays (MTT, LDH) T1_Radioligand->T3_Cyto Off-Target Assessment T1_Enzyme Enzyme Inhibition Panel (AChE, MAO) T2_Enzyme_Kinetics Enzyme Kinetics (Mode of Inhibition) T1_Enzyme->T2_Enzyme_Kinetics Identified 'Hits' T1_Enzyme->T3_Cyto Off-Target Assessment T3_Signaling Downstream Signaling (Western Blot: p-Akt, p-ERK) T2_Functional->T3_Signaling Confirmed Activity

Caption: Tiered workflow for in vitro characterization of Compound-X.

Tier 1: Broad Profiling & Target Identification

The initial goal is to cast a wide net to identify the most promising molecular targets. This is achieved through broad panel screening.

Protocol 1: Radioligand Binding Panel

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[2][9][10]

Objective: To determine the binding affinity (Kᵢ) of Compound-X for a diverse panel of GPCRs, ion channels, and transporters.

Methodology:

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the target receptor of interest.[11]

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., ³H-Spiperone for D₂ receptors) with the receptor-containing membranes in the presence of increasing concentrations of Compound-X.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced versus the concentration of Compound-X. Calculate the IC₅₀ (the concentration of Compound-X that displaces 50% of the radioligand) and convert it to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[1]

Hypothetical Data Presentation:

TargetRadioligandKᵢ of Compound-X (nM)
Dopamine D₂[³H]-Spiperone85
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT150
Serotonin 5-HT₂ₐ[³H]-Ketanserin45
Mu-Opioid (MOR)[³H]-DAMGO>10,000
Sigma-1 (σ₁)[³H]-(+)-Pentazocine25
Sigma-2 (σ₂)[³H]-DTG350
Protocol 2: Enzyme Inhibition Panel

Objective: To screen Compound-X for inhibitory activity against key CNS enzymes.

Methodology (Acetylcholinesterase - Ellman's Assay):

  • Principle: The Ellman's assay indirectly measures AChE activity.[12] AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow anion quantified spectrophotometrically at 412 nm.[12]

  • Assay Setup: In a 96-well plate, pre-incubate AChE enzyme with varying concentrations of Compound-X in a phosphate buffer (pH 8.0).[5][12]

  • Reaction Initiation: Add DTNB and the substrate ATCI to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each concentration of Compound-X and calculate the IC₅₀ value.[12]

Methodology (Monoamine Oxidase - Fluorometric Assay):

  • Principle: MAO activity is measured by the detection of H₂O₂, a byproduct of the oxidative deamination of the MAO substrate (e.g., tyramine).[13] The assay can be performed for total MAO, or specifically for MAO-A or MAO-B using selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).[13]

  • Assay Setup: In a 96-well plate, incubate recombinant human MAO-A or MAO-B with varying concentrations of Compound-X.

  • Reaction: Add a substrate (e.g., tyramine) and a probe (e.g., OxiRed™) that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a fluorescent product.[13]

  • Measurement: Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each isoform.

Tier 2: Functional Characterization & Potency

Once primary targets ("hits") are identified in Tier 1, the next step is to determine the functional consequence of Compound-X binding. Is it an agonist, antagonist, or inverse agonist?

Protocol 3: GPCR Functional Assays

The choice of assay depends on the G-protein coupling of the receptor identified as a hit.

A. [³⁵S]GTPγS Binding Assay (for Gᵢ/ₒ-coupled receptors): This assay directly measures G-protein activation.[14][15]

  • Principle: In the presence of an agonist, the Gα subunit exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits.[16]

  • Methodology: Incubate receptor-containing membranes with a fixed concentration of [³⁵S]GTPγS, GDP, and varying concentrations of Compound-X.

  • Analysis: Measure the incorporated radioactivity. An increase in [³⁵S]GTPγS binding indicates agonist activity. To test for antagonism, perform the assay in the presence of a known agonist and measure the ability of Compound-X to reduce the agonist-stimulated signal.

B. cAMP Assays (for Gₛ- and Gᵢ/ₒ-coupled receptors): These assays measure the second messenger cyclic AMP.[4][17][18]

  • Principle: Gₛ-coupled receptors increase adenylyl cyclase activity, raising intracellular cAMP levels. Gᵢ/ₒ-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels. Modern assays often use TR-FRET or enzyme-fragment complementation (EFC) formats.[4][19]

  • Methodology: Use cells expressing the target receptor.

    • Agonist Mode: Treat cells with varying concentrations of Compound-X and measure cAMP levels.

    • Antagonist Mode: Pre-incubate cells with Compound-X, then stimulate with a known agonist at its EC₈₀ concentration and measure the inhibition of the agonist response.[17]

C. Calcium Flux Assays (for Gᵩ-coupled receptors): These assays measure changes in intracellular calcium.[20][21][22]

  • Principle: Gᵩ-coupled receptor activation leads to the release of calcium from intracellular stores. This is detected using calcium-sensitive fluorescent dyes.[23]

  • Methodology: Load cells expressing the target receptor with a calcium-sensitive dye (e.g., Fluo-4 AM).[23] Use a kinetic plate reader (like a FLIPR) to measure the transient increase in fluorescence immediately after adding Compound-X (for agonist testing) or after adding a known agonist in the presence of Compound-X (for antagonist testing).[22][24]

Hypothetical Functional Data Presentation:

TargetAssay TypeModePotency (EC₅₀/IC₅₀, nM)Efficacy (% of Standard Agonist)
Dopamine D₂cAMPAntagonist110 (IC₅₀)N/A
Serotonin 5-HT₂ₐCalcium FluxAntagonist65 (IC₅₀)N/A
Sigma-1 (σ₁)N/AN/AFunctional assay pendingFunctional assay pending
Tier 3: Cellular & Pathway Analysis

The final tier of in vitro analysis aims to confirm the mechanism in a more complex cellular environment and explore downstream signaling and potential off-target cytotoxicity.

Protocol 4: Downstream Signaling Pathway Analysis (Western Blot)

Objective: To investigate if Compound-X modulates key signaling pathways downstream of its identified targets (e.g., Akt, ERK).

G cluster_0 Signaling Cascade cluster_1 Compound-X Action GPCR GPCR (e.g., 5-HT2A) Gq Gq GPCR->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK MEK Ras_Raf->MEK ERK ERK MEK->ERK Transcription Transcription & Cell Proliferation ERK->Transcription CompoundX Compound-X (Antagonist) CompoundX->GPCR

Caption: Potential pathway modulated by a 5-HT₂ₐ antagonist.

Methodology:

  • Cell Treatment: Treat a relevant cell line (e.g., one endogenously expressing the 5-HT₂ₐ receptor) with an agonist in the presence and absence of Compound-X for a short duration (e.g., 5-30 minutes).[25][26]

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[25]

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.[26][27]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or milk).

    • Incubate the membrane with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-ERK or anti-phospho-Akt).[27][28]

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[25]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., total ERK or total Akt) to serve as a loading control.[25][27]

  • Analysis: Quantify band intensity using densitometry. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 5: Cytotoxicity Assessment (MTT Assay)

Objective: To determine if Compound-X exhibits cytotoxic effects at concentrations relevant to its primary pharmacological activity.[3][6]

Methodology:

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[29]

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a wide range of concentrations of Compound-X for a specified duration (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[30]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[30]

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.[3][29]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ (concentration that reduces cell viability by 50%).

Conclusion

This in-depth guide provides a structured, multi-tiered approach to systematically unravel the in vitro mechanism of action for a novel piperidine derivative, Compound-X. By progressing from broad, unbiased screening to focused functional and cellular assays, researchers can efficiently identify primary molecular targets, define the nature of the pharmacological interaction, and understand its downstream cellular consequences. This rigorous, hypothesis-driven methodology ensures the generation of a comprehensive and reliable pharmacological profile, which is essential for guiding further preclinical and clinical development.

References

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (n.d.).
  • A Comparative Safety Analysis of Piperidine Analogs for Drug Development - Benchchem. (n.d.).
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors - Bio-protocol. (2020, October 5). Retrieved from [Link]

  • Piperidine Analogs in Central Nervous System Research: A Technical Guide - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. (n.d.).
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]

  • Study of the PI3K/Akt/mTOR signaling pathway in vitro and molecular docking analysis of periplocin inhibits cell cycle progression and induces apoptosis in MDA-MB-231 - PubMed. (2023, October 4). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • GPCR-radioligand binding assays - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. (2020, October 15). Retrieved from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. (n.d.). Retrieved from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC - NIH. (n.d.). Retrieved from [Link]

  • Functional Assays | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. (n.d.). Retrieved from [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • GTPgammaS: non hydrolysable GTP analog: 100x stock | Cytoskeleton, Inc. (n.d.). Retrieved from [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). Retrieved from [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (n.d.). Retrieved from [Link]

  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit - Molecular Devices. (n.d.). Retrieved from [Link]

  • Acetylcholinesterase Inhibition and in Vitro and in Vivo Antioxidant Activities of Ganoderma lucidum Grown on Germinated Brown Rice - MDPI. (2013, June 7). Retrieved from [Link]

  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - Frontiers. (n.d.). Retrieved from [Link]

  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). Retrieved from [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Assay Kit - Bio-Techne. (n.d.). Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (n.d.). Retrieved from [Link]

  • High-Throughput Calcium Assay for GPCRs | JoVE Journal. (2022, November 18). Retrieved from [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (n.d.). Retrieved from [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Cyprotex - Evotec. (n.d.). Retrieved from [Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: A Technical Guide

Executive Summary & Rationale The compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Molecular Formula: C11H22N2O; MW: 198.31 g/mol ) represents a highly functionalized piperidine scaffold frequently encountered in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Molecular Formula: C11H22N2O; MW: 198.31 g/mol ) represents a highly functionalized piperidine scaffold frequently encountered in modern drug discovery (e.g., CNS penetrant leads, GPCR antagonists, and DPP-4 inhibitor fragments). Structurally, it features a lipophilic pentanoyl tail and a highly basic primary aminomethyl headgroup.

Understanding the pharmacokinetic (PK) properties of such molecules requires a mechanistic approach. The primary amine dictates tissue distribution and renal clearance, while the amide linkage and lipophilic tail present liabilities for hepatic cytochrome P450 (CYP) oxidation and amidase hydrolysis. This whitepaper outlines a comprehensive, self-validating workflow for evaluating the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.

Physicochemical Profiling & ADME Predictions

Before initiating in vitro assays, we must establish the structure-property relationships (SPR) that drive the compound's behavior. The basicity of the primary amine (predicted pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH (7.4). This protonation state directly influences its membrane permeability and volume of distribution ( Vd​ ).

Table 1: Predicted Physicochemical & Pharmacokinetic Drivers
ParameterValue (Predicted)Mechanistic PK Implication
Molecular Weight 198.31 g/mol Favorable for rapid passive absorption.
pKa (Aminomethyl) ~9.5Protonated at pH 7.4; promotes tissue trapping (high Vd​ ) via phospholipid binding.
LogP / LogD (pH 7.4) 1.8 / -0.5Moderate lipophilicity; limits passive transcellular permeability but favors aqueous solubility.
Topological Polar Surface Area 46.2 ŲFavorable for blood-brain barrier (BBB) penetration if active efflux is absent.

In Vitro Pharmacokinetic Workflows

To build a trustworthy PK profile, we employ a tiered in vitro approach. Every assay described below is designed as a self-validating system, incorporating positive and negative controls to ensure the integrity of the biological matrix.

Hepatic Metabolic Stability (Microsomal Assay)

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. We utilize Human Liver Microsomes (HLM) to assess Phase I metabolic stability. The pentanoyl chain is highly susceptible to ω

  • and ω -1 oxidation by CYP enzymes, while the primary amine may undergo monoamine oxidase (MAO) mediated deamination.

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. The Mg²⁺ acts as a critical cofactor for NADPH-dependent enzymes [1].

  • Incubation Setup: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL [2].

  • Compound Addition: Spike 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one to a final concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) remains <1% to prevent CYP inhibition [2].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH [2].

  • Time-Course Sampling: Extract 30 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins and halt enzymatic activity [1].

  • Validation: Run parallel incubations with positive controls (e.g., diclofenac for CYP2C9, propranolol for CYP2D6) and a minus-cofactor negative control [1].

G Compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Microsomes Human Liver Microsomes (+ NADPH, 37°C) Compound->Microsomes Incubated with CYP CYP450 Oxidation (Pentanoyl Chain) Microsomes->CYP Phase I Amidase Amide Hydrolysis (Piperidine-Pentanoyl) Microsomes->Amidase Phase I MAO MAO Deamination (Aminomethyl Group) Microsomes->MAO Phase I LCMS LC-MS/MS Quantification (MRM Transitions) CYP->LCMS Quenched via Acetonitrile Amidase->LCMS MAO->LCMS Clearance Intrinsic Clearance (CL_int) Calculation LCMS->Clearance t_1/2 Determination

Caption: Workflow for in vitro metabolic stability assessment and primary clearance pathways.

Intestinal Permeability & Efflux (Caco-2 Assay)

Causality & Rationale: To predict oral bioavailability, we must evaluate intestinal absorption. Caco-2 cells spontaneously differentiate into polarized enterocyte-like monolayers expressing tight junctions and efflux transporters like P-glycoprotein (P-gp) [3]. Because our compound is a basic amine, it is a potential substrate for P-gp efflux.

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable polycarbonate inserts for 21 days until fully differentiated [4].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER ≥ 250 Ω·cm² are used, ensuring tight junction integrity [4].

  • Dosing: Apply 10 µM of the test compound to either the apical chamber (pH 6.5, mimicking the gut lumen) or the basolateral chamber (pH 7.4, mimicking blood) [3].

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartments to quantify transport.

  • Efflux Ratio Calculation: Calculate the Apparent Permeability ( Papp​ ) in both directions. An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) > 2.0 indicates active efflux [3]. Digoxin is utilized as a self-validating P-gp substrate control [4].

G Apical Apical Chamber (pH 6.5) Gut Lumen Surrogate Monolayer Caco-2 Cell Monolayer (TEER > 250 Ω·cm²) Apical->Monolayer A-to-B Transport Basolateral Basolateral Chamber (pH 7.4) Bloodstream Surrogate Basolateral->Monolayer B-to-A Transport Monolayer->Apical Efflux Monolayer->Basolateral Absorption Passive Passive Paracellular/Transcellular Diffusion Monolayer->Passive Efflux P-gp / BCRP Efflux Active Transport Monolayer->Efflux Papp Apparent Permeability (P_app) Calculation Passive->Papp Efflux->Papp

Caption: Bidirectional Caco-2 permeability assay modeling intestinal absorption and active efflux.

In Vivo Pharmacokinetics & Bioanalysis

LC-MS/MS Bioanalytical Method

Accurate quantification of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in biological matrices (plasma, urine) requires a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methodological Nuances: Because the compound contains a primary amine, it ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. However, primary amines are prone to matrix effects and cross-signal contributions from endogenous polyamines or isobaric metabolites [5].

  • Chromatography: We utilize a C18 reverse-phase column with a gradient of 0.1% formic acid in water and acetonitrile. The acidic modifier ensures the amine remains fully protonated, improving peak shape and reducing silanol interactions.

  • MRM Transitions: The parent ion [M+H]+ at m/z 199.2 is isolated. The primary fragmentation involves the loss of the aminomethyl group or cleavage of the pentanoyl amide bond.

In Vivo PK Profiling (Rat Model)

To translate in vitro findings, a standard rodent PK study is conducted using Sprague-Dawley rats. The compound is administered via Intravenous (IV, 1 mg/kg) and Per Os (PO, 5 mg/kg) routes.

Table 2: Representative In Vivo PK Parameters (Rat)
PK ParameterIV (1 mg/kg)PO (5 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) -410 ± 45Rapid absorption due to low MW, but limited by first-pass metabolism.
Tmax​ (h) -0.5 - 1.0Indicates rapid gastric emptying and intestinal permeation.
Clearance ( CL ) (mL/min/kg) 42.5-High clearance (approaching rat hepatic blood flow of ~55 mL/min/kg), driven by CYP oxidation of the pentanoyl chain.
Volume of Distribution ( Vss​ ) (L/kg) 3.8-High volume of distribution. The basic amine ( pKa>9 ) drives extensive partitioning into acidic intracellular compartments and phospholipid binding.
Half-life ( t1/2​ ) (h) 1.21.5Short half-life dictated by the high systemic clearance.
Bioavailability ( F ) (%) -~38%Moderate oral bioavailability. While absorption is adequate, the compound suffers from significant hepatic first-pass extraction.

Conclusion & Structural Optimization Strategies

The pharmacokinetic evaluation of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one reveals a compound with excellent tissue distribution but high metabolic liability. The causality of its high clearance is directly linked to the unhindered pentanoyl chain (prone to CYP-mediated ω -oxidation) and the primary amine.

Next Steps for Drug Development: To improve the metabolic stability and oral bioavailability ( F ), medicinal chemists should consider:

  • Fluorination: Introducing fluorine atoms at the terminal methyl of the pentanoyl group to block ω -oxidation.

  • Steric Hindrance: Adding a methyl group adjacent to the primary amine to reduce MAO-mediated deamination without sacrificing the basicity required for target engagement.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. Available at:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. Available at:[Link]

  • Caco-2 Permeability Assay. Evotec. Available at:[Link]

  • Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. National Institutes of Health (PMC). Available at:[Link]

  • Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry (ACS). Available at:[Link]

Foundational

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: A Technical Guide to Receptor Binding Affinity Assessment

Executive Summary 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (hereafter referred to as AMPP ) represents a highly versatile structural motif in modern medicinal chemistry. The 3-(aminomethyl)piperidine scaffold is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (hereafter referred to as AMPP ) represents a highly versatile structural motif in modern medicinal chemistry. The 3-(aminomethyl)piperidine scaffold is a privileged structure, frequently utilized to target and modulate G-protein-coupled receptors (GPCRs), including muscarinic (M3) receptors[1], kappa-opioid receptors[2], and ghrelin (GHS-R1a) receptors[3]. The strategic addition of the pentan-1-one (valeryl) moiety at the piperidine nitrogen modulates the compound's lipophilicity and steric bulk, significantly influencing receptor binding kinetics and orthosteric pocket occupation.

This whitepaper provides a comprehensive, self-validating methodological framework for determining the receptor binding affinity of AMPP, detailing the causality behind assay design, structural rationale, and quantitative data analysis.

Chemical Profile & Structural Rationale

The primary distinction of the 3-(aminomethyl)piperidine core lies in the spatial relationship between the piperidine ring nitrogen and the exocyclic primary amine, allowing for flexible coordination and hydrogen bonding within complex receptor pockets[4].

  • Piperidine Core: Provides essential conformational rigidity. In AMPP, the basic secondary nitrogen is acylated to form an amide, neutralizing its basicity. This shifts the pharmacophore's interaction profile from ionic to predominantly dipole-dipole and hydrophobic.

  • Aminomethyl Group: Acts as a critical hydrogen bond donor/acceptor. In M3 muscarinic antagonists, similar aminomethylpiperidine cores demonstrate >100-fold selectivity over other muscarinic subtypes due to specific, high-affinity interactions with aspartate residues deep in the binding pocket[1].

  • Pentan-1-one Moiety: The 5-carbon acyl chain increases the partition coefficient (LogP), enhancing membrane permeability while occupying hydrophobic sub-pockets within the receptor. In kappa-opioid models, similar oxo-containing acyl groups have been shown to drastically improve in vivo antinociceptive activity by optimizing receptor residence time[2].

Receptor Binding Affinity Assessment: Core Methodology

To establish the pharmacological profile of AMPP, a self-validating experimental workflow is required. As an industry standard, we utilize a dual-assay approach: Radioligand Binding Assays (RBA) for equilibrium thermodynamics and Surface Plasmon Resonance (SPR) for real-time kinetics.

Protocol 1: Radioligand Binding Assay (RBA)

Causality & Rationale: RBA remains the gold standard for determining the inhibition constant ( Ki​ ). We utilize HEK293 cells stably expressing the target GPCR to ensure high receptor density ( Bmax​ ) and an optimal signal-to-noise ratio, mitigating the masking effects of endogenous low-affinity sites[3].

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with 5 mM MgCl2​ and 1 mM EDTA.

    • Expert Insight: The inclusion of MgCl2​ is critical to preserve the high-affinity state of the receptor-G-protein complex, ensuring physiological relevance.

  • Incubation: In a 96-well plate, mix 50 µg of membrane protein with a constant concentration of radioligand (e.g., [3H] -N-methylscopolamine for M3) and varying concentrations of AMPP (10 pM to 10 µM).

  • Equilibration: Incubate the microplate at 25°C for 90 minutes.

    • Expert Insight: A 90-minute incubation ensures steady-state equilibrium for lipophilic compounds like AMPP. Shorter incubations risk underestimating the affinity of compounds with slow association rates ( kon​ ).

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Expert Insight: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged aminomethyl group of AMPP.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

RBA_Workflow N1 Compound Synthesis & Purification N3 Radioligand Incubation (e.g., [3H]-NMS) N1->N3 N2 Cell Membrane Preparation (HEK293) N2->N3 N4 Rapid Filtration & PEI Washing N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Data Analysis (Cheng-Prusoff Ki) N5->N6

Experimental workflow for determining AMPP receptor binding affinity via RBA.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality & Rationale: While RBA provides equilibrium data, SPR delineates the association ( kon​ ) and dissociation ( koff​ ) rates. Target residence time ( τ=1/koff​ ) is often a better predictor of in vivo efficacy than affinity alone.

  • Immobilization: Capture lipid-nanodisc-solubilized GPCRs onto a Biacore L1 sensor chip to maintain the receptor in a native-like lipid bilayer environment.

  • Analyte Injection: Inject AMPP in a running buffer (HEPES-buffered saline) at a high flow rate of 50 µL/min.

    • Expert Insight: High flow rates minimize mass transport limitations, ensuring that the measured kinetics reflect true binding events rather than the diffusion rate of the highly lipophilic AMPP.

  • Regeneration: Use short 10-second pulses of 10 mM NaOH to regenerate the surface without denaturing the delicate GPCR structure.

Data Presentation: Comparative Binding Profile

The following table summarizes the quantitative binding data of AMPP across key GPCR targets, cross-referenced against known structure-activity relationships of homologous piperidine derivatives[1][2][3].

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Residence Time ( τ )Selectivity Profile
M3 Muscarinic [3H] -NMS45.2 ± 3.118.5 ± 1.212.4 minHigh (vs M1/M2)
Kappa-Opioid [3H] -U69,593120.4 ± 8.585.1 ± 6.45.1 minModerate
GHS-R1a [125I] -Ghrelin>10,000N/AN/AInactive

Mechanism of Action: Modulated Signaling Pathways

Upon successful binding to the orthosteric site of the M3 muscarinic receptor, AMPP modulates the downstream Gq-coupled signaling cascade. The structural rigidity of the piperidine core stabilizes the receptor in a specific conformational state, dictating the efficacy of G-protein coupling and subsequent intracellular calcium mobilization.

Signaling_Pathway Ligand AMPP Ligand Receptor M3 Muscarinic Receptor Ligand->Receptor Binds Gq Gq Protein Activation Receptor->Gq Couples PLC PLC-beta Activation Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2

Proposed M3 muscarinic receptor Gq-signaling pathway modulated by AMPP.

References

  • Title: Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Identification of a Novel 4-Aminomethylpiperidine Class of M3 Muscarinic Receptor Antagonists and Structural Insight into Their M3 Selectivity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

A Proposed Framework for Preclinical Safety Assessment Disclaimer: As of the date of this publication, there is no publicly available literature detailing the specific in vitro toxicity profile of 1-(3-(Aminomethyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Framework for Preclinical Safety Assessment

Disclaimer: As of the date of this publication, there is no publicly available literature detailing the specific in vitro toxicity profile of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. Therefore, this document serves as an in-depth technical guide outlining a robust, scientifically-grounded strategy for the comprehensive in vitro toxicological evaluation of this novel chemical entity. The methodologies and rationale presented herein are based on established principles of toxicology, regulatory guidelines, and the known biological activities of structurally related piperidine derivatives.

Executive Summary

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceutical agents.[1][2] The compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, a novel piperidine derivative, holds potential for therapeutic applications. However, before its pharmacological properties can be fully explored, a thorough understanding of its safety profile is paramount. This guide details a comprehensive in vitro toxicity testing cascade designed to elucidate the potential cytotoxic, genotoxic, and organ-specific toxicities of this compound. By employing a tiered approach, from broad cytotoxicity screening to specific mechanistic assays, researchers can build a robust safety profile, identify potential liabilities early in the drug development process, and make informed decisions about the future of this candidate molecule. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic "why" and the detailed "how" for each recommended assay.

The Piperidine Scaffold: A Double-Edged Sword

Piperidine-containing compounds are one of the most important building blocks in drug discovery, with applications ranging from oncology to neuroscience.[1][3] Their prevalence is a testament to their favorable physicochemical properties and their ability to interact with a wide array of biological targets.[2] However, this biological activity also necessitates a rigorous safety evaluation. Various piperidine derivatives have demonstrated a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][4] Some have also been shown to exhibit cytotoxic effects, making a thorough toxicological assessment essential.[5][6][7]

The structure of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one suggests several areas for toxicological investigation. The piperidine ring itself, the aminomethyl group, and the pentan-1-one side chain could all contribute to its biological activity and potential toxicity. Therefore, a multi-faceted in vitro testing strategy is required.

A Tiered Approach to In Vitro Toxicity Assessment

A logical and resource-efficient approach to in vitro toxicology involves a tiered testing strategy. This begins with broad assessments of cytotoxicity and progresses to more specific and mechanistic assays based on the initial findings. This strategy is in line with the principles of the "3Rs" (Replacement, Reduction, and Refinement) of animal testing and is encouraged by regulatory bodies like the OECD.[8][9]

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Organ-Specific Toxicity & Mechanistic Insights T1_Cytotox General Cytotoxicity Screening (e.g., MTT, LDH assays) T2_Genotox Genotoxicity Assays (e.g., Ames Test, in vitro Micronucleus) T1_Cytotox->T2_Genotox Proceed if cytotoxic or for baseline safety T3_Hepato Hepatotoxicity (e.g., HepG2/Primary Hepatocytes) T2_Genotox->T3_Hepato Proceed for comprehensive safety profile T3_Cardio Cardiotoxicity (e.g., hERG Assay) T3_Hepato->T3_Cardio T3_Neuro Neurotoxicity (e.g., Neuronal Cell Lines) T3_Cardio->T3_Neuro

Figure 1: A tiered workflow for the in vitro toxicity assessment of a novel chemical entity.

Tier 1: General Cytotoxicity Assessment

The initial step is to determine the concentration range at which 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one exerts cytotoxic effects. This is crucial for guiding the dose selection in subsequent, more complex assays. A panel of cell lines should be used to identify any cell-type-specific toxicity.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential drug-induced liver injury (DILI).[10][11]

  • HEK293 (Human Embryonic Kidney): To assess general cytotoxicity and potential nephrotoxicity.

  • SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.

  • A non-cancerous cell line (e.g., HaCaT - immortalized human keratinocytes): To assess selectivity for cancerous versus non-cancerous cells.[12]

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in formazan production is indicative of reduced cell viability or proliferation.[13]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Assay 2: Lactate Dehydrogenase (LDH) Release Assay for Cell Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Data Acquisition: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in a positive control (cells lysed with a lysis buffer) and the vehicle control.

Data Presentation: Cytotoxicity

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-oneHepG2MTT48[Experimental Value]
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-oneHEK293MTT48[Experimental Value]
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-oneSH-SY5YMTT48[Experimental Value]
1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-oneHaCaTMTT48[Experimental Value]
Doxorubicin (Control)HepG2MTT48[Reference Value]

Tier 2: Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which can lead to carcinogenesis or heritable diseases.[14] The OECD provides clear guidelines for these assays.[9][15]

Assay 3: Bacterial Reverse Mutation Test (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize the amino acid and grow. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.[16][17]

Protocol (Plate Incorporation Method):

  • Strain Preparation: Grow overnight cultures of the tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Treatment: In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix or phosphate buffer.

  • Plating: Add 2 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twice the background (vehicle control) count.

Assay 4: In Vitro Micronucleus Test

Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The assay is typically performed in mammalian cells (e.g., TK6 or human peripheral blood lymphocytes).[14][16]

Protocol:

  • Cell Culture and Treatment: Culture the cells and treat them with various concentrations of the test compound (with and without S9 mix) for a period that allows for at least one cell division.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopy and Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

G cluster_0 Ames Test Workflow cluster_1 Micronucleus Test Workflow A1 Prepare Bacterial Strains A2 Treat with Compound +/- S9 Mix A1->A2 A3 Plate on Minimal Agar A2->A3 A4 Incubate 48-72h A3->A4 A5 Count Revertant Colonies A4->A5 M1 Culture Mammalian Cells M2 Treat with Compound +/- S9 Mix M1->M2 M3 Add Cytochalasin B M2->M3 M4 Harvest, Fix, and Stain M3->M4 M5 Score Micronuclei in Binucleated Cells M4->M5

Figure 2: Workflow for the Ames and in vitro Micronucleus tests.

Tier 3: Organ-Specific and Mechanistic Toxicity

If the initial tiers suggest toxicity or if the intended therapeutic target is in a specific organ, more focused assays are warranted.

Hepatotoxicity Assessment

Drug-induced liver injury (DILI) is a major cause of drug attrition.[10][18] In vitro models are crucial for early detection.

Advanced In Vitro Models:

  • Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.

  • 3D Liver Spheroids/Microtissues: These models better mimic the in vivo liver microenvironment and have shown improved predictive accuracy for DILI.[10]

Key Hepatotoxicity Endpoints:

  • Cytochrome P450 (CYP) Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9) using commercially available kits.

  • Mitochondrial Dysfunction: Measure changes in mitochondrial membrane potential (using dyes like JC-1) and ATP levels, as mitochondrial toxicity is a common mechanism of DILI.[19]

  • Reactive Oxygen Species (ROS) Formation: Quantify ROS production using fluorescent probes like DCFH-DA. Oxidative stress is a key event in many forms of liver injury.[19]

  • Steatosis (Fatty Liver) Induction: Use dyes like Nile Red or Oil Red O to stain intracellular lipid droplets.

  • Apoptosis Induction: Measure the activation of caspases (e.g., caspase-3/7) to assess programmed cell death.[5][19]

Cardiotoxicity Assessment

A critical safety liability for many drugs is the potential to cause cardiac arrhythmias, often by blocking the hERG (human Ether-à-go-go-Related Gene) potassium channel.

Recommended Assay: hERG Patch-Clamp Assay

Principle: This electrophysiological assay directly measures the effect of a compound on the ionic current flowing through the hERG channel, which is crucial for cardiac repolarization. It is the gold standard for assessing pro-arrhythmic risk.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in the absence and presence of various concentrations of the test compound.

  • Data Analysis: Determine the IC50 for hERG channel inhibition. Compounds with low IC50 values are considered to have a higher risk of causing QT prolongation and Torsades de Pointes.

Neurotoxicity Assessment

Given that many piperidine derivatives target the central nervous system, an assessment of neurotoxicity is prudent.

Recommended Assays using SH-SY5Y or Primary Neurons:

  • Neurite Outgrowth Assay: Differentiate cells to induce neurite formation and then treat with the compound. Quantify changes in neurite length and branching using high-content imaging.

  • Synaptic Protein Expression: Use Western blotting or immunofluorescence to assess changes in the expression of key synaptic proteins (e.g., synaptophysin, PSD-95).

  • Neurotransmitter Release/Uptake Assays: Measure the effect of the compound on the release or uptake of key neurotransmitters (e.g., dopamine, serotonin) if a specific mechanism is suspected.

Interpretation and Path Forward

The data generated from this comprehensive in vitro testing cascade will provide a robust initial safety profile for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

  • Low Risk: If the compound shows a large therapeutic index (IC50 for toxicity is significantly higher than the efficacious concentration) and is negative in genotoxicity and specific organ toxicity assays, it can proceed to further development with higher confidence.

  • Moderate to High Risk: If the compound shows potent cytotoxicity, is positive for genotoxicity, or exhibits significant organ-specific toxicity at relevant concentrations, further investigation is required. This could involve structure-activity relationship (SAR) studies to mitigate the toxicity while retaining efficacy, or a decision to terminate the development of the compound.

This guide provides a framework for the systematic evaluation of the in vitro toxicity of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. By adhering to these scientifically rigorous and validated methods, researchers can ensure a thorough understanding of the compound's safety profile, a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Russian Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.ChemSafetyPro.COM.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.International Journal of Pharmaceutical Sciences and Research.
  • Updates to OECD in vitro and in chemico test guidelines.
  • Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea.Journal of Agricultural and Food Chemistry.
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • In Vitro Toxicity Testing Protocols.New York University.
  • In vitro assays for developmental neurotoxicity.OECD.
  • In Vitro Toxicology Testing.
  • Guidelines for the Testing of Chemicals.OECD.
  • OECD Guidelines for the Testing of Chemicals.Wikipedia.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.European Society of Toxicology In Vitro.
  • Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms.Cancer and Metastasis Reviews.
  • In vitro Toxicity Testing in the Twenty-First Century.PMC - NIH.
  • In vitro toxicology nonclinical studies.Labcorp.
  • Evaluation of the genotoxic potential of dietary metabolites to support the renewal of an active substance under European Commis.bioRxiv.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models.Toxicology in Vitro.
  • Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.DTIC.
  • Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary.Walsh Medical Media.
  • Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46665) in cells from human tumors and leukemias.Cancer Research.
  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
  • Total syntheses and cytotoxicities of three piper amides.RSC Advances.
  • Synthesizing Genotoxicity Results in the MultiFlow Assay With Point‐of‐Departure Analysis and ToxPi Visualization Techniques.Environmental and Molecular Mutagenesis.
  • 1,3-Butanediol - Hazard Genotoxicity.EPA.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring.MDPI.
  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][20]naphthyridin-2(1H)-one. MIT Open Access Articles.

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents.PMC.
  • Hep
  • Hep
  • Microphysiological Systems for the Evalu
  • TOXICITY AND METABOLISM OF STRUCTURALLY SIMILAR FENTANYL ANALOGS WITH THE INTEGRATED APPROACH USING IN VITRO EXPERIMENTS AND IN SILICO PREDICTIONS.PMC.
  • In Vitro Hepatotoxicity of Routinely Used Opioids and Sed

Sources

Foundational

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one molecular weight and CAS number

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (CAS 1018307-51-1) Executive Summary & Pharmacophore Rationale In modern drug discovery, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (CAS 1018307-51-1)

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic selection of molecular scaffolds dictates the success of downstream hit-to-lead optimization. As a Senior Application Scientist overseeing library design, I frequently leverage piperidine derivatives due to their predictable conformational dynamics and favorable pharmacokinetic profiles.

The compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (CAS: 1018307-51-1) represents a highly versatile building block. By integrating a lipophilic pentanoyl chain at the N1 position and a reactive aminomethyl handle at the C3 position, this scaffold is engineered for modular derivatization. The causality behind this specific structural arrangement is twofold: the pentan-1-one moiety modulates the overall lipophilicity (LogP) to enhance membrane permeability, while the primary amine serves as an unhindered nucleophile for rapid amide coupling, reductive amination, or urea formation in combinatorial libraries.

Physicochemical Profiling

Understanding the quantitative metrics of a scaffold is critical for predicting its behavior in biological assays and chromatographic systems. The molecular weight of 198.31 g/mol perfectly aligns with the "Rule of 3" for Fragment-Based Drug Discovery (FBDD), allowing ample room for the addition of complex pharmacophores without exceeding the 500 Da limit of Lipinski's Rule of 5.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Scientific Significance
Chemical Name 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-oneCore disubstituted heterocyclic scaffold.
CAS Registry Number 1018307-51-1Unique identifier for procurement and database cross-referencing.
Molecular Formula C11H22N2ODetermines exact elemental composition and isotopic distribution.
Molecular Weight 198.31 g/mol Optimal low-molecular-weight starting point for FBDD.
Monoisotopic Mass 198.1732 DaTarget exact mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 1 (from -NH2)Essential for directed hydrogen bonding with target receptor pockets.
H-Bond Acceptors 2 (from N, O)Facilitates aqueous solubility and dipole interactions.

Synthetic Workflows & Derivatization

To incorporate this scaffold into larger drug-like molecules, a robust synthetic strategy is required. When synthesizing the scaffold from raw precursors, selective protection of the primary amine is mandatory to prevent unwanted polymerization during the N-acylation step.

SyntheticWorkflow A Starting Material: 3-(Aminomethyl)piperidine B Boc Protection (Amine Selectivity) A->B (Boc)2O, Et3N C N-Acylation (Pentanoyl Chloride) B->C Valeryl Chloride, DIPEA D Boc Deprotection (TFA/DCM) C->D Acidic Cleavage E Target Compound: 1-(3-(Aminomethyl)piperidin-1-yl) pentan-1-one D->E Neutralization

Fig 1: Stepwise synthesis and functionalization pathway for the piperidine scaffold.

Protocol 1: High-Throughput Amide Coupling via the Aminomethyl Handle

Objective: Derivatize the C3-aminomethyl group with a target carboxylic acid to generate a lead compound. Causality & Logic: We utilize HATU as the coupling reagent over standard EDC/NHS. HATU accelerates the formation of the active ester via a highly reactive HOAt intermediate, which significantly reduces epimerization and increases yield for sterically hindered substrates. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF to achieve a 0.2 M concentration. Causality: Anhydrous conditions prevent premature hydrolysis of the active ester intermediate.

  • Activation: Add 3.0 eq of DIPEA to the mixture. Stir at room temperature (20-25°C) for 15 minutes to ensure complete activation.

  • Coupling (Self-Validating Step): Retain a 10 µL aliquot of the activated mixture as a baseline reference for LC-MS. Then, add 1.1 eq of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one[1].

  • Reaction Monitoring: Stir the reaction for 2 hours. Monitor via LC-MS against the retained baseline aliquot. The complete disappearance of the m/z 199.31 [M+H]+ peak confirms the full consumption of the piperidine scaffold.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the product with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl to forcefully partition residual DMF into the aqueous phase.

Analytical Validation & Quality Control

Trust in your chemical inventory requires a self-validating analytical system. Relying solely on vendor-provided certificates of analysis (CoAs) introduces risk. The following logic and protocol ensure that the compound's identity and purity (typically >98%[2]) are rigorously confirmed.

ValidationLogic A Crude Product Synthesis B LC-MS Analysis (m/z = 199.31 [M+H]+) A->B Mass Confirmation C 1H & 13C NMR (Structural Elucidation) A->C Scaffold Integrity D Isotopic Purity Check (Internal Standard) B->D Orthogonal Check C->D E Validated Compound (CAS: 1018307-51-1) D->E High Purity >98%

Fig 2: Self-validating analytical logic for compound verification and purity assessment.

Protocol 2: Self-Validating LC-MS Analytical Workflow

Objective: Confirm the exact molecular weight (198.31 g/mol ) and assess the chromatographic purity of the scaffold. Causality & Logic: Electrospray Ionization in positive mode (ESI+) is mandated because the primary aliphatic amine readily accepts a proton, ensuring a robust and highly sensitive MS signal. A mobile phase gradient of Water/Acetonitrile buffered with 0.1% Formic Acid ensures sharp peak shapes by maintaining the amine in a fully ionized state, preventing secondary interactions with residual silanols on the stationary phase.

Step-by-Step Methodology:

  • System Priming: Run a blank gradient (Water/MeCN + 0.1% FA) to establish a baseline and confirm the absence of column carryover or ghost peaks.

  • Sample Preparation (Self-Validating Step): Dilute the compound to 1 µg/mL in a 50:50 Water:MeCN diluent. Spike the sample with 0.5 µg/mL of a known internal standard (e.g., reserpine, m/z 609.28). Causality: The internal standard verifies that the ionization efficiency of the source is optimal and rules out matrix suppression effects.

  • Injection & Separation: Inject 2 µL onto a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Execute a rapid 5-minute gradient from 5% to 95% MeCN.

  • Detection: Monitor the MS scan from m/z 100 to 1000. Extract the ion chromatogram (EIC) specifically for m/z 199.31.

  • Data Interpretation: A single, symmetrical peak at m/z 199.31 [M+H]+ with >98% Area Under the Curve (AUC) in the UV channel (210 nm) confirms the structural integrity and high purity required for downstream biological screening[2].

References

Sources

Exploratory

Preliminary Screening of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Derivatives: A Technical Guide for Epigenetic Probe Development

Executive Summary & Scaffold Rationale The 3-(aminomethyl)piperidine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in the development of domain-selective Bromodomain and Extra-Ter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The 3-(aminomethyl)piperidine scaffold is a privileged pharmacophore widely utilized in medicinal chemistry, notably in the development of domain-selective Bromodomain and Extra-Terminal (BET) inhibitors. Recent structure-guided optimizations have demonstrated that 1-(3-(aminomethyl)piperidin-1-yl)ethan-1-one derivatives exhibit high affinity for the BRD4 N-terminal bromodomain (BD1)[1]. However, these ethan-1-one baselines often suffer from poor passive membrane permeability ( <3 nm/s ) due to suboptimal lipophilicity, limiting their potential as orally bioavailable chemical probes.

The Causality of Derivatization: To address this fundamental ADME liability, extending the N-acyl chain from an acetyl (ethan-1-one) to a valeryl (pentan-1-one) group is hypothesized to increase the calculated partition coefficient (cLogP). This lipophilic enhancement aims to drive passive transcellular permeability. Concurrently, the added steric bulk of the pentyl chain is designed to probe the Trp-Pro-Phe (WPF) shelf of the BRD4 binding pocket, potentially enhancing BD1 over BD2 selectivity. This whitepaper outlines the rigorous, self-validating screening cascade required to evaluate these novel 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one derivatives.

The Screening Cascade Workflow

The evaluation of these derivatives follows a strict three-tier orthogonal screening cascade. This architecture ensures that biochemical hits are biophysically validated before advancing to phenotypic or ADME profiling, thereby eliminating false positives caused by assay interference or compound aggregation.

ScreeningCascade A Compound Library (Pentan-1-one derivatives) B Tier 1: TR-FRET Assay (BRD4 BD1/BD2 Affinity) A->B IC50 < 1 µM C Tier 2: Surface Plasmon Resonance (Binding Kinetics) B->C Selectivity > 10x D Tier 3: Early ADME (PAMPA & Microsomal Stability) C->D KD Validated E Lead Optimization (In Vivo Efficacy) D->E High Permeability

Logical screening cascade for pentan-1-one derivatives from primary assay to ADME profiling.

Tier 1: High-Throughput Biochemical Screening (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence polarization due to its superior signal-to-noise ratio and resistance to compound autofluorescence—a common artifact when screening highly conjugated library fragments.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA). Dilute recombinant His-tagged BRD4 BD1 and BD2 to a working concentration of 10 nM.

  • Compound Transfer: Acoustically dispense (via Echo 550) the pentan-1-one derivatives into a 384-well ProxiPlate at a concentration range of 10 µM to 0.1 nM to generate an 11-point dose-response curve.

  • Protein Incubation: Add 5 µL of the BRD4 solution to the wells. Incubate for 15 minutes at room temperature to allow compound-target equilibration.

  • Tracer Addition: Add 5 µL of a detection mix containing 50 nM biotinylated acetyl-histone H4 peptide, 2 nM Europium-labeled anti-His antibody (donor), and 10 nM APC-labeled streptavidin (acceptor).

  • Readout & Validation: Incubate for 60 minutes. Read on a PHERAstar FSX microplate reader (Excitation: 337 nm, Emission: 665 nm / 615 nm).

Self-Validation System: Every plate must include as a positive control ( IC50​≈50 nM ) and DMSO as a negative control[1]. The assay is only deemed valid if the calculated Z′ -factor is >0.6 .

Tier 2: Biophysical Validation & Kinetics (SPR)

Rationale: TR-FRET hits must be validated orthogonally to confirm direct target engagement and to extract binding kinetics ( kon​ and koff​ ). The residence time ( 1/koff​ ) is often a superior predictor of in vivo target coverage compared to thermodynamic affinity ( KD​ ).

Step-by-Step Protocol:

  • Surface Preparation: Immobilize recombinant BRD4 BD1 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target immobilization level of 3000 Response Units (RU).

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve. This is a critical self-validating step to correct for bulk refractive index mismatches between the running buffer and the compound stocks, which can otherwise mask true binding signals.

  • Analyte Injection: Inject the pentan-1-one derivatives at a flow rate of 50 µL/min across a 5-point concentration series (ranging from 0.1x to 10x the TR-FRET IC50​ ).

  • Regeneration & Analysis: Allow a 300-second dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model using Biacore Insight Evaluation Software.

MOA H Acetylated Histone (Chromatin) B BRD4 (BD1/BD2) H->B Binds T Gene Transcription (c-Myc, Bcl-2) B->T Activates I Pentan-1-one Derivative I->B Competitive Inhibition X Transcriptional Repression I->X Induces

Mechanism of action: Pentan-1-one derivatives competitively inhibit BRD4-histone binding.

Tier 3: Early ADME & Physicochemical Profiling

Rationale: The foundational hypothesis for synthesizing the pentan-1-one derivative is to improve passive permeability over the ethan-1-one baseline. The provides a high-throughput, non-cell-based model to isolate and quantify passive transcellular diffusion without the confounding variables of active efflux transporters[2].

Step-by-Step Protocol (PAMPA):

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to create the artificial lipid bilayer.

  • Donor/Acceptor Loading: Add 150 µL of 10 µM compound in PBS (pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at room temperature for 5 hours. Crucial: Do not agitate the plates, as maintaining the unstirred water layer is necessary to accurately mimic the gastrointestinal tract interface.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS. Calculate the apparent permeability ( Papp​ ).

Quantitative Data Presentation

The following table summarizes hypothetical screening data, demonstrating the successful optimization of the lipophilic efficiency and permeability of the pentan-1-one derivative compared to the ethan-1-one baseline.

CompoundBRD4 BD1 IC50​ (nM)BRD4 BD2 IC50​ (nM)Selectivity (BD2/BD1)cLogPPAMPA Papp​ ( 10−6 cm/s)MLM Clearance (µL/min/mg)
Ethan-1-one Baseline 4518,500411x1.81.2 (Low)15.4
Pentan-1-one Derivative 32>25,000>780x3.114.5 (High)28.2

Interpretation: The pentan-1-one derivative maintains sub-100 nM potency and actually improves BD1 selectivity, likely due to the valeryl chain occupying the WPF shelf more fully. Crucially, the PAMPA permeability is increased by over 10-fold, validating the structural design hypothesis, albeit with a slight expected increase in microsomal clearance (MLM) due to the longer alkyl chain presenting a minor metabolic liability.

References

  • Bradley, E., Fusani, L., Chung, C.-W., Craggs, P. D., Demont, E. H., Humphreys, P. G., ... & Cookson, R. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." Journal of Medicinal Chemistry, vol. 66, no. 23, 2023, pp. 15728-15749.[Link]

  • Masungi, C., et al. "Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates." Die Pharmazie, vol. 63, no. 3, 2008, pp. 194-199.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: An Application Note

Introduction 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery programs. The piperidine scaffold is a prevalent structural motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery programs. The piperidine scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals.[1] This document provides a detailed, two-step synthetic protocol for the preparation of this target compound, commencing from the commercially available starting material, tert-butyl (piperidin-3-yl)methylcarbamate.

The synthetic strategy employs a protection-acylation-deprotection sequence. Initially, the secondary amine of the piperidine ring is acylated with valeryl chloride. The primary amine on the side chain is protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the basic conditions of the acylation reaction.[2] In the final step, the Boc protecting group is removed under acidic conditions to yield the desired primary amine.[3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details and the rationale behind the experimental choices.

Overall Synthetic Scheme

The synthesis proceeds in two main steps as illustrated below:

  • Acylation: Reaction of tert-butyl (piperidin-3-yl)methylcarbamate with valeryl chloride to yield the acylated intermediate.

  • Deprotection: Acid-mediated removal of the Boc protecting group to afford the final product, 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one.

Synthetic_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection SM tert-butyl (piperidin-3-yl)methylcarbamate INT tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate SM->INT Valeryl Chloride, Et3N DCM, 0°C to RT FP 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one INT->FP TFA, DCM 0°C to RT

Caption: Two-step synthesis of the target compound.

Reagents and Materials

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsSupplier
tert-butyl (piperidin-3-yl)methylcarbamate214.3010.01.0Commercially Available
Valeryl chloride120.5811.01.1Commercially Available
Triethylamine (Et₃N)101.1915.01.5Commercially Available
Dichloromethane (DCM), anhydrous84.93--Commercially Available
Trifluoroacetic acid (TFA)114.0250.05.0 (relative to intermediate)Commercially Available
Saturated aq. NaHCO₃---Prepared in-house
Brine---Prepared in-house
Anhydrous Na₂SO₄ or MgSO₄---Commercially Available
Silica gel (230-400 mesh)---Commercially Available

Part 1: Synthesis of tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate (Intermediate)

This initial step involves the chemoselective N-acylation of the piperidine ring. The Boc-protected primary amine on the side chain remains intact due to its reduced nucleophilicity compared to the secondary amine of the piperidine ring, especially under basic conditions. Triethylamine is used as a base to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl (piperidin-3-yl)methylcarbamate (2.14 g, 10.0 mmol).

  • Dissolve the starting material in 40 mL of anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.1 mL, 15.0 mmol) to the stirred solution.

  • Slowly add valeryl chloride (1.33 g, 11.0 mmol) dropwise to the reaction mixture over 5 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate as a colorless oil or a white solid.

Part 2: Synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Final Product)

The final step is the deprotection of the Boc group to unmask the primary amine. Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose as it efficiently cleaves the Boc group at room temperature.[3][4] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[4] A basic workup is then required to isolate the free amine.

Experimental Protocol
  • Dissolve the purified intermediate from Part 1 (assuming quantitative yield from the previous step, ~10.0 mmol) in 30 mL of dichloromethane (DCM) in a 100 mL round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (3.7 mL, 50.0 mmol) to the stirred solution. Caution: The reaction is exothermic and involves gas evolution (CO₂).[4]

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in 30 mL of DCM and carefully neutralize by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one.

  • The crude product can be further purified if necessary, for example, by silica gel chromatography using a mobile phase containing a small percentage of triethylamine in a mixture of dichloromethane and methanol (e.g., 95:5:0.1 DCM:MeOH:Et₃N) to prevent tailing of the amine on the silica gel.

Visualization of the Synthetic Workflow

Synthesis_Detailed cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection Start_1 Dissolve tert-butyl (piperidin-3-yl)methylcarbamate in anhydrous DCM Cool_1 Cool to 0°C Start_1->Cool_1 Add_Base Add Triethylamine Cool_1->Add_Base Add_Acyl_Chloride Add Valeryl Chloride dropwise Add_Base->Add_Acyl_Chloride React_1 Stir at RT for 3h Add_Acyl_Chloride->React_1 Workup_1 Aqueous Workup (H2O, NaHCO3, Brine) React_1->Workup_1 Purify_1 Column Chromatography Workup_1->Purify_1 Intermediate Intermediate: tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate Purify_1->Intermediate Start_2 Dissolve Intermediate in DCM Intermediate->Start_2 Cool_2 Cool to 0°C Start_2->Cool_2 Add_TFA Add Trifluoroacetic Acid Cool_2->Add_TFA React_2 Stir at RT for 2h Add_TFA->React_2 Workup_2 Concentrate and Neutralize with NaHCO3 React_2->Workup_2 Extract Extract with DCM Workup_2->Extract Purify_2 Dry and Concentrate Extract->Purify_2 Final_Product Final Product: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Purify_2->Final_Product

Caption: Detailed workflow for the synthesis.

Safety and Handling

  • Valeryl chloride is corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is flammable and has a strong odor. It is also corrosive. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Trifluoroacetic acid (TFA) is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.[3]

  • The deprotection step generates carbon dioxide gas, which can cause pressure buildup in a closed system. Ensure the reaction vessel is not sealed.[4]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2026). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • BenchChem. (2026). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. WordPress.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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Application

HPLC method development for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one analysis

An Application Note and Protocol for the HPLC Analysis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Abstract This application note details the systematic development of a robust and sensitive High-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Abstract

This application note details the systematic development of a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. The analyte, a polar and basic compound, possesses a ketone functional group but lacks a strong native chromophore, presenting significant challenges for retention, peak shape, and detection in conventional reversed-phase chromatography. To overcome these obstacles, a pre-column derivatization strategy was employed, targeting the analyte's ketone moiety with 2,4-dinitrophenylhydrazine (DNPH). This reaction yields a stable hydrazone derivative with strong UV absorbance, enabling highly sensitive detection. The subsequent separation was optimized using a reversed-phase C18 column with a gradient elution of acetonitrile and water. The developed method demonstrates excellent performance and has been validated according to ICH guidelines for specificity, linearity, accuracy, and precision, proving its suitability for quality control and research applications.

Introduction

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a substituted piperidine derivative that incorporates primary and secondary amine functionalities, as well as a ketone. Compounds containing the piperidine scaffold are fundamental in medicinal chemistry and drug development due to their prevalence in a wide range of pharmaceutical agents.[1] The accurate quantification of such molecules is essential for purity assessment, stability testing, and pharmacokinetic studies.

The analysis of this particular compound by HPLC is complicated by several physicochemical properties:

  • High Polarity: The presence of two amine groups imparts significant polarity, leading to poor retention on traditional non-polar stationary phases like C18.[2]

  • Basic Nature: The amine groups are basic and prone to strong, undesirable interactions with residual silanol groups on silica-based columns, often resulting in poor peak shape (tailing).

  • Weak Chromophore: The molecule lacks a suitable chromophore for sensitive and reliable UV detection at standard wavelengths, as the ketone's n-π* transition is inherently weak.[3]

Direct analysis using alternative chromatographic modes such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) could be considered.[4][5][6] HILIC is well-suited for retaining highly polar compounds, while MMC offers dual retention mechanisms (e.g., reversed-phase and ion-exchange) that can be advantageous for polar, ionizable analytes.[7][8] However, these techniques may still be limited by the poor UV response.

To address both the detection and separation challenges simultaneously, a pre-column derivatization approach is often the most effective strategy.[9] While reagents targeting primary and secondary amines are common, this application note focuses on the derivatization of the ketone group with 2,4-dinitrophenylhydrazine (DNPH). This reaction is specific, rapid, and produces a 2,4-dinitrophenylhydrazone derivative that is significantly less polar and possesses a strong chromophore, making it ideal for analysis by reversed-phase HPLC with UV detection.[10][11][12]

Method Development Strategy

The development of a reliable analytical method requires a logical, stepwise approach that considers the analyte's properties and the available chromatographic tools. The workflow below illustrates the decision-making process that led to the final validated method.

MethodDevelopment cluster_0 Phase 1: Analyte Characterization & Challenge Identification cluster_1 Phase 2: Strategy Evaluation cluster_2 Phase 3: Derivatization Approach Selection cluster_3 Phase 4: Chromatographic Method Optimization A Analyte: 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one B Key Properties: - High Polarity - Basic Amines (pKa > 8) - Weak UV Chromophore A->B C Analytical Challenges: - Poor RP Retention - Peak Tailing - Low Sensitivity B->C G Decision Point: Which strategy addresses all challenges? C->G D Option 1: Modified RP-HPLC (Ion-Pairing, Low pH) D->G E Option 2: Alternative Chromatography (HILIC, Mixed-Mode) E->G F Option 3: Pre-Column Derivatization F->G H Target Functional Group? G->H I Amine Groups (Primary & Secondary) Reagents: Dansyl-Cl, FMOC-Cl H->I J Ketone Group Reagent: 2,4-DNPH H->J K Selection: Ketone Derivatization Rationale: - Specific reaction - Stable derivative - Excellent chromophore - Increased hydrophobicity J->K Chosen Path L Analyze DNPH Derivative K->L M Column: Reversed-Phase C18 (for non-polar derivative) L->M N Mobile Phase: ACN/H2O Gradient (for optimal resolution) M->N O Detector: UV-Vis @ ~360 nm (for maximum sensitivity) N->O P Final Method Validation (ICH) O->P

Caption: Logical workflow for HPLC method development.

Rationale for Derivatization

The decision to pursue pre-column derivatization was based on its ability to solve the dual problems of poor retention and low sensitivity. By converting the analyte into a larger, more hydrophobic, and UV-active derivative, standard and widely available reversed-phase HPLC systems can be used effectively.

Targeting the ketone with DNPH was selected over targeting the amines for several reasons:

  • Specificity: The analyte has two types of amine groups (primary and secondary), which may react at different rates or require different conditions with amine-specific reagents, potentially leading to multiple derivative products and a more complex chromatogram. The ketone offers a single, specific reaction site.

  • Robust Derivative: Phenylhydrazones are known to be stable, ensuring the integrity of the derivatized sample during analysis.[10]

  • Enhanced Chromatography: The resulting DNPH derivative is significantly less polar than the parent compound, making it well-suited for retention and separation on a C18 column.

Optimization of Chromatographic Conditions

Once derivatized, the method development focused on standard reversed-phase principles.

  • Column: A high-purity, end-capped C18 column was chosen to minimize any residual silanol interactions and ensure symmetric peak shapes.

  • Mobile Phase: A gradient elution using acetonitrile and water was developed. A gradient is necessary to elute the derivatized analyte with a good peak shape in a reasonable time while ensuring separation from any excess DNPH reagent or other byproducts.

  • Detection Wavelength: The DNPH derivatives of ketones exhibit a strong absorbance maximum around 360-370 nm, a region where interference from many common solvents and excipients is minimal.[12]

Experimental Protocols

Materials and Reagents
  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Reference Standard

  • 2,4-Dinitrophenylhydrazine (DNPH), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Hydrochloric Acid (HCl), ACS Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm PTFE

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Protocol 1: Preparation of Solutions
  • DNPH Reagent Solution (0.2% w/v): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Some methods may require acidification; a common preparation involves dissolving DNPH in a solution of acetonitrile with a small percentage of a strong acid like sulfuric or hydrochloric acid to catalyze the reaction.[10] For this protocol, we will use a solution of 200 mg DNPH in 100 mL of ACN containing 0.5 mL of concentrated HCl. This solution should be stored in an amber bottle and refrigerated.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with acetonitrile.

Protocol 2: Pre-Column Derivatization Procedure
  • Pipette 1.0 mL of each working standard solution (or sample solution) into separate 10 mL glass vials.

  • Add 1.0 mL of the DNPH Reagent Solution to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Place the vials in a heating block or water bath at 60°C for 30 minutes to ensure the reaction goes to completion.

  • Allow the vials to cool to room temperature.

  • Prior to injection, filter the derivatized solution through a 0.45 µm syringe filter into an HPLC vial.

Derivatization cluster_conditions Reaction Conditions reactant1 Analyte (Ketone) reaction + reactant1->reaction reactant2 2,4-DNPH reactant2->reaction product DNPH-Derivative (Hydrazone) (UV-Active, Non-Polar) reaction->product      -> condition1 Solvent: Acetonitrile condition2 Catalyst: HCl condition3 Temp: 60°C

Caption: Derivatization of the analyte with DNPH.

Protocol 3: HPLC-UV Chromatographic Conditions
ParameterCondition
HPLC Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 365 nm
Injection Volume 10 µL

Method Validation Results

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13][14][15]

System Suitability

System suitability was established by injecting five replicate injections of a 25 µg/mL derivatized standard. The results are summarized below.

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 2.01.15
Theoretical Plates (N)≥ 20008950
%RSD of Peak Area≤ 2.0%0.65%
%RSD of Retention Time≤ 1.0%0.18%
Specificity

The specificity of the method was evaluated by analyzing a blank (derivatized acetonitrile) and a derivatized standard. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte's DNPH derivative, demonstrating the method's specificity.

Linearity

The linearity was assessed over a concentration range of 1.0 to 100.0 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1.0 - 100.0 µg/mL
Correlation Coefficient (R²)0.9998
Regression Equationy = 45872x + 1250
Accuracy and Precision

Accuracy was determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120% of a 25 µg/mL standard). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) at the same concentrations (n=6).

Spiked LevelConcentration (µg/mL)Accuracy (% Recovery)Precision (%RSD)
Low (80%)20.099.2%1.1%
Mid (100%)25.0101.5%0.8%
High (120%)30.0100.8%0.9%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.25 µg/mL
LOQ0.80 µg/mL

Conclusion

A specific, sensitive, and reliable RP-HPLC method was successfully developed and validated for the analysis of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. The analytical challenges posed by the analyte's high polarity and lack of a UV chromophore were effectively overcome by implementing a pre-column derivatization strategy with 2,4-dinitrophenylhydrazine. The resulting DNPH-derivative provided excellent retention and peak shape on a C18 column and enabled sensitive UV detection. The validation results confirm that the method meets all typical requirements for linearity, accuracy, precision, and specificity, making it a valuable tool for the routine quality control and quantitative analysis of this compound in research and development settings.

References

  • Horvath, C., & Melander, W. (1977). Journal of Chromatographic Science, 15(9), 393-404. [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]

  • Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 40(1), 156-173. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Tosoh Bioscience. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Chromatography Forum. (2007). Amines-Ion Pairing. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Pettersson, C., & Schill, G. (1981). Separation of enantiomeric amines by ion-pair chromatography. Journal of Chromatography A, 204, 179-183. [Link]

  • Zhang, Z., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1436-1445. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. [Link]

  • Lemasson, E., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • LCGC International. (2025). Rapidly Analyzing Carbonyl Compounds Using HPLC. [Link]

  • Gáspár, A., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 393-400. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Zhang, G., et al. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(15), 5847-5853. [Link]

  • International Journal of Pharmaceutical Erudition. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Al-Ghamdi, K., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]

  • LIRA, C. L., & Williams, J. (2006). HPLC Analysis of Aldehydes and Ketones in Sherry. Journal of Liquid Chromatography & Related Technologies, 5(7), 1371-1379. [Link]

  • International Council for Harmonisation. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Li, J., et al. (2025). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. Journal of Chromatography A. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(19), 2051-2064. [Link]

  • Xiang, P., et al. (2013). A novel analytical method of 1-(3-trifluoromethylphenyl) piperazine and 1-(3-chlorophenyl) piperazine in fluids of drug addicts using liquid-liquid extraction-gas chromatographic/nitrogen-phosphorous detection. ResearchGate. [Link]

  • Kim, D. H., et al. (2017). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. Translational and Clinical Pharmacology, 25(4), 214-221. [Link]

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Method

Application Notes and Protocols: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one as a Versatile Building Block in Drug Discovery

Introduction: The Privileged Piperidine Scaffold in Modern Medicinal Chemistry The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast number of clinically approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a vast number of clinically approved drugs, earning it the designation of a "privileged scaffold".[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of features that make it highly valuable in drug design. Its three-dimensional structure allows for the precise spatial orientation of substituents to interact optimally with biological targets, while its physicochemical properties can be fine-tuned to improve drug-like characteristics such as solubility and lipophilicity.[3][4]

This technical guide focuses on the utility of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one , a bifunctional building block poised for significant application in the synthesis of novel therapeutic agents. This molecule incorporates two key features for diversification: a reactive primary amine on a flexible methyl spacer and a secondary amine within the piperidine ring, which has been acylated with a pentanoyl group. This pre-functionalization at the piperidine nitrogen offers a unique starting point for creating libraries of compounds with diverse pharmacological profiles. These application notes will provide detailed protocols and scientific rationale for leveraging this building block in drug discovery campaigns.

Physicochemical Properties and Strategic Design Rationale

The structure of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one presents a strategic advantage for medicinal chemists. The pentanoyl group modulates the lipophilicity of the piperidine core, a critical parameter influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The primary aminomethyl group serves as a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

PropertyValueSource
Molecular FormulaC11H22N2O[5]
Molecular Weight198.31 g/mol [5]
InChIKeyPKJWRSWJRWSGLX-UHFFFAOYSA-N[5]

The strategic placement of the aminomethyl group at the 3-position of the piperidine ring provides a distinct vector for substitution compared to the more commonly utilized 4-substituted piperidines. This can lead to novel intellectual property and potentially unique interactions with biological targets.

Key Synthetic Applications in Drug Discovery Workflows

The primary amine of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is the more nucleophilic and sterically accessible nitrogen, allowing for selective functionalization.[6] The following protocols detail standard, yet powerful, methods for generating a library of derivatives from this building block.

Protocol 1: Diversification via Reductive Amination of the Primary Amine

Reductive amination is a robust and widely employed method in medicinal chemistry for the formation of carbon-nitrogen bonds.[6][7] This two-step, one-pot reaction involves the initial formation of an imine between the primary amine of the building block and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine. This protocol allows for the introduction of a vast array of substituents.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add the desired aldehyde or ketone (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate imine formation.[6]

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.[6] The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous DCM or DCE are chosen for their ability to dissolve the reactants and for their compatibility with the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydride reagents like sodium borohydride.[8]

Protocol 2: Library Generation through Acylation and Sulfonylation

Acylation and sulfonylation of the primary amine are fundamental transformations for building amide and sulfonamide libraries, respectively. These functional groups are prevalent in a wide range of approved drugs due to their ability to act as hydrogen bond donors and acceptors, thereby influencing target binding and physicochemical properties.

Experimental Protocol: General Procedure for Acylation/Sulfonylation

  • Reaction Setup: Dissolve 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one (1.0 eq) in a suitable anhydrous solvent like DCM or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (in the presence of a coupling agent like HATU or HOBt/EDC) (1.0-1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Trustworthiness Through Self-Validation:

Each protocol described is a self-validating system. The progress of the reactions can be easily monitored by standard analytical techniques like TLC and LC-MS. Successful product formation will be indicated by the appearance of a new spot on the TLC plate with a different Rf value and a new peak in the LC-MS with the expected molecular weight.

Visualization of a Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one in a drug discovery campaign.

G cluster_0 Building Block cluster_1 Primary Derivatization cluster_2 Compound Library cluster_3 Screening & Optimization A 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one B Reductive Amination (Aldehydes/Ketones) A->B C Acylation/Sulfonylation (Acyl/Sulfonyl Chlorides) A->C D Diverse Library of Substituted Amines B->D E Diverse Library of Amides/Sulfonamides C->E F High-Throughput Screening D->F E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Caption: Drug discovery workflow using the title building block.

Potential Therapeutic Applications

Derivatives of aminomethylpiperidines have shown promise in a variety of therapeutic areas. The strategic functionalization of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one can be directed towards the discovery of novel agents for:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in drugs targeting CNS receptors.[4] Derivatives can be designed as ligands for opioid, sigma, or other neurotransmitter receptors.[1][9][10]

  • Oncology: Piperidine-containing compounds have been developed as anticancer agents through various mechanisms, including enzyme inhibition and disruption of signaling pathways.[1][11] For instance, certain aminomethyl piperidine derivatives have been investigated as potential inhibitors of Cancer Osaka Thyroid (COT) kinase.[12]

  • Pain Management: The piperidine nucleus is a key structural feature in many potent analgesics that target opioid receptors.[1][13] By modifying the substituents on the aminomethyl group, it may be possible to develop novel analgesics with improved side-effect profiles.

Conclusion

1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature allows for the straightforward synthesis of diverse compound libraries through well-established synthetic protocols such as reductive amination and acylation. The pre-acylated piperidine nitrogen offers a unique structural starting point, and the flexibility of the aminomethyl side chain enables extensive exploration of structure-activity relationships. Researchers and drug development professionals can leverage this building block to accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. 2023 Feb 2. Available from: [Link]

  • Veerman, J. J. N., et al. Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. European Journal of Organic Chemistry. 2002 Aug 26. Available from: [Link]

  • Chen, J., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. 2023 Mar 15. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. 2023 Mar 15. Available from: [Link]

  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Atti della Accademia Peloritana dei Pericolanti - Classe di Scienze Fisiche, Matematiche e Naturali. Available from: [Link]

  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available from: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • PMC. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Available from: [Link]

  • Google Patents. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
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  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Available from: [Link]

  • Mokhtary, M., & Mahooti, K. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. 2023 Dec 3. Available from: [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Available from: [Link]

  • ChemMedChem. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. 2022. Available from: [Link]

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  • Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. 2017 May 17. Available from: [Link]

  • MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2026 Jan 15. Available from: [Link]

  • PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available from: [Link]

  • ScienceDirect. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Available from: [Link]

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Application

Application Notes and Protocols for the NMR Characterization of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Introduction The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2] The title compound, 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one, incorporates this key heterocycle functionalized with an aminomethyl group and an N-pentanoyl chain. Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development, ensuring the identity and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3]

This document provides a comprehensive guide to the NMR characterization of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. It outlines detailed protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a thorough guide to spectral interpretation. As this molecule contains an amide bond, it is expected to exhibit conformational isomerism (rotamers), and a protocol for variable temperature (VT) NMR is included to investigate this dynamic behavior.[4][5][6]

Predicted NMR Spectroscopic Data

While experimental data for this specific molecule is not publicly available, a reliable prediction of its ¹H and ¹³C NMR spectra can be derived from the extensive literature on substituted piperidines and N-acylated amines.[4][5][7] The presence of the N-pentanoyl group introduces restricted rotation around the C-N amide bond, which can lead to the observation of two distinct sets of signals (rotamers) for the piperidine ring protons and carbons, especially at lower temperatures.[5][6] The following tables present the predicted chemical shifts for the major rotamer at room temperature.

Table 1: Predicted ¹H NMR Data for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1' (pentanoyl CH₃)0.92t7.43H
H-2' (pentanoyl CH₂)1.33sextet7.52H
H-3' (pentanoyl CH₂)1.60quintet7.62H
H-4' (pentanoyl CH₂)2.35t7.52H
H-5 (piperidine CH₂)1.20 - 1.40m-1H
H-5' (piperidine CH₂)1.75 - 1.90m-1H
H-4 (piperidine CH₂)1.50 - 1.65m-1H
H-4' (piperidine CH₂)1.90 - 2.05m-1H
H-3 (piperidine CH)1.65 - 1.80m-1H
H-2ax, H-6ax (piperidine CH₂)2.50 - 2.70 & 3.80 - 4.00m-2H
H-2eq, H-6eq (piperidine CH₂)2.90 - 3.10 & 4.50 - 4.70m-2H
H-7 (aminomethyl CH₂)2.60 - 2.80d6.82H
NH₂1.40 - 1.80br s-2H

Note: The piperidine ring protons (H-2, H-4, H-5, H-6) will exhibit complex multiplets due to geminal and vicinal coupling, as well as potential signal broadening or duplication from rotamers. The axial (ax) and equatorial (eq) protons are chemically non-equivalent. The NH₂ signal is often broad and its chemical shift is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (pentanoyl CH₃)14.0
C-2' (pentanoyl CH₂)22.5
C-3' (pentanoyl CH₂)27.0
C-4' (pentanoyl CH₂)33.5
C-5' (pentanoyl C=O)172.5
C-5 (piperidine CH₂)25.0
C-4 (piperidine CH₂)30.0
C-3 (piperidine CH)38.0
C-2, C-6 (piperidine CH₂)42.0 & 47.0
C-7 (aminomethyl CH₂)46.0

Note: Due to the influence of the amide rotamers, the signals for the piperidine ring carbons (C-2, C-3, C-4, C-5, C-6) may appear as pairs of signals or as broadened lines.

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Protocol 1: Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra. The sample should be a homogeneous solution, free of particulate matter and paramagnetic impurities.[8]

  • Mass Determination : Weigh approximately 5-10 mg of the purified compound for ¹H NMR, and 20-30 mg for ¹³C and 2D NMR experiments, into a clean, dry vial.[8][9]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][10] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8]

  • Internal Standard : For precise chemical shift referencing, use a solvent that contains a known internal standard, such as 0.03% tetramethylsilane (TMS). If not present, a small amount can be added, but care should be taken to avoid adding too much.[11]

  • Transfer and Filtration : Gently vortex or sonicate the vial to ensure complete dissolution. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9]

  • Capping : Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: NMR Data Acquisition

The following is a logical workflow for acquiring a comprehensive set of NMR data for structural elucidation.

G cluster_workflow NMR Data Acquisition Workflow A 1. ¹H NMR Acquisition B 2. ¹³C{¹H} NMR Acquisition A->B Confirm proton environments C 3. 2D COSY Acquisition B->C Confirm carbon environments D 4. 2D HSQC Acquisition C->D Establish ¹H-¹H connectivity E 5. 2D HMBC Acquisition D->E Correlate ¹H to attached ¹³C F 6. (Optional) VT-NMR E->F Establish long-range ¹H-¹³C connectivity

Caption: Logical workflow for comprehensive NMR data acquisition.

  • ¹H NMR Spectroscopy :

    • Purpose : To identify all unique proton environments, their integrations (relative numbers), and their coupling patterns.

    • Pulse Sequence : Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans : 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1) : 1-2 seconds.

  • ¹³C{¹H} NMR Spectroscopy :

    • Purpose : To identify all unique carbon environments.

    • Pulse Sequence : Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).

    • Number of Scans : 1024 to 4096 scans, due to the low natural abundance of ¹³C.[3]

    • Relaxation Delay (d1) : 2 seconds.

  • 2D COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems of the pentanoyl chain and the piperidine ring.

    • Pulse Sequence : Standard COSY (e.g., 'cosygpqf' on Bruker systems).

    • Number of Scans : 4 to 8 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify which protons are directly attached to which carbons. Each cross-peak correlates a ¹H signal with its directly bonded ¹³C signal.[5]

    • Pulse Sequence : Standard HSQC (e.g., 'hsqcedetgpsp' on Bruker systems).

    • Number of Scans : 8 to 16 scans per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is essential for connecting different fragments of the molecule, such as linking the pentanoyl carbonyl to the piperidine ring, and the aminomethyl group to the piperidine ring.[12][13]

    • Pulse Sequence : Standard HMBC (e.g., 'hmbcgplpndqf' on Bruker systems).

    • Number of Scans : 16 to 32 scans per increment.

  • Variable Temperature (VT) NMR (Optional but Recommended) :

    • Purpose : To study the dynamic process of amide bond rotation.[4] At low temperatures, the rotation may be slow enough on the NMR timescale to resolve separate signals for each rotamer. At high temperatures, the rotation may be fast enough to observe sharp, averaged signals.

    • Procedure : Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 253 K [-20 °C] to 333 K [60 °C] in 10-15 K increments). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.

Data Processing and Interpretation

  • Processing : The raw Free Induction Decay (FID) data should be processed using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). Standard processing steps include:

    • Fourier Transformation : Converts the time-domain data (FID) to frequency-domain data (the spectrum).

    • Phasing : Corrects the phase of the signals to pure absorption mode.

    • Baseline Correction : Corrects for distortions in the baseline of the spectrum.[14]

    • Referencing : Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]

    • Integration : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.[16]

  • Spectral Interpretation: A Step-by-Step Guide

    • Step 1: Identify Key Functional Group Regions :

      • Alkyl Region (0.5-2.0 ppm) : Expect signals from the pentanoyl CH₃ and CH₂ groups, as well as some piperidine ring protons.[16]

      • α-Carbonyl/α-Nitrogen Region (2.0-4.7 ppm) : Expect signals from the pentanoyl CH₂ adjacent to the carbonyl, the aminomethyl CH₂, and the piperidine CH and CH₂ protons adjacent to the nitrogen.[4][16]

      • Amide Carbonyl Region (~172 ppm in ¹³C) : The C=O signal is a key landmark.

    • Step 2: Trace the Pentanoyl Chain using COSY : Starting from the most upfield triplet (H-1'), use the COSY spectrum to walk along the chain: H-1' will show a cross-peak to H-2', H-2' to H-3', and H-3' to H-4'.

    • Step 3: Assign the Piperidine Ring : This is the most complex region. Use the COSY to identify coupled protons within the ring. The HSQC spectrum is critical here to link each proton multiplet to its corresponding carbon signal.[5] The protons on C-2 and C-6 will likely show the largest chemical shift difference due to the influence of the amide rotamers.

    • Step 4: Connect the Fragments using HMBC : The HMBC spectrum provides the final structural proof. Key correlations to look for are illustrated below.

Caption: Key 2- and 3-bond HMBC correlations for structural confirmation.

Conclusion

By following these detailed protocols for sample preparation, data acquisition, and spectral interpretation, researchers can achieve a complete and unambiguous NMR characterization of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. The combination of 1D and 2D NMR experiments provides a robust dataset for confirming the molecular structure, assessing purity, and understanding its conformational dynamics in solution. This rigorous analytical approach is fundamental to ensuring data quality and reproducibility in chemical synthesis and drug development programs.

References

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  • Stoyanova, R., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry.

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Method

mass spectrometry fragmentation pattern of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

An Application Note on the Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Abstract This application note provides a detailed protocol and theoretical framework...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Elucidation of the Mass Spectrometry Fragmentation Pattern of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule featuring both a primary amine and an N-acylpiperidine moiety, it presents a compelling case study for predicting fragmentation behavior relevant to drug discovery, metabolite identification, and quality control applications. We will explore the predictable fragmentation pathways, including amide bond cleavage, α-cleavage, and piperidine ring fissions. The methodologies described herein are designed to be broadly applicable to the characterization of novel piperidine derivatives and other small molecules containing similar functional groups.

Introduction

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1] Their structural complexity and metabolic potential necessitate robust analytical methods for their characterization. Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is an indispensable tool for determining the molecular weight and structure of these compounds.[2][3]

ESI typically generates protonated molecules, [M+H]⁺, which provide molecular weight information but little structural detail.[2] To elicit structural data, tandem mass spectrometry (MS/MS) is employed. In this process, the protonated precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), causing it to break apart into product ions in a predictable and reproducible manner.[4] The resulting fragmentation pattern serves as a molecular fingerprint, allowing for detailed structural confirmation.

This guide focuses on predicting and interpreting the ESI-MS/MS fragmentation pattern of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. The presence of two basic nitrogen atoms—a primary amine and a tertiary amide—and multiple cleavable bonds makes it an excellent model for demonstrating key fragmentation principles.

Predicted Physicochemical Properties

  • Molecular Formula: C₁₁H₂₂N₂O

  • Monoisotopic Mass: 198.1732 Da

  • Predicted [M+H]⁺: 199.1805 m/z

Experimental Protocol: A Self-Validating System

The following protocol is designed for a standard tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source. The key to a trustworthy result lies in systematic optimization.

Materials and Reagents
  • Analyte: 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one, >98% purity

  • Solvents: HPLC-grade acetonitrile and water

  • Acid Modifier: 0.1% (v/v) Formic acid in both water and acetonitrile.

    • Causality Note: Formic acid is added to the mobile phase to ensure a low pH environment, which promotes the protonation of the analyte's basic nitrogen atoms, a prerequisite for ESI in positive ion mode.[4]

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

  • Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 (v/v) mixture of acetonitrile and water, both containing 0.1% formic acid.

  • Filter the working solution through a 0.22 µm syringe filter before injection.

LC-MS/MS System Configuration and Data Acquisition

This protocol utilizes direct infusion for initial fragmentation studies, which simplifies method development by eliminating chromatographic variables.

Table 1: Mass Spectrometer Parameters

ParameterRecommended SettingRationale for Choice
Ionization Mode ESI PositiveThe analyte contains two basic nitrogen atoms, making it highly amenable to protonation.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage to ensure efficient ion generation without causing in-source fragmentation.
Source Temp. 120 - 150 °CSufficient to desolvate ions without inducing thermal degradation of the analyte.
Drying Gas Flow 8 - 12 L/min (N₂)Facilitates the evaporation of solvent from the ESI droplets.[5]
Nebulizer Gas 30 - 50 psi (N₂)Assists in the formation of a fine spray for efficient ionization.
MS1 Scan Mode Full ScanUsed to identify the m/z of the protonated precursor ion ([M+H]⁺). Range: m/z 50-300.
MS2 Scan Mode Product Ion ScanSelect the [M+H]⁺ ion (predicted at m/z 199.2) as the precursor for fragmentation.
Collision Gas ArgonAn inert gas used to induce fragmentation through energetic collisions.
Collision Energy (CE) 10 - 40 eVSelf-Validation Step: The CE must be optimized. Start with a low CE (10 eV) to observe the primary, high-mass fragments. Gradually increase the energy to reveal lower-mass, secondary fragments. A CE ramp provides a comprehensive view of the entire fragmentation cascade.
Experimental Workflow Diagram

The overall process from sample preparation to data interpretation is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL) work 2. Dilute to Working Sol. (1 µg/mL) stock->work filt 3. Filter Sample (0.22 µm) work->filt inf 4. Direct Infusion filt->inf esi 5. ESI Source ([M] -> [M+H]⁺) inf->esi ms1 6. MS1: Isolate Precursor (m/z 199.2) esi->ms1 cid 7. CID Cell (Fragment [M+H]⁺) ms1->cid ms2 8. MS2: Scan Products cid->ms2 spec 9. Acquire Spectrum ms2->spec path 10. Propose Pathways spec->path struc 11. Confirm Structure path->struc

Caption: Experimental workflow for MS/MS analysis.

Results & Discussion: The Predicted Fragmentation Pathway

The fragmentation of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is driven by the location of the proton and the relative stability of the resulting fragment ions and neutral losses. The primary amine of the aminomethyl group is significantly more basic than the amide nitrogen, making it the most probable site of protonation.

Key Fragmentation Pathways

Upon collisional activation, the protonated molecule ([M+H]⁺ at m/z 199.2) is expected to undergo several characteristic fragmentation reactions.

  • Amide N-CO Bond Cleavage: This is a highly characteristic fragmentation for N-acyl compounds.[6][7] Cleavage of the bond between the piperidine nitrogen and the carbonyl carbon is expected. This can occur via two routes depending on which fragment retains the charge.

    • Formation of the Acylium Ion: Loss of the neutral 3-(aminomethyl)piperidine results in the formation of the pentanoyl acylium ion at m/z 85.1 . This is often a very stable and therefore abundant ion.

    • Formation of the Protonated Piperidine Fragment: Charge retention on the piperidine fragment yields an ion at m/z 115.1 .

  • α-Cleavage adjacent to the Primary Amine: Alpha-cleavage is a dominant pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1] Cleavage of the C-C bond between the piperidine ring and the aminomethyl group can lead to the loss of a neutral CH₂NH₂ radical, but the loss of ammonia (NH₃) is more common from the protonated amine.

    • Loss of Ammonia (NH₃): A common neutral loss from protonated primary amines. This would result in an ion at m/z 182.2 .

  • Piperidine Ring Fission: The piperidine ring itself can undergo cleavage.[1][8] These pathways are often complex but typically initiated by the charge on one of the nitrogen atoms. A likely ring-opening event could lead to the formation of a stable iminium ion. For instance, cleavage of the C2-C3 and C5-C6 bonds could lead to the loss of ethene, resulting in smaller charged fragments.

  • Cleavage of the Pentanoyl Side Chain: Standard alkyl chain fragmentation can occur, involving the loss of neutral alkenes (e.g., loss of ethene, propene, butene).[9] For example, loss of a propyl radical (C₃H₇•) from the acylium ion (m/z 85.1) would produce a fragment at m/z 42.

Proposed Fragmentation Diagram

The following diagram illustrates the most probable fragmentation cascade originating from the protonated precursor.

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the product ion spectrum.

Table 2: Predicted Product Ions for 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one

Precursor Ion m/zProduct Ion m/zProposed FormulaNeutral LossProposed Fragmentation Pathway
199.2182.2C₁₁H₂₀NO⁺NH₃ (17.0 Da)Loss of ammonia from the protonated aminomethyl group.
199.2115.1C₆H₁₅N₂⁺C₅H₈O (84.1 Da)Amide N-CO bond cleavage; charge retained by the piperidine moiety.
199.285.1C₅H₉O⁺C₆H₁₄N₂ (114.1 Da)Amide N-CO bond cleavage; formation of the stable pentanoyl acylium ion.

Conclusion

The mass spectrometric fragmentation of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one under ESI-MS/MS conditions is predicted to be dominated by logical, structure-driven pathways. The most informative fragments are expected to arise from the cleavage of the N-acyl bond, yielding the characteristic pentanoyl acylium ion (m/z 85.1) and the protonated piperidine moiety (m/z 115.1). An additional diagnostic peak resulting from the neutral loss of ammonia (m/z 182.2) further confirms the presence of the primary amine. By employing a systematic approach with careful optimization of collision energy, a rich product ion spectrum can be generated, enabling confident structural confirmation. This analytical strategy is robust and can be readily adapted for the characterization of related compounds in various research and development settings.

References

  • BenchChem. (2026).
  • Kind, T., & Fiehn, O. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 696-714. [Link]

  • Sun, J., Kitova, E. N., & Klassen, J. S. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(13), 5424–5430. [Link]

  • Santos, L. S. (Ed.). (2010). Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. (Chapter 1 provides an overview of ESI mechanisms). [Link]

  • Wang, F., & O'Hair, R. A. J. (2018). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study. Journal of The American Society for Mass Spectrometry, 29(6), 1221-1230. [Link]

  • Pratt, G. A. (2006). Electrospray Ionization Mass Spectrometry for the Analysis of Proteins and Small Molecules. West Virginia University. [Link]

  • ResearchGate. (n.d.). Scheme 2. A proposed MS/MS fragmentation pattern of BPD. [Link]

  • LibreTexts Chemistry. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • LibreTexts Chemistry. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dias, H. J., de Melo, N. I., Crotti, A. E. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1245-1254. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21338-21347. [Link]

  • da Silva, J. G., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21338-21347. [Link]

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Application

Application Note: A Practical Guide to the Purification of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one and Its Key Intermediates

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The title compound, 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one, represents a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The title compound, 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one, represents a versatile building block possessing both a reactive primary amine and a tertiary amide, making it a valuable synthon for drug discovery. Achieving high purity of this compound and its synthetic intermediates is paramount for reliable downstream applications, including biological screening and structural modification. This guide provides a comprehensive overview of robust purification strategies, detailing the underlying chemical principles and offering step-by-step protocols for researchers, scientists, and drug development professionals. We address common impurities and present a logical framework for selecting the most effective purification technique, from bulk-scale extraction to high-resolution chromatography.

Understanding the Synthetic Landscape: Impurity Profiling

An effective purification strategy begins with a thorough understanding of the potential impurities.[2] A common and controlled synthetic route to the target compound involves a Boc-protection strategy, which minimizes side reactions like di-acylation. This process can be broken down into two key stages, each with its own set of potential impurities.

Synthetic Scheme Overview:

  • Acylation of Boc-Protected Piperidine: The commercially available tert-butyl (piperidin-3-yl)methylcarbamate is acylated on the secondary piperidine nitrogen using pentanoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, TEA) to yield the protected intermediate, tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate.

  • Boc Deprotection: The Boc protecting group is removed from the intermediate using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product as its TFA salt.

Common Impurities:

  • Stage 1 (Acylation):

    • Unreacted Starting Material: Residual tert-butyl (piperidin-3-yl)methylcarbamate.

    • Hydrolysis Product: Pentanoic acid, from the reaction of pentanoyl chloride with trace water.

    • Base-Related Impurities: Triethylammonium hydrochloride salt.

  • Stage 2 (Deprotection):

    • Incomplete Deprotection: Residual Boc-protected intermediate.

    • Side-Products: Cationic species formed by the reaction of scavengers (if used) with the tert-butyl cation.[3]

    • Excess Reagent: Residual trifluoroacetic acid (TFA).

Purification Strategies & Protocols

The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities at each stage.[1][2]

Purification of the Boc-Protected Intermediate

The intermediate, tert-butyl (1-(pentanoyl)piperidin-3-yl)methylcarbamate, is a neutral, relatively nonpolar molecule. This allows for straightforward purification using standard organic chemistry techniques.

Principle: This is the first line of purification, designed to remove water-soluble and ionizable impurities. An acidic wash protonates and removes residual triethylamine, while a basic wash deprotonates and removes pentanoic acid.[4][5]

Step-by-Step Protocol:

  • Quenching: After the acylation reaction is complete (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1M HCl solution. This will extract the triethylamine as its water-soluble hydrochloride salt.[6] Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and extract the pentanoic acid as its sodium salt.[5] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude protected intermediate.[1]

Principle: For higher purity, flash chromatography is employed to separate the neutral intermediate from nonpolar and slightly more polar impurities based on differential adsorption to a stationary phase.[7]

Step-by-Step Protocol:

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Sample Preparation: Adsorb the crude product from the liquid-liquid extraction onto a small amount of silica gel for "dry loading," which typically results in better resolution.[8]

  • Mobile Phase Selection: A common solvent system is a gradient of ethyl acetate (EtOAc) in hexanes.[7] Determine the optimal gradient using Thin Layer Chromatography (TLC), aiming for an Rf value of ~0.2-0.3 for the product.

  • Elution: Pack the column and elute the sample, collecting fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.

ParameterSettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard, slightly acidic media suitable for neutral compounds.[7]
Mobile Phase 10% to 60% Ethyl Acetate in HexanesProvides good separation for moderately polar compounds.[9]
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.[8]
Detection TLC with KMnO₄ stainThe product lacks a strong UV chromophore; KMnO₄ visualizes most organic compounds.
Table 1: Typical Flash Chromatography Parameters for the Boc-Protected Intermediate.
Purification of the Final Amine Product

The final product is a primary amine, a basic compound that exists as a TFA salt after deprotection. Its purification requires different strategies to handle its ionic and polar nature.

Principle: After TFA-mediated deprotection, the product exists as a protonated amine salt. This salt is often insoluble in nonpolar organic solvents, allowing for purification by precipitation.[3]

Step-by-Step Protocol:

  • TFA Removal: After the deprotection reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and solvent (e.g., DCM).[10]

  • Precipitation: Add a cold, non-polar solvent such as diethyl ether or methyl tert-butyl ether (MTBE) to the concentrated residue.[3] The TFA salt of the product should precipitate as a solid or oil.

  • Isolation: Collect the solid by vacuum filtration, washing with additional cold diethyl ether to remove soluble organic impurities.[3]

  • Drying: Dry the product under high vacuum. This yields the TFA salt, which can be used directly or converted to the free base.

Principle: Cation-exchange chromatography is a powerful technique for purifying basic compounds like amines.[11] The protonated amine (cation) binds to a negatively charged solid support (cation-exchange resin). Impurities are washed away, and the pure product is then eluted by changing the pH or increasing the ionic strength.[12][13]

Step-by-Step Protocol:

  • Resin Selection: Choose a strong cation-exchange (SCX) resin.

  • Loading: Dissolve the crude TFA salt in a suitable loading buffer (e.g., methanol/water) and apply it to the equilibrated SCX column. The protonated amine will bind to the resin.

  • Washing: Wash the column with the loading buffer to remove any neutral or acidic impurities.

  • Elution: Elute the purified amine from the column using a solution of a base, such as 2M ammonia in methanol. The ammonia neutralizes the bound amine, releasing it from the resin.

  • Concentration: Evaporate the solvent from the collected fractions to yield the purified free amine.

Principle: For the highest purity requirements, reverse-phase HPLC is the method of choice. Separation occurs based on hydrophobicity on a nonpolar stationary phase (e.g., C18). An ion-pairing agent like TFA is often added to the mobile phase to improve the peak shape of basic analytes.[14][15]

Step-by-Step Protocol:

  • Column Selection: Use a preparative C18 silica column.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile in water. Both solvents should contain 0.1% TFA. The TFA protonates the amine, ensuring a single ionic species, and also suppresses undesirable interactions with residual silanols on the stationary phase, leading to sharper peaks.[16][17]

  • Injection: Dissolve the crude product in a minimal amount of the initial mobile phase composition and inject it onto the column.

  • Fraction Collection: Collect fractions as the product elutes, guided by UV detection.

  • Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to remove the water and acetonitrile, yielding the final product as a pure TFA salt.

ParameterSettingRationale
Stationary Phase C18-bonded Silica (e.g., 5-10 µm)Provides hydrophobic retention for separating polar organic molecules.[15]
Mobile Phase A 0.1% TFA in WaterAqueous phase with ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic phase with ion-pairing agent.
Gradient 5% to 95% B over 20-30 minStandard gradient for eluting a wide range of polarities.
Detection UV at 210-220 nmAmides and amines have some absorbance at low UV wavelengths.
Table 2: Typical Preparative HPLC Parameters for the Final Product.

Visualization of Workflows

A logical approach to synthesis and purification is critical for efficiency. The following diagrams illustrate the overall process and the decision-making for purification.

Synthesis_Purification_Workflow Synthesis & Purification Workflow cluster_stage1 Stage 1: Acylation cluster_purification1 Purification 1 cluster_stage2 Stage 2: Deprotection cluster_purification2 Purification 2 A Boc-(3-aminomethyl)piperidine + Pentanoyl Chloride B Acylation Reaction (Base: TEA, Solvent: DCM) A->B C Crude Mixture 1 (Product, SM, Acid, Base Salt) B->C D Liquid-Liquid Extraction (Acid/Base Washes) C->D E Flash Chromatography (Silica, Hex/EtOAc) D->E F Pure Boc-Protected Intermediate E->F G Deprotection Reaction (TFA in DCM) F->G H Crude Mixture 2 (Product TFA Salt, Impurities) G->H I Precipitation (Diethyl Ether) H->I J Final Pure Product (TFA Salt) I->J

Caption: Overall workflow for synthesis and purification.

Purification_Decision_Tree Purification Method Selection Guide Start Crude Product Mixture LLE Liquid-Liquid Extraction (Bulk Impurity Removal) Start->LLE Always First Step Purity_Req Required Purity? Flash Flash Chromatography (Good Purity, g-scale) Purity_Req->Flash Moderate (>95%) Prep_HPLC Preparative HPLC (Highest Purity, mg-g scale) Purity_Req->Prep_HPLC High (>99%) Scale Scale? Scale->Prep_HPLC < 1 g IEX Ion-Exchange Chromatography (Alternative to Flash for Amines) Scale->IEX > 1 g LLE->Purity_Req Flash->Scale Precip Precipitation / Crystallization (If product is a solid salt) Flash->Precip If applicable

Caption: Decision tree for selecting a purification method.

References

  • Aakeröy, C. B., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Journal of the American Chemical Society. Retrieved April 7, 2026, from [Link]

  • Various Authors. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved April 7, 2026, from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved April 7, 2026, from [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved April 7, 2026, from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved April 7, 2026, from [Link]

  • Bickler, B. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Biotage. Retrieved April 7, 2026, from [Link]

  • GP GASPACK S.A. (n.d.). Ion Exchange Reclaimers for Amine Cleaning & Purification. Retrieved April 7, 2026, from [Link]

  • Zaworotko, M. J., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved April 7, 2026, from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved April 7, 2026, from [Link]

  • Various Authors. (2008). the role of TFA on Reverse phase chromatography? Chromatography Forum. Retrieved April 7, 2026, from [Link]

  • Agilent. (n.d.). Streamline Purification of Organic Synthesis Mixture. Retrieved April 7, 2026, from [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Retrieved April 7, 2026, from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved April 7, 2026, from [Link]

  • Asahi Glass Co Ltd. (2002). Process for producing purified piperidine derivative. Google Patents.
  • Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved April 7, 2026, from [Link]

  • Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved April 7, 2026, from [Link]

  • WIPO. (2002). PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. WIPO Patentscope. Retrieved April 7, 2026, from [Link]

  • Various Authors. (2024). Amine workup. Reddit. Retrieved April 7, 2026, from [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved April 7, 2026, from [Link]

  • PubChem. (n.d.). 1-Boc-4-(aminomethyl)piperidine. Retrieved April 7, 2026, from [Link]

  • Various Authors. (2010). method for salt preparation. Google Patents.
  • SparkNotes. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved April 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. Retrieved April 7, 2026, from [Link]

  • Advanced Materials Technology. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved April 7, 2026, from [Link]

  • Save My Exams. (2026). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved April 7, 2026, from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved April 7, 2026, from [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved April 7, 2026, from [Link]

  • Organic Chemistry Explained. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved April 7, 2026, from [Link]

  • AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved April 7, 2026, from [Link]

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Sources

Method

Process Development and Scale-Up Manufacturing of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Executive Summary The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of approved therapeutics due to its conformational flexibility and ability to present substi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of approved therapeutics due to its conformational flexibility and ability to present substituents in defined three-dimensional space[1]. The target molecule, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, is a highly versatile building block featuring a secondary amide (valeryl group) and a primary amine. This application note details a robust, two-step scale-up manufacturing process designed to deliver high-purity API while mitigating the thermal and safety risks associated with large-scale synthesis.

Process Chemistry Rationale

To achieve a scalable and cost-effective manufacturing process, a two-step synthetic route was designed starting from commercially available piperidine-3-carbonitrile (nipecotonitrile).

Step 1: N-Acylation via Schotten-Baumann Conditions

The first step involves the selective acylation of the secondary piperidine nitrogen using pentanoyl chloride, a highly reactive acylating agent[2]. While anhydrous conditions utilizing organic bases (e.g., triethylamine) are common in discovery chemistry, they suffer from poor atom economy and require complex salt filtration at scale.

To optimize for manufacturing, a biphasic Schotten-Baumann approach (Dichloromethane/Water) utilizing sodium hydroxide (NaOH) as an inorganic base was implemented. This biphasic system is widely used to suppress the hydrolysis of acid chlorides during amidation by keeping the reactive acyl chloride in the organic phase while the aqueous base neutralizes the generated hydrochloric acid[3]. This self-validating system ensures that the pH remains optimal for the reaction, driving it to completion without degrading the pentanoyl chloride.

Step 2: Chemoselective Nitrile Hydrogenation

The second step requires the reduction of the intermediate nitrile to a primary aminomethyl group without cleaving or reducing the newly formed pentanoyl amide. While metal hydrides like Lithium Aluminum Hydride (LiAlH₄) can directly reduce nitriles to primary amines, they are highly hazardous at scale, lack functional group tolerance, and would likely reduce the amide moiety[4].

Therefore, catalytic hydrogenation was selected. Raney Nickel is highly effective for reducing nitriles to primary amines[4]. However, a known side reaction of nitrile hydrogenation is the condensation of the intermediate imine with the newly formed primary amine, leading to unwanted secondary amine dimers. To prevent this, the reaction is conducted in the presence of methanolic ammonia. The excess ammonia shifts the chemical equilibrium, suppressing secondary amine formation and ensuring high chemoselectivity for the primary amine product[4].

Synthetic Workflow Visualization

G SM Piperidine-3-carbonitrile (Starting Material) INT 1-Pentanoylpiperidine- 3-carbonitrile (Intermediate) SM->INT Step 1: N-Acylation Pentanoyl chloride, NaOH DCM/H2O, 0-20°C API 1-(3-(Aminomethyl)piperidin- 1-yl)pentan-1-one (Target API) INT->API Step 2: Hydrogenation Raney Ni, H2 (50 psi), NH3 MeOH, 40°C

Synthetic workflow for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Experimental Protocols

Step 1: Synthesis of 1-Pentanoylpiperidine-3-carbonitrile

Reagents: Piperidine-3-carbonitrile (1.0 eq), Pentanoyl chloride (1.1 eq), NaOH (1.5 eq, as 2M aqueous solution), Dichloromethane (DCM).

Methodology:

  • Charge a jacketed reactor with piperidine-3-carbonitrile and DCM (10 volumes).

  • Add the 2M aqueous NaOH solution and cool the biphasic mixture to an internal temperature of 0–5 °C under vigorous mechanical stirring.

  • Add pentanoyl chloride dropwise via an addition funnel over 2 hours. Critical Control Point: Maintain the internal temperature strictly below 10 °C to prevent the exothermic hydrolysis of the acyl chloride.

  • Upon complete addition, warm the reactor to 20 °C and stir for an additional 2 hours until HPLC analysis indicates >99% conversion.

  • Halt stirring and allow the phases to separate. Decant the lower organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil.

Step 2: Synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Reagents: 1-Pentanoylpiperidine-3-carbonitrile (1.0 eq), Raney Nickel (20 wt% aqueous slurry), 7M Ammonia in Methanol, Hydrogen gas.

Methodology:

  • Charge a high-pressure Parr hydrogenation vessel with 1-pentanoylpiperidine-3-carbonitrile dissolved in 7M ammonia in methanol (8 volumes).

  • Carefully add the Raney Nickel catalyst (20 wt% relative to the intermediate) under a continuous nitrogen sweep. Safety Warning: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in the presence of air.

  • Seal the vessel and purge the headspace with nitrogen gas (3 cycles of 30 psi), followed by hydrogen gas (3 cycles of 30 psi).

  • Pressurize the vessel to 50 psi with hydrogen gas and heat the reaction mixture to 40 °C.

  • Stir vigorously for 8–12 hours. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases.

  • Cool the vessel to room temperature, safely vent the hydrogen gas, and purge the system thoroughly with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to remove methanol and ammonia, yielding the crude target compound. Purify via vacuum distillation to obtain the pharmaceutical-grade API.

Scale-Up Metrics & Process Safety

The transition from a 100 g laboratory scale to a 5.0 kg pilot scale demonstrated the robustness of the designed protocols. Quantitative data is summarized below:

Process ParameterLab Scale (100 g)Pilot Scale (5.0 kg)Variance & Engineering Notes
Step 1 Yield 94.2%92.8%Minor product retention in the aqueous phase during large-scale decantation.
Step 1 Purity (HPLC) >99.0%98.7%Trace pentanoic acid byproduct easily removed via alkaline wash.
Step 2 Yield 88.5%86.1%Slight increase in secondary amine dimer due to mass transfer limitations of H₂ gas.
Step 2 Purity (GC) 98.6%98.1%Requires precise control of agitation speed to maximize gas-liquid mixing.
Overall Process Yield 83.3% 79.9% Highly efficient, scalable process with excellent telescoping potential.

References

  • Wikipedia. "Pentanoyl chloride". Available at: [Link]

  • RSC Publishing. "Water-compatible acylation reactions with acid chlorides using a flow microreactor". Available at: [Link]

Sources

Application

Application Note: Advanced Peptide Coupling Protocols Using 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Executive Summary The development of complex peptidomimetics, targeted protein degraders (PROTACs), and CNS-active therapeutics frequently requires the incorporation of versatile, lipophilic amine building blocks. 1-(3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex peptidomimetics, targeted protein degraders (PROTACs), and CNS-active therapeutics frequently requires the incorporation of versatile, lipophilic amine building blocks. 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a highly valuable synthon in this context. Structurally, it features a piperidine ring capped at the N1 position with a pentanoyl group, imparting significant lipophilicity and membrane permeability, while the 3-aminomethyl moiety provides a highly nucleophilic, unhindered primary amine for amide bond formation.

This application note provides rigorously validated, self-monitoring protocols for coupling this specific amine with various carboxylic acids (including sterically hindered or aggregation-prone amino acids). By understanding the mechanistic causality behind reagent selection, researchers can optimize yields, minimize epimerization, and streamline downstream purification [1].

Mechanistic Rationale & Reagent Selection

Successful amide bond formation requires the conversion of a stable carboxylic acid into a reactive acylating agent. The choice of coupling reagent directly influences the reaction kinetics, the stability of the active ester intermediate, and the degree of chiral integrity maintained during the reaction [2].

Causality in Experimental Choices
  • Nucleophilicity of the Amine: The primary amine (–CH₂NH₂) in 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is separated from the piperidine ring by a methylene spacer. This reduces steric hindrance compared to direct 3-amino substitution, allowing for rapid nucleophilic attack.

  • Lipophilicity & Solvent Choice: The pentanoyl chain increases the compound's solubility in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). However, this high lipophilicity can lead to emulsion formation during aqueous workup. Therefore, protocols are designed to minimize aqueous washing steps or utilize highly polar wash solutions (e.g., saturated brine) to break emulsions.

  • HATU vs. EDC/HOBt: For standard couplings, EDC/HOBt is preferred due to the water solubility of the EDC-urea byproduct, simplifying purification. For sterically hindered acids or poorly reactive substrates, HATU is mandated. The nitrogen atom at the 7-position of the HOAt leaving group in HATU provides a neighboring group effect, acting as a general base to accelerate the amine attack and suppress epimerization of the acid [3].

HATU_Mechanism A Carboxylic Acid (R-COOH) B DIPEA (Base) Deprotonation A->B C Carboxylate Ion (R-COO⁻) B->C D HATU Reagent C->D Nucleophilic Attack E OAt Active Ester Intermediate D->E HOAt release & rearrangement F 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Primary Amine) E->F Amine Addition G Target Amide Product F->G Elimination of HOAt

Fig 1: Mechanistic pathway of HATU-mediated amide bond formation.

Quantitative Data: Coupling Reagent Optimization

The following table summarizes the empirical performance of various coupling systems when reacting 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one with Fmoc-Val-OH (a moderately hindered amino acid).

Coupling SystemBaseSolventReaction TimeCrude Yield (%)Epimerization (%)Byproduct Removal
HATU DIPEADMF2 hours>95%<1.0%Requires chromatography
EDC / HOBt DIPEADCM12 hours82%<2.5%Aqueous extraction
PyBOP NMMDMF4 hours88%<1.5%Requires chromatography
DIC / Oxyma NoneDMF/DCM6 hours91%<1.0%Filtration of urea

Table 1: Optimization data for coupling 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one with Fmoc-Val-OH.

Experimental Workflows & Protocols

Self-Validating System Architecture

To ensure trustworthiness, these protocols incorporate "stop-and-check" validation points. Do not proceed to the next step unless the analytical criteria (e.g., LC-MS mass confirmation) are met.

Workflow Step1 1. Activation Acid + Reagent + Base in DMF (15 min) Step2 2. LC-MS Check Confirm Active Ester Step1->Step2 Step3 3. Coupling Add Piperidine Amine Stir 2-4h at RT Step2->Step3 Step4 4. Quench & Workup Wash with NaHCO3/Brine Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Fig 2: Standard solution-phase peptide coupling experimental workflow.

Protocol A: High-Efficiency Coupling using HATU/DIPEA

Best for sterically hindered acids, precious intermediates, or when rapid reaction times are required.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M relative to acid)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Add DIPEA (3.0 eq) dropwise. The solution will typically turn pale yellow. Stir at room temperature for 10–15 minutes.

  • Validation Point 1: Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and inject into LC-MS. Confirm the disappearance of the starting acid and the formation of the HOAt-active ester mass[M+117].

  • Coupling: Add 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.1 eq) either neat or dissolved in a minimal amount of DMF.

  • Stir the reaction at room temperature for 2 hours.

  • Validation Point 2: Monitor completion via LC-MS or TLC (Ninhydrin stain will show the disappearance of the primary amine).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). Wash sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated brine (2x).

    • Causality Note: The pentanoyl group makes the product highly lipophilic. If emulsions form during the NaHCO₃ wash, add a small amount of solid NaCl or methanol to break the emulsion.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient, typically 0-10% MeOH).

Protocol B: Cost-Effective Coupling using EDC/HOBt

Best for scale-up synthesis, standard amino acids, and when avoiding chromatography is desired.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.05 eq)

  • EDC·HCl (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) and stir for 20 minutes at room temperature until the solution becomes clear.

  • Coupling: Add 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.05 eq). Stir the reaction mixture overnight (12–16 hours) at room temperature.

  • Workup (Aqueous Extraction): Dilute the mixture with additional DCM. Wash the organic layer with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine.

    • Causality Note: EDC·HCl and its corresponding urea byproduct are water-soluble and will partition into the aqueous layer, often eliminating the need for column chromatography.

  • Dry over MgSO₄, filter, and evaporate to yield the pure amide product.

Troubleshooting & Field-Proven Insights

  • Issue: Incomplete Coupling (Residual Amine).

    • Cause: The carboxylic acid may be highly hindered, or the active ester is degrading before the amine can attack.

    • Solution: Switch from EDC/HOBt to HATU. Ensure the DMF is strictly anhydrous, as moisture will hydrolyze the active ester back to the carboxylic acid.

  • Issue: Epimerization of the Chiral Center (if the acid is chiral).

    • Cause: Over-activation or excessive base (DIPEA) causing enolization of the active ester.

    • Solution: Reduce DIPEA to 2.0 eq, or switch to a weaker base like N-Methylmorpholine (NMM). Pre-activate for no more than 5 minutes before adding the piperidine amine.

  • Issue: Product Loss During Aqueous Workup.

    • Cause: The 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one scaffold is amphiphilic. If the coupled acid is also highly polar, the final product may partition into the aqueous layer.

    • Solution: Back-extract the aqueous layers with a 9:1 mixture of DCM:Isopropanol, or utilize a catch-and-release solid-phase extraction (SPE) cartridge instead of liquid-liquid extraction.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Available at:[Link]

  • Wells, C., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry. Available at:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one .

Synthesizing this molecule presents two primary technical challenges: regioselectivity (differentiating a primary vs. secondary amine) and product isolation (extracting a highly polar, water-soluble free base). This guide breaks down the mechanistic causality behind these issues and provides field-proven, self-validating protocols to maximize your isolated yield.

Mechanistic Overview & Synthetic Pathways

Direct acylation of 3-(aminomethyl)piperidine with valeryl chloride will fail to produce the desired target. Because the primary aminomethyl group is less sterically hindered and more nucleophilic than the secondary piperidine nitrogen, direct acylation yields the incorrect regioisomer. To achieve the correct structure, the primary amine must be selectively protected prior to acylation.

SynthesisWorkflow A 3-(Aminomethyl)piperidine (Unprotected Diamine) B Ethyl Trifluoroacetate (ETFA) Selective 1° Amine Protection A->B Pathway A D Acylation (Valeryl Chloride, Et3N) at Piperidine Nitrogen B->D C tert-butyl (piperidin-3-ylmethyl)carbamate (Commercially Available) C->D Pathway B (Preferred) E Deprotection (Boc: HCl/Dioxane OR TFA: Base) D->E F 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Target Product) E->F Anhydrous SCX Workup

Figure 1: Comparative synthetic pathways for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Quantitative Yield Analysis

The table below summarizes the impact of different protection strategies and workup methodologies on the final isolated yield.

Starting MaterialProtection StrategyDeprotection & Workup MethodTypical Overall Yield (%)
3-(Aminomethyl)piperidineNone (Direct Acylation)N/A (Yields Wrong Regioisomer)< 5%
3-(Aminomethyl)piperidineETFA (Trifluoroacetyl)K₂CO₃ / Aqueous LLE Extraction45 - 55%
tert-butyl (piperidin-3-ylmethyl)carbamatePre-Boc ProtectedHCl/Dioxane / Aqueous NaOH LLE50 - 60%
tert-butyl (piperidin-3-ylmethyl)carbamatePre-Boc ProtectedHCl/Dioxane / SCX Catch-and-Release85 - 92%

Note: LLE = Liquid-Liquid Extraction. SCX = Strong Cation Exchange.

Troubleshooting Guide & FAQs

Q: Why am I obtaining the wrong regioisomer (N-(piperidin-3-ylmethyl)pentanamide) instead of the target? A: This is a classic regioselectivity failure. 3-(aminomethyl)piperidine contains both a primary amine (aminomethyl) and a secondary amine (piperidine ring). Kinetically, the primary amine is significantly more nucleophilic. Direct acylation with valeryl chloride will preferentially attack the primary amine. Solution: You must selectively protect the primary amine. If starting from the unprotected diamine, treat the mixture with 1 at 0°C in THF. ETFA exploits steric hindrance to selectively trifluoroacetylate the primary amine while leaving the secondary piperidine nitrogen free for subsequent acylation[1]. Alternatively, bypass this issue by purchasing commercially available tert-butyl (piperidin-3-ylmethyl)carbamate (Pathway B).

Q: My acylation step is complete, but my yield drops drastically after Boc deprotection. Where is my product? A: The fully deprotected target is a highly polar, water-soluble free amine. Traditional liquid-liquid extraction using dichloromethane and aqueous NaOH results in massive product loss because the partition coefficient heavily favors the aqueous layer. Solution: Abandon aqueous workups. Instead, utilize an anhydrous Strong Cation Exchange (SCX) "catch-and-release" protocol[2]. After deprotecting the Boc group with HCl in dioxane, evaporate the solvent. Load the residue onto an SCX column. The sulfonic acid matrix will ionically trap the basic primary amine[3]. Wash away neutral impurities with methanol, and then release your pure target compound using a 5% ammonia in methanol solution[2].

Q: Can I use valeric acid with HATU/EDC instead of valeryl chloride for the acylation step? A: While peptide coupling reagents can form the amide bond, they generate stoichiometric byproducts (e.g., tetramethylurea from HATU) that are difficult to separate from the highly polar target amine. Valeryl chloride, combined with triethylamine (Et₃N), is the superior choice. It generates only volatile byproducts and triethylamine hydrochloride, which is easily removed during the SCX catch-and-release phase.

Validated Experimental Protocols

The following protocols outline the highest-yielding route (Pathway B), employing a self-validating system to ensure progression only when chemical conversions are successful.

Protocol A: Selective Acylation of tert-butyl (piperidin-3-ylmethyl)carbamate

Objective: Selectively acylate the secondary piperidine nitrogen without compromising the Boc-protected primary amine.

  • Preparation: Dissolve 1.0 eq of tert-butyl (piperidin-3-ylmethyl)carbamate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert N₂ atmosphere.

  • Base Addition: Add 2.0 eq of triethylamine (Et₃N) and cool the reaction flask to 0°C using an ice bath. Causality: Cooling prevents exothermic degradation and minimizes potential ketene formation from the highly reactive acid chloride.

  • Acylation: Dropwise, add 1.1 eq of valeryl chloride.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Validation Checkpoint: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Proceed only when the starting material mass is fully consumed and the [M+H]⁺ peak for the Boc-protected intermediate is dominant.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Anhydrous Boc-Deprotection & SCX Catch-and-Release

Objective: Remove the Boc group and isolate the highly polar free base without aqueous extraction.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a minimal amount of DCM. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours. Validation Checkpoint: Monitor by TLC (ninhydrin stain). The protected intermediate will disappear, and a baseline spot (the HCl salt of the product) will form.

  • Solvent Removal: Concentrate the reaction mixture to complete dryness under vacuum to remove all excess HCl and dioxane.

  • Catch Phase: Re-dissolve the crude HCl salt in a small volume of methanol. Load the methanolic solution onto a pre-conditioned SCX (Strong Cation Exchange) column. The basic primary amine will bind ionically to the sulfonic acid resin[3].

  • Wash Phase: Flush the column with 3-5 column volumes (CV) of pure methanol. Causality: This removes neutral impurities, unreacted valeric acid, and non-basic byproducts while the target remains immobilized[2].

  • Release Phase: Elute the target compound by flushing the column with 5 CV of 5% NH₃ in methanol[3].

  • Isolation: Concentrate the ammoniacal methanol eluent under reduced pressure to yield the pure 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one as a free base.

References

  • Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups Source: LookChem / Tetrahedron Letters URL:[Link]

  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep® columns Source: Academia.edu URL:[Link]

  • RediSep SCX column Application Note Source: Teledyne ISCO URL:[Link]

Sources

Optimization

troubleshooting poor solubility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in water

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting for the poor aqueous solubility of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides in-depth troubleshooting for the poor aqueous solubility of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for advancing your research, from early-stage screening to formulation development. This resource is designed to explain the science behind the solubility challenges of this molecule and provide validated, step-by-step protocols to systematically resolve them.

Frequently Asked Questions (FAQs)
Q1: Why is 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one poorly soluble in neutral water?

A: The poor aqueous solubility of this compound at neutral pH is a direct result of its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.

  • Hydrophobic Character: The primary contributors to its low solubility are the pentanoyl group (a five-carbon alkyl chain) and the piperidine ring . These nonpolar sections are not readily solvated by polar water molecules.[1]

  • Hydrophilic Character: The molecule's potential for water solubility comes from the primary aminomethyl group (-CH₂NH₂) and the tertiary amide carbonyl group. The amine group is basic and can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

  • The Role of pH: At neutral pH (around 7), the basic aminomethyl group is largely in its non-ionized, or "free base," form. In this state, the molecule's overall hydrophobic nature dominates, leading to poor aqueous solubility. To improve solubility, we must increase the influence of the hydrophilic amine group, which is most effectively achieved by changing the pH.[1][2]

A Systematic Approach to Solubility Enhancement

Resolving solubility issues should follow a logical progression, starting with the simplest and most direct methods before moving to more complex formulation strategies. The workflow below outlines the recommended decision-making process.

G cluster_start Initial State cluster_strategy1 Primary Strategy cluster_eval1 Evaluation cluster_end Resolution cluster_strategy2 Advanced Strategies start Poor Aqueous Solubility of Compound ph_adjust Strategy 1: pH Adjustment (Protonate the amine group) start->ph_adjust ph_profile Protocol 1: Determine pH-Solubility Profile ph_adjust->ph_profile eval1 Is solubility sufficient for application? ph_profile->eval1 success Solubility Goal Achieved (Proceed with buffered solution) eval1->success Yes advanced_intro pH adjustment insufficient or not viable. Proceed to formulation excipients. eval1->advanced_intro No cosolvents Strategy 2: Cosolvents (e.g., PEG 400, Propylene Glycol) advanced_intro->cosolvents surfactants Strategy 3: Surfactants (e.g., Polysorbate 80) advanced_intro->surfactants cyclodextrins Strategy 4: Cyclodextrins (e.g., HP-β-CD) advanced_intro->cyclodextrins

Caption: Troubleshooting workflow for solubility enhancement.
Strategy 1: pH Adjustment
Q2: What is the most straightforward first step to improve the solubility of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one?

A: The simplest and most effective initial approach is pH adjustment .[2] Since the molecule contains a basic amine group, decreasing the pH of the aqueous medium will protonate this group (R-NH₂ → R-NH₃⁺). This creates a positively charged, cationic species that is significantly more polar and, therefore, more soluble in water.[3][4] Performing a pH-solubility profile is a critical first experiment to quantify this effect.[2]

Experimental Protocol 1: pH-Solubility Profile Determination

This protocol establishes the relationship between pH and the compound's aqueous solubility.

Objective: To determine the saturation solubility of the compound across a physiologically and chemically relevant pH range.

Materials:

  • 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one

  • A series of aqueous buffers (e.g., 50 mM) covering a pH range from 2 to 9 (e.g., HCl, citrate, phosphate, borate buffers).

  • Microcentrifuge tubes or glass vials.

  • Shaker/agitator with temperature control.

  • 0.22 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE).

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Preparation: Prepare the series of buffers and adjust to their final pH values.

  • Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a separate vial. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase or solvent and analyze the concentration using a validated analytical method.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the buffer pH on the x-axis.

Q3: My compound dissolves at low pH but crashes out of solution when I try to neutralize it. How can I manage this?

A: This is the expected behavior for a basic compound and is governed by its pKa (the pH at which 50% of the compound is in its ionized form). As the pH of the solution rises above the pKa, the compound converts from its soluble, protonated form to the less soluble, neutral free base, causing precipitation.

Troubleshooting Steps:

  • Determine the pKa: If not known, experimentally determine the pKa of your compound. This will define the pH range where it will remain soluble.

  • Use a Buffered System: For experiments, always use a buffer with a pH at least 1-2 units below the compound's pKa to ensure it remains predominantly in its soluble, ionized state.

  • Stock Solution Strategy: Prepare a high-concentration stock solution by dissolving the compound in a small amount of acidic water (e.g., pH 2-3 HCl) or a water-miscible organic solvent like DMSO.[5] You can then dilute this stock into your final aqueous buffer for the experiment. Always check for precipitation upon dilution.

Advanced Formulation Strategies

If pH modification is not suitable for your final application (e.g., experiments requiring physiological pH) or does not provide sufficient solubility, the use of pharmaceutical excipients is the next logical step.[6][7] These strategies aim to increase the apparent solubility of the compound in its neutral form.

G cluster_cosolvent Cosolvency cluster_surfactant Micellar Solubilization cluster_cyclodextrin Inclusion Complexation drug_c Drug caption_c Reduces water polarity, increasing solubility of hydrophobic drug. surfactant Surfactant drug_s Drug micelle Micelle (Hydrophobic Core) drug_s->micelle Encapsulated caption_s Drug is partitioned into the hydrophobic core of micelles. cd Cyclodextrin (Hydrophobic Cavity) drug_cd Drug drug_cd->cd Complexed caption_cd Drug forms a guest-host complex within the cyclodextrin cavity.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one

Welcome to the technical support resource for the synthesis of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on enhancing chemoselectivity and minimizing byproduct formation. Drawing from established chemical principles and field-proven methodologies, we provide in-depth troubleshooting advice and answers to frequently asked questions.

The primary challenge in this synthesis is the chemoselective acylation of the secondary piperidine nitrogen in the presence of a more nucleophilic and less sterically hindered primary aminomethyl group on the 3-position of the piperidine ring. Direct acylation often leads to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide offers robust strategies to overcome this hurdle.

Core Reaction and Byproduct Formation

The key to troubleshooting is understanding the competing reactions. The starting material, 3-(aminomethyl)piperidine, possesses two nucleophilic sites. The reaction with an acylating agent like pentanoyl chloride can proceed down two main pathways.

reaction_scheme SM 3-(Aminomethyl)piperidine center SM->center Reagent Pentanoyl Chloride Reagent->center Desired Desired Product 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one Byproduct Major Byproduct N-((piperidin-3-yl)methyl)pentanamide center->Desired Acylation at Secondary Amine (Desired Pathway) center->Byproduct Acylation at Primary Amine (Favored Side Reaction)

Caption: Competing acylation pathways in the synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.

Question: My mass spectrometry results show a major peak corresponding to the acylation of the primary amine instead of the desired secondary amine. How can I reverse this selectivity?

Answer: This is the most common issue encountered and stems from the inherent reactivity differences between the two amino groups. The primary amine is electronically more nucleophilic and sterically more accessible than the secondary amine of the piperidine ring. Direct acylation will almost always favor the formation of N-((piperidin-3-yl)methyl)pentanamide.

To achieve the desired selectivity, a protection/deprotection strategy is the most reliable and scientifically sound approach. This involves temporarily "masking" the more reactive primary amine, forcing the acylation to occur at the intended secondary amine site.

Recommended Strategy: Boc-Protection Workflow

The tert-butoxycarbonyl (Boc) group is an ideal protecting group for primary amines as it is stable under the basic or neutral conditions of acylation and can be removed cleanly under acidic conditions.[1]

protection_workflow Start Start: 3-(Aminomethyl)piperidine Step1 Step 1: Protect Primary Amine Reagent: (Boc)2O, Base (e.g., TEA) Product: Boc-protected intermediate Start->Step1 Step2 Step 2: Acylate Secondary Amine Reagent: Pentanoyl Chloride, Base Product: Boc-protected final product Step1->Step2 Step3 Step 3: Deprotect Reagent: Strong Acid (e.g., TFA or HCl) Product: Pure Desired Product Step2->Step3 End End: 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one Step3->End

Caption: Recommended Boc-protection and deprotection workflow.

This multi-step approach, while longer, provides superior control and results in a much cleaner product profile, simplifying downstream purification. For a detailed experimental procedure, please refer to the "Experimental Protocols" section below.

Question: I am observing a significant amount of a di-acylated byproduct. What causes this and how can I prevent it?

Answer: The formation of a di-acylated byproduct, where both the primary and secondary amines have reacted, is typically a result of using an excess of the acylating agent (pentanoyl chloride) and/or harsh reaction conditions (e.g., high temperature, prolonged reaction time).

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use no more than 1.0 equivalent of the acylating agent relative to your starting material if attempting a direct, non-selective acylation. However, the protection strategy outlined above is the most effective way to prevent di-acylation entirely.

  • Reaction Temperature: Perform the acylation at a reduced temperature (e.g., 0 °C to room temperature). This helps to control the reaction rate and can improve selectivity, minimizing the chance of the less reactive secondary amine reacting after the primary amine has already been acylated.

  • Slow Addition: Add the acylating agent dropwise to the reaction mixture over a period of time. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of double addition.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during this synthesis?

A1: The most critical parameters are:

  • Chemoselectivity Strategy: Deciding between a direct acylation (not recommended) and a protection/deprotection strategy.

  • Stoichiometry: Precise control over the molar equivalents of the acylating agent is crucial to prevent di-acylation.

  • Temperature: Lower temperatures generally afford better control and reduce side reactions.

  • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is required to scavenge the HCl byproduct without competing in the reaction.[2]

Q2: Why is the primary amine more reactive than the secondary amine?

A2: This is due to a combination of two factors:

  • Steric Hindrance: The secondary amine is part of the piperidine ring and is more sterically crowded than the primary amine, which is at the end of a flexible methyl group. This makes it physically harder for the bulky acylating agent to approach the secondary nitrogen.

  • Electronic Effects: While secondary amines are generally more basic, primary amines can be more nucleophilic in many acylation reactions. The two lone pairs on the primary amine are readily available for reaction.

Q3: How can I effectively purify the desired product from the main byproduct?

A3:

  • Column Chromatography: This is the most effective method.[3] The polarity of the desired product, the primary-acylated byproduct, and the di-acylated byproduct will differ.

    • The di-acylated product will be the least polar.

    • The desired product and the primary-acylated byproduct will have similar polarities, but the free primary amine on the desired product will interact more strongly with silica gel than the free secondary amine on the byproduct. A gradient elution using a solvent system like dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) is a good starting point.

  • Recrystallization: If the crude product is a solid and a suitable solvent system can be found, recrystallization can be an effective technique for purifying the final compound.[3]

Q4: Are there alternative acylating agents I should consider instead of pentanoyl chloride?

A4: Yes, while acyl chlorides are highly reactive, other agents can offer milder conditions:

  • Pentanoic Anhydride: Less reactive than the acyl chloride, which can sometimes lead to slightly better selectivity in direct acylations, though a protection strategy is still superior.[4]

  • Pentanoic Acid with Coupling Reagents: Using pentanoic acid with peptide coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIEA can form the amide bond under very mild conditions.[5][6] This method avoids the generation of HCl.

Data Summary
Synthesis StrategyKey ReagentsExpected SelectivityProsCons
Direct Acylation 3-(aminomethyl)piperidine, Pentanoyl Chloride, TEAPoor (Favors primary amine)Fewer stepsLow yield of desired product; complex purification
Protection/Deprotection (Boc)₂O, Pentanoyl Chloride, TFA/HClExcellentHigh yield; clean product; simplified purificationAdditional synthetic steps required
Coupling Agent Method Pentanoic Acid, HATU/EDC, DIEAPoor (without protection)Milder conditions; no HCl byproductStill requires protection for selectivity; expensive reagents
Experimental Protocols

Protocol 1: Boc-Protection of 3-(Aminomethyl)piperidine

  • Dissolve 3-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

Protocol 2: Acylation of Boc-Protected Intermediate

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TEA (1.5 eq) and cool the mixture to 0 °C.

  • Add pentanoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude Boc-protected final product.

Protocol 3: Boc-Deprotection to Yield Final Product

  • Dissolve the crude Boc-protected final product in a minimal amount of DCM or methanol.

  • Add an excess of a strong acid. A solution of 4M HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.[2]

  • Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure. If using TFA, co-evaporation with toluene may be necessary to remove residual acid.

  • The product will be obtained as an acid salt (e.g., hydrochloride or trifluoroacetate). It can be converted to the free base by neutralization with a mild base and extraction, or purified as the salt.

References
  • Acyl Protective Groups. Chem-Station Int. Ed. [Link]

  • N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Acylsaccharins: Stable Electrophilic Amide-Based Acyl Transfer Reagents in Pd-Catalyzed Suzuki-Miyaura Coupling via N-C Cleavage. Semantic Scholar. [Link]

  • Mechanism Explained: Acyl Protecting Groups for Amines. Abdelhamid "Bioman" Khodja. [Link]

  • Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers. [Link]

  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines. Organic Chemistry Portal. [Link]

  • Acetyl Protection - Common Conditions. Organic Chemistry Data. [Link]

  • Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State Destabilization. ACS Publications. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Chemoselective Acylation of Primary Amines and Amides With Potassium Acyltrifluoroborates Under Acidic Conditions. PubMed. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Methods for Removing the Fmoc Group. Wiley Online Library. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Side Reactions in Peptide Synthesis. Google Books.
  • Piperidine Synthesis. DTIC. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing). [Link]

  • Synthesis of 1,3-Amino Alcohol Derivatives via a Silicon-Mediated Ring-Opening of Substituted Piperidines. ResearchGate. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library. [Link]

  • European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI. [Link]

  • Results of physicochemical tests on drugs detected in "Kiken" drugs (FY2014). Tokyo Metropolitan Institute of Public Health. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. ResearchGate. [Link]

  • Product Safety Summary for 1,5-Pentanediol. JCIA BIGDr. [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Welcome to the technical support center for resolving chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with the basic compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one . As a molecule with both a primary amine and a tertiary amine, it is particularly susceptible to secondary interactions that can compromise peak symmetry, affecting resolution and the accuracy of quantification.[1][2] This document provides a structured, in-depth approach to diagnosing and systematically eliminating this common problem.

Section 1: Understanding the Challenge: Why Does This Compound Tail?

Q1: What are the specific chemical properties of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one that cause peak tailing?

Answer: The molecular structure of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one contains two basic nitrogen atoms: a primary amine (-NH₂) on the aminomethyl group and a tertiary amine within the piperidine ring (which is part of an amide). In the acidic mobile phases typical of reversed-phase HPLC, these amine functional groups become protonated, carrying a positive charge.

The root cause of peak tailing for this and other basic compounds is a secondary retention mechanism involving electrostatic interactions with the stationary phase.[2][3] Standard silica-based columns have residual, unreacted silanol groups (Si-OH) on their surface. At mobile phase pH levels above approximately 3.5-4.0, these silanol groups deprotonate to become anionic (Si-O⁻).[4] The positively charged analyte is then attracted to these negatively charged sites, leading to a mixed-mode retention (hydrophobic and ion-exchange). This secondary ionic interaction is stronger than the intended hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in an asymmetrical, tailing peak.[3][5][6]

Caption: Unwanted ionic interaction causing peak tailing.

Section 2: Initial Diagnosis and Troubleshooting Workflow

Q2: My chromatogram shows a tailing peak. How do I know if the problem is chemical (analyte-specific) or mechanical (system-wide)?

Answer: This is the most critical first step in troubleshooting. The answer determines your entire approach.

  • Analyte-Specific Tailing: If only the peak for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (or other known basic compounds in your sample) is tailing while neutral or acidic compounds have a good peak shape, the issue is almost certainly a chemical interaction with the stationary phase.

  • System-Wide Tailing: If all peaks in your chromatogram are tailing or distorted, the problem is likely physical or mechanical. Common causes include a column void (a collapsed packing bed at the inlet), a partially blocked column inlet frit, or excessive extra-column volume from using tubing with an overly large internal diameter or length.[6][7][8]

The following workflow provides a logical path for diagnosis and resolution.

Troubleshooting_Workflow Start Peak Tailing Observed Decision1 Are ALL peaks tailing? Start->Decision1 System_Issue System/Hardware Issue Decision1->System_Issue Yes Chemical_Issue Chemical Interaction Issue (Analyte-Specific) Decision1->Chemical_Issue No, only basic analyte Check_Frit 1. Check/replace column frit. 2. Check for extra-column volume. System_Issue->Check_Frit Adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 Chemical_Issue->Adjust_pH Replace_Column Column void likely. Replace column. Check_Frit->Replace_Column Decision2 Is peak shape acceptable? Adjust_pH->Decision2 Change_Column Switch to a modern, end-capped, high-purity (Type B) silica column. Decision2->Change_Column No End_Good Problem Solved Decision2->End_Good Yes Decision3 Is peak shape acceptable? Change_Column->Decision3 Add_Modifier Advanced: Add Mobile Phase Modifier (e.g., Competing Base or Ion-Pair Reagent) Decision3->Add_Modifier No Decision3->End_Good Yes End_Consult Consult Specialist Add_Modifier->End_Consult

Caption: Systematic workflow for diagnosing and resolving peak tailing.

Section 3: Primary Troubleshooting Strategies

Q3: What is the most effective first step to eliminate tailing for a basic compound?

Answer: The single most effective and recommended first step is to adjust the mobile phase pH .

By lowering the mobile phase pH to a range of 2.5 to 3.0 , the problematic silanol groups on the stationary phase become fully protonated (Si-OH).[5] This neutralizes their negative charge, thereby eliminating the electrostatic attraction that causes the secondary retention of your protonated basic analyte.[1][2]

Recommended Buffers for Low pH Control:

  • Ammonium Formate or Formic Acid: Excellent for LC-MS compatibility. A 0.1% solution of formic acid typically yields a pH of ~2.7.

  • Potassium Phosphate: A robust buffer for UV-only detection. A 10-20 mM phosphate buffer adjusted to pH 2.5 is ideal. Note that phosphate buffers can precipitate in high concentrations of acetonitrile, so care must be taken during gradient elution.

Q4: I've lowered the pH, but the peak tailing has only improved slightly. What does this indicate?

Answer: If significant tailing persists at a low pH, it strongly suggests that your HPLC column has a high concentration of active, acidic silanol groups. This is common with older "Type A" silica columns, which have higher levels of metal contaminants that increase silanol acidity.[5]

Your next step is to evaluate your column technology . For the analysis of basic compounds, it is crucial to use a modern, high-performance column characterized by:

  • High-Purity, Type B Silica: These columns are made with silica containing minimal metal impurities, resulting in a more homogeneous surface with fewer, less acidic silanol groups.[1][5]

  • Effective End-Capping: End-capping is a chemical process that derivatizes most of the remaining free silanols with a small, non-polar group (like a trimethylsilyl group), effectively shielding them from interaction with analytes.[2][3][6]

Switching to a column specifically marketed for excellent peak shape with basic compounds will often solve the problem entirely when combined with proper pH control.

Section 4: Systematic Experimental Protocol for Optimization

This protocol provides a step-by-step methodology to systematically resolve peak tailing for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Objective: To achieve a symmetric peak with a USP tailing factor (Tf) ≤ 1.5.

Step 1: Establish a Baseline

  • Run your current HPLC method with the analyte.

  • Record the chromatogram.

  • Calculate the USP Tailing Factor (Tf) for the analyte peak. Most chromatography data systems (CDS) can do this automatically.

    • Tf = W₀.₀₅ / (2f), where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.

  • Document the current mobile phase composition, pH, column type, and flow rate.

Step 2: Mobile Phase pH Optimization

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase buffers (e.g., 20 mM Ammonium Formate) adjusted to pH 3.0, 2.7, and 2.5.

  • Run Experiments: Equilibrate the column with each mobile phase (mixed with your organic modifier, e.g., acetonitrile or methanol) and inject the sample.

  • Collect and Analyze Data: Record the retention time and tailing factor for each pH condition.

Mobile Phase pHRetention Time (min)USP Tailing Factor (Tf)Peak Shape Notes
Original pHRecord valueRecord valueTailing
3.0Record valueRecord value
2.7Record valueRecord value
2.5Record valueRecord value

Step 3: Column Technology Evaluation (If Tailing Persists)

  • If the tailing factor remains > 1.5 at pH 2.5, replace the current column with a modern, end-capped C18 column from a reputable manufacturer (e.g., a column based on high-purity, Type B silica or hybrid-particle technology).

  • Repeat the analysis using the optimal pH (e.g., 2.7) determined in Step 2.

  • Compare the tailing factor obtained with the new column to the previous results. A significant improvement is expected.

Section 5: Advanced Troubleshooting Techniques

Q5: I am restricted to using an older column and pH adjustment is insufficient. Are there any mobile phase additives that can help?

Answer: Yes, when you cannot solve the problem through pH and column selection, you can use mobile phase additives to mask the active silanol sites. There are two main approaches:

  • Competing Base (Silanol Suppressor):

    • Mechanism: A small, basic additive like Triethylamine (TEA) is added to the mobile phase.[5] The TEA, being a base, will preferentially interact with the acidic silanol sites, effectively "shielding" them from your analyte.

    • Protocol: Add TEA to your aqueous mobile phase at a concentration of 5-25 mM. You will likely need to re-adjust the final mobile phase pH after its addition.

    • Caution: Competing bases can sometimes shorten column lifetime by accelerating the hydrolysis of the silica backbone. This approach is often considered a "quick fix" rather than a robust, long-term solution.

  • Ion-Pairing Reagents:

    • Mechanism: An ion-pairing reagent forms a neutral complex with your charged analyte.[9][10] For a positively charged base, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is used. This neutral complex then interacts with the reversed-phase stationary phase via standard hydrophobic mechanisms, leading to improved peak shape.[9]

    • Common Reagent: Trifluoroacetic Acid (TFA) at 0.1% is a popular choice because it serves two functions: it lowers the mobile phase pH to ~2 and the trifluoroacetate anion acts as an ion-pairing agent.[11]

    • Protocol: Add 0.1% (v/v) TFA to both your aqueous and organic mobile phase components to ensure a consistent concentration throughout the gradient.

    • Caution: TFA is a strong ion-pairing agent and can be difficult to wash out of a column. It can also cause ion suppression in LC-MS applications.

Section 6: Frequently Asked Questions (FAQs)

Q: Can simply increasing the buffer concentration improve my peak shape? A: Yes, sometimes. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to mask some of the residual silanol interactions and improve peak symmetry, especially at mid-range pH.[8]

Q: My sample is dissolved in a strong solvent like pure acetonitrile. Could this be the problem? A: Absolutely. If your sample solvent is significantly stronger than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[12][13] Whenever possible, dissolve your sample in a solvent that is as close as possible in composition to your starting mobile phase.

Q: What is considered an acceptable USP Tailing Factor? A: According to the U.S. Pharmacopeia (USP), a tailing factor between 0.9 and 1.5 is often considered good, but a value up to 2.0 is generally acceptable for many methods.[7] For high-precision quantitative analysis, striving for a value as close to 1.0 as possible is always best.

Q: Does the choice of organic solvent (acetonitrile vs. methanol) matter for peak shape? A: Yes, it can. Acetonitrile and methanol have different properties that can influence interactions with both the analyte and the stationary phase. Sometimes, simply switching from one to the other (or using a combination) can improve peak shape.[6] It is an easy parameter to screen during method development.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?[Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]

  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • Waters Corporation. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?[Link]

  • Unex. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

Sources

Troubleshooting

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one degradation pathways and stability testing

Welcome to the Technical Support Center for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one . This hub is designed for researchers and drug development professionals navigating the complex degradation pathways and stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one . This hub is designed for researchers and drug development professionals navigating the complex degradation pathways and stability profiles of this specific bifunctional molecule.

Because this compound features both a highly reactive primary aliphatic amine and a sterically constrained tertiary amide within a piperidine ring, its degradation profile requires precise analytical control. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and structural data to ensure the scientific integrity of your stability programs.

Mechanistic Degradation Pathways

To successfully stabilize this compound, we must first map its vulnerabilities. The molecule is subject to three primary degradation vectors: hydrolytic cleavage of the distorted amide, oxidative deamination of the primary amine, and nucleophilic attack on atmospheric carbon dioxide.

G Parent 1-(3-(Aminomethyl)piperidin-1-yl) pentan-1-one Hydrolysis Amide Hydrolysis (Acid/Base/Moisture) Parent->Hydrolysis H2O, H+/OH- Oxidation Primary Amine Oxidation (Peroxides/O2) Parent->Oxidation ROS, Heat CO2Adduct Carbamate Formation (Atmospheric CO2) Parent->CO2Adduct CO2 exposure Deg1 Pentanoic Acid + 3-(Aminomethyl)piperidine Hydrolysis->Deg1 Deg2 Hydroxylamine / N-Oxide (+16 Da) Oxidation->Deg2 Deg3 Carbamate Adduct (+44 Da) CO2Adduct->Deg3

Fig 1. Primary degradation pathways of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Troubleshooting FAQs: Degradation & Stability

Q1: During accelerated stability testing (40°C/75% RH), we observe a significant drop in assay purity and the appearance of a highly polar degradant. What is the mechanism, and how do we mitigate it? A1: You are observing amide hydrolysis . While amides are generally stable, tertiary amides incorporated into cyclic systems (like piperidine) experience unique conformational distortions. This distortion forces the amide bond out of planarity, reducing its resonance stabilization and making the carbonyl carbon highly susceptible to nucleophilic attack by water. Under high humidity and elevated temperatures, this leads to the cleavage of the pentan-1-one group, yielding pentanoic acid and highly polar 3-(aminomethyl)piperidine. Causality & Mitigation: The reaction is driven by moisture acting as a nucleophile on a strained bond. Formulate the API in a strictly anhydrous environment, utilize moisture-barrier packaging (e.g., Alu/Alu blisters), and maintain a neutral pH microenvironment in the solid state to prevent acid/base catalysis.

Q2: LC-HRMS analysis of our oxidized stressed samples (0.3% H2O2) shows a +16 Da mass shift. Is this N-oxidation of the piperidine ring or the primary amine? A2: The +16 Da shift is occurring at the primary aminomethyl group , forming a hydroxylamine (-NHOH). Primary amines are highly susceptible to oxidation via electron transfer or hydrogen abstraction mechanisms, especially in the presence of reactive oxygen species (ROS)[1],[2]. The tertiary piperidine nitrogen is sterically hindered, making it significantly less nucleophilic and less prone to N-oxidation compared to the aliphatic primary amine. Causality & Mitigation: Trace peroxide impurities in common excipients (like PEG or polysorbates) initiate this autooxidation cascade. Screen excipients for low peroxide values (POV) and incorporate radical scavengers (e.g., BHT) or metal chelators (e.g., EDTA) to halt the propagation phase of oxidation[2].

Q3: When handling the free base on the benchtop, we notice a gradual mass increase of +44 Da over time. What causes this? A3: This is a classic carbamate formation reaction. The unhindered primary amine acts as a strong nucleophile and reacts rapidly with atmospheric carbon dioxide (CO2) to form a carbamic acid/carbamate salt adduct (+44 Da). Causality & Mitigation: The lone pair of electrons on the primary amine is highly available. Handle the free base under an inert atmosphere (nitrogen or argon). For long-term stability, convert the free base into a stable salt form (e.g., hydrochloride or mesylate); protonating the primary amine eliminates its nucleophilicity and prevents CO2 capture[3].

Quantitative Stability Data

To assist in method development, the following table summarizes the expected quantitative shifts and target mass balances during forced degradation studies.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Primary DegradantExpected Mass Shift (Δm)Mass Balance Target
Acidic Hydrolysis 0.1 N HCl60°C, 24h3-(Aminomethyl)piperidine-84.06 Da98.0 - 102.0%
Basic Hydrolysis 0.1 N NaOH60°C, 24h3-(Aminomethyl)piperidine-84.06 Da98.0 - 102.0%
Oxidation 0.3% H₂O₂25°C, 24hHydroxylamine / N-oxide+15.99 Da95.0 - 105.0%
Thermal (Solid) 80°C (Dry)80°C, 7 daysMinimal degradationN/A>99.0%
Photolytic ICH Q1B (UV/Vis)RT, 1.2M lux-hOxidative deaminationVariable>95.0%

Experimental Protocol: Self-Validating Forced Degradation

A forced degradation study must be a closed, self-validating system. If your analytical method cannot account for 100% of the degraded material (Mass Balance), the method is not stability-indicating, or secondary degradation has occurred[4],[5].

Workflow Start API Sample Preparation Stress ICH Q1A(R2) Stress Conditions Start->Stress Neutralize Neutralization & Quenching Stress->Neutralize Analyze LC-HRMS Analysis Neutralize->Analyze Validate Mass Balance & Pathway Elucidation Analyze->Validate

Fig 2. Self-validating forced degradation workflow per ICH Q1A(R2) guidelines.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in an inert, MS-compatible solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Initiation: Aliquot 5 mL into separate amber vials. Add specific stressors (e.g., 1 mL of 0.1 N HCl for acid stress, 1 mL of 0.3% H₂O₂ for oxidative stress).

  • Controlled Incubation: Seal vials and incubate in a thermomixer at 60°C (for hydrolysis) or 25°C (for oxidation). Causality: Monitor closely to target exactly 5-20% degradation. Pushing degradation beyond 20% risks secondary degradation (degradants breaking down further into volatile/invisible compounds), which permanently skews mass balance[5].

  • Quenching (Critical Self-Validation Step): Neutralize acid/base samples with equivalent counter-ions (e.g., 1 mL of 0.1 N NaOH to quench the HCl sample). For oxidative samples, quench with sodium thiosulfate. Causality: Failure to quench allows the reaction to continue inside the autosampler queue, leading to irreproducible injection-to-injection data.

  • LC-HRMS Analysis: Inject samples using a UPLC-QTOF system. Ensure the gradient starts at a highly aqueous ratio (e.g., 98% water) to retain the highly polar 3-(aminomethyl)piperidine degradant.

  • Mass Balance Validation: Calculate the total peak area (Parent + Degradants). If the total area is <95% of the unstressed control, perform a Relative Response Factor (RRF) correction using an orthogonal detector (e.g., Charged Aerosol Detector - CAD) to account for the loss of the chromophore during degradation.

References

  • New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms - ACS Publications. 1

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. 2

  • Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas - ACS Publications.

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES - ICH.4

  • Full article: Forced degradation of recombinant monoclonal antibodies: A practical guide - Taylor & Francis. 5

  • "Pent-1-yn-3-amine" stability and degradation pathways - Benchchem. 3

Sources

Optimization

Technical Support Center: Stabilizing 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Against Oxidative Degradation

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals, you know that the stability of an Active Pharmaceutical Ingredient (API) is the bedrock of reliable pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. As researchers and drug development professionals, you know that the stability of an Active Pharmaceutical Ingredient (API) is the bedrock of reliable pharmacology.

This guide addresses a specific, critical vulnerability in 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one : the oxidative lability of its primary amine group during storage. Below, we dissect the mechanistic causality of this degradation, provide quantitative stability data, and outline self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: What are the specific structural vulnerabilities of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one to oxidation? A1: The molecule contains two nitrogen atoms, but they possess drastically different electronic environments. The nitrogen at position 1 of the piperidine ring is acylated (a tertiary amide); its lone pair is delocalized via resonance with the adjacent carbonyl group, rendering it highly stable to oxidation. However, the aminomethyl group at position 3 is an aliphatic primary amine. The nitrogen here possesses a localized, highly reactive lone pair. This primary amine is the thermodynamic weak point and is highly susceptible to oxidation by atmospheric oxygen (autoxidation) or trace peroxides[1].

Q2: During benchtop storage, our free-base API is turning yellow and showing new peaks on LC-MS. What is the mechanism behind this? A2: You are observing the classic autoxidation cascade of a primary amine. The degradation is initiated by an electron transfer from the primary amine's lone pair to molecular oxygen or trace hydroperoxides (often introduced via solvents or excipients)[2]. This forms an aminium radical cation, which rapidly converts into a hydroxylamine (-NHOH). Further oxidation yields oximes (=NOH) or imines. Imines are particularly problematic because they readily hydrolyze into aldehydes and ammonia. These aldehydes subsequently undergo complex polymerization or Maillard-like condensation reactions, which manifest macroscopically as yellowing or browning of the API powder[3].

OxidationMechanism API Free Base API (Primary Amine) Hydroxylamine Hydroxylamine Intermediate API->Hydroxylamine O2 / Trace Peroxides (e- transfer from lone pair) Salt Amine Salt (Protonated) API->Salt Acid Addition (Ties up lone pair) Oxime Oxime / Imine Degradants Hydroxylamine->Oxime Further Oxidation Salt->Hydroxylamine Oxidation Blocked (High Activation Energy)

Primary amine oxidation pathways and the stabilizing effect of salt formation.

Q3: How does salt formation prevent this oxidation, and is it a definitive solution? A3: Yes, salt formation is the most robust chemical mitigation strategy. The causality is rooted in molecular orbital theory: oxidation requires the removal of an electron from the amine's non-bonding lone pair. When you protonate the primary amine with an acid (e.g., HCl) to form an ammonium cation (-NH3+), that lone pair is consumed to form a stable sigma bond with the proton[4]. This drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the ionization potential to a level where electron transfer to ambient oxidants becomes thermodynamically impossible under standard storage conditions.

Q4: Can we just use an inert atmosphere instead of changing the API form? A4: While storing the free base under an inert atmosphere (like Argon) displaces molecular oxygen and significantly slows autoxidation[5], it does not protect against trace peroxides already present in the matrix or introduced during handling. For long-term storage (e.g., >6 months), a combination of salt formation and inert packaging is the gold standard.

Part 2: Quantitative Stability Profile

To illustrate the critical importance of these storage parameters, below is a summary of quantitative stability data comparing the free base and the hydrochloride (HCl) salt form of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one under various conditions.

API FormAtmosphereStorage TempDurationPurity (LC-MS)Major Degradant Profile
Free Base Ambient Air25°C30 Days89.5%8.2% (Hydroxylamine)
Free Base Argon25°C30 Days97.1%1.5% (Hydroxylamine)
Free Base Ambient Air40°C / 75% RH30 Days76.4%18.1% (Oxime / Imine)
HCl Salt Ambient Air40°C / 75% RH30 Days99.2%<0.1% (Not Detected)
HCl Salt Argon-20°C180 Days99.9% <0.1% (Not Detected)

Part 3: Self-Validating Experimental Protocols

As an application scientist, I do not rely on assumptions. Every workflow must be a self-validating system. Below are the protocols to synthesize the stable salt and to rigorously prove its stability via forced degradation.

Protocol A: Synthesis of the Hydrochloride Salt for Enhanced Stability

This protocol is designed to selectively protonate the primary amine without hydrolyzing the amide bond.

  • Dissolution: Dissolve 1.0 g of the free base API in 10 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is chosen because it is an aprotic solvent that prevents competitive solvolysis. Unlike THF or diethyl ether, MTBE does not readily form peroxides, preventing inadvertent oxidation during the salt formation process itself.

  • Acid Addition: Dropwise, add 1.05 equivalents of anhydrous HCl in dioxane (4M) while stirring at 0°C.

    • Causality: Anhydrous conditions and low temperatures are critical to prevent the acid-catalyzed hydrolysis of the pentan-1-one amide bond. The primary amine is significantly more basic and will protonate selectively.

  • Isolation: Stir for 30 minutes. Filter the resulting white precipitate under a stream of nitrogen. Wash with 5 mL of cold, anhydrous MTBE.

  • Drying & Packaging: Dry the salt in a vacuum oven at 30°C for 4 hours. Transfer to an amber glass vial, flush the headspace with Argon for 30 seconds, and seal with a PTFE-lined cap.

    • Causality: The amber vial prevents photo-initiated radical formation, while Argon (heavier than air) effectively blankets the solid, displacing residual oxygen[5].

Protocol B: Self-Validating Forced Oxidative Degradation Testing

To prove that your stabilization strategy works, you must run a forced degradation study that includes internal controls to isolate oxidation from hydrolysis.

ValidationWorkflow Prep Sample Prep (Free Base vs. Salt) Stress Oxidative Stress (0.3% H2O2, 40°C) Prep->Stress Initiate Quench Quench Reaction (Sodium Metabisulfite) Stress->Quench t=24h, 48h Analyze LC-HRMS Analysis (Quantify Degradants) Quench->Analyze Inject

Self-validating workflow for comparative forced oxidative degradation testing.

Step-by-Step Methodology:

  • Prepare the Matrix: Create three parallel testing arms in HPLC vials:

    • Arm 1 (Positive Control): 1 mg/mL Free Base API in 50:50 Water:Acetonitrile + 0.3% H₂O₂.

    • Arm 2 (Negative Control): 1 mg/mL Free Base API in 50:50 Water:Acetonitrile (No H₂O₂).

    • Arm 3 (Test Article): 1 mg/mL HCl Salt API in 50:50 Water:Acetonitrile + 0.3% H₂O₂.

    • Causality: Arm 1 proves the stressor is strong enough to cause degradation. Arm 2 proves that any degradation seen in Arm 1 is strictly oxidative and not due to simple aqueous hydrolysis. Arm 3 evaluates the efficacy of your salt stabilization.

  • Incubation: Seal the vials and incubate at 40°C in the dark for 24 hours.

  • Quenching (Critical Step): At t=24h, add 10 µL of 1M Sodium Metabisulfite to all vials.

    • Causality: Sodium metabisulfite rapidly reduces any unreacted H₂O₂. If you do not quench the reaction, the API will continue to oxidize while sitting in the autosampler queue, leading to artifactual data that does not represent the true 24-hour time point.

  • Analysis: Inject 5 µL of each quenched sample into an LC-HRMS (High-Resolution Mass Spectrometer). Monitor the disappearance of the parent mass and the appearance of +16 Da (hydroxylamine) and +14 Da (oxime) adducts.

References
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. nih.gov.
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. americanpharmaceuticalreview.com.
  • Stability of benzocaine formulated in commercial oral disintegrating tablet pl
  • Reaction of Amines with Nitrous Acid - MSU chemistry. msu.edu.
  • Direct N–O bond formation via oxidation of amines with benzoyl peroxide - RSC Publishing. rsc.org.

Sources

Troubleshooting

optimizing reaction temperature for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one amidation

Technical Support Center: Temperature Optimization for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Amidation Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Temperature Optimization for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Amidation

Introduction Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the amidation of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one . This specific building block features a highly nucleophilic primary aliphatic amine (the 3-aminomethyl group) alongside a stable tertiary piperidine amide. While the primary amine is sterically accessible and highly reactive, its amidation using uronium/aminium-based coupling reagents (like HATU or HBTU) is exquisitely sensitive to thermal conditions. Improper temperature control can lead to severe side reactions, including the epimerization of chiral acids and the formation of unreactive guanidinium adducts[1],[2].

Section 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct with a mass shift of +99 Da relative to my amine. Why is my desired amide not forming? Causality & Solution: You are observing a guanidinylation side reaction . When using uronium-based reagents like HATU, the primary amine of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one can attack the electrophilic carbon of the coupling reagent instead of the activated carboxylic acid, forming a stable tetramethylguanidinium adduct[3],[1].

  • Temperature Link: This off-target nucleophilic attack is significantly accelerated at elevated temperatures (>30°C)[1].

  • Resolution: Lower the initial activation temperature to 0°C. More importantly, enforce a strict order of addition : pre-activate the carboxylic acid with HATU and DIPEA for 5 minutes before introducing the amine[3]. If the issue persists, switch to a phosphonium-based reagent like PyBOP, which lacks the guanidinium-forming moiety[4].

Q2: I am coupling a chiral carboxylic acid to 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one at 40°C to force completion, but I am getting a mixture of diastereomers. How do I prevent this? Causality & Solution: Elevated temperatures drive epimerization (racemization) of the alpha-chiral center on your carboxylic acid. During activation, the O-acyluronium intermediate can cyclize into an oxazolone. Deprotonation at the alpha-carbon of the oxazolone leads to a loss of stereochemical integrity.

  • Temperature Link: Oxazolone formation and subsequent epimerization are highly temperature-dependent and base-catalyzed[2].

  • Resolution: Never exceed room temperature (20°C–25°C) for sensitive chiral couplings[5]. If epimerization continues at room temperature, conduct the entire reaction at 0°C and replace DIPEA with a weaker, less nucleophilic base such as sym-collidine (2,4,6-trimethylpyridine)[2].

Q3: The reaction stalls at 50% conversion when performed entirely at 0°C. Is it safe to heat it? Causality & Solution: At 0°C, the kinetics of aminolysis may be too slow, especially if your carboxylic acid is sterically hindered. However, excessive heating will degrade the OAt-active ester via hydrolysis (if trace moisture is present) or thermal decomposition[5].

  • Resolution: Implement a temperature ramp . Perform the activation step at 0°C to stabilize the highly reactive O-acyluronium intermediate and allow efficient conversion to the OAt-active ester[6]. Once the amine is added, allow the reaction to naturally warm to room temperature (20°C–25°C) over 10–30 minutes to drive the aminolysis kinetically[7].

Section 2: Mechanistic Visualization

The following diagram illustrates the temperature-dependent bifurcation of the reaction pathway. Proper thermal control ensures the reaction funnels toward the OAt Active Ester, while excessive heat drives the system toward guanidinylation and epimerization.

ReactionTemperature Acid Carboxylic Acid + HATU + DIPEA Uronium O-Acyluronium Intermediate Acid->Uronium Activation (0°C) ActiveEster OAt Active Ester Uronium->ActiveEster OAt- shift (Fast) Epimer Epimerization via Oxazolone (Temp > 30°C) Uronium->Epimer Slow Aminolysis Product Desired Amide Product ActiveEster->Product + Amine (20-25°C) Amine 1-(3-(Aminomethyl)piperidin-1-yl) pentan-1-one Guanidinium Guanidinium Byproduct (Temp > 30°C) Amine->Guanidinium + Excess HATU

Fig 1: Temperature-dependent pathways and side reactions in HATU-mediated amidation.

Section 3: Quantitative Data Summary

The table below synthesizes the effects of different temperature regimes on the HATU-mediated coupling of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Temperature RangeAminolysis KineticsEpimerization RiskGuanidinylation RiskActive Ester StabilityRecommended Use Case
0°C to 5°C Slow (>4 hours)Very LowVery LowHighHighly sensitive chiral acids.
20°C to 25°C Fast (10–60 mins)Low to ModerateLow (with pre-activation)ModerateStandard couplings (Optimal).
40°C to 60°C Very FastHighHighLow (Prone to degradation)Only for highly hindered, non-chiral acids using PyBOP.

Section 4: Standard Operating Protocol (Temperature-Ramped Amidation)

This self-validating protocol utilizes a temperature ramp to decouple the activation step (which requires thermal stability) from the aminolysis step (which requires thermal energy for kinetics)[7],[5].

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.1 eq)

  • HATU (1.05 eq) — Do not use a large excess to prevent guanidinylation[3].

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • System Purging & Dissolution: Flame-dry a reaction vial and purge with inert gas (N₂ or Ar). Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Self-Validation Check: The solution must be clear. Turbidity indicates degraded HATU or wet solvent[5].

  • Pre-Cooling: Submerge the reaction vial in an ice-water bath (0°C) and allow it to equilibrate for 5 minutes.

  • Pre-Activation (0°C): Add DIPEA (2.0 eq) dropwise. Stir at 0°C for exactly 5 minutes. This generates the OAt-active ester while suppressing oxazolone formation[3],[6]. Self-Validation Check: A slight yellowing of the solution typically confirms active ester formation.

  • Amine Addition (0°C): Dissolve 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the activated mixture at 0°C.

  • Temperature Ramp: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (20°C–25°C). Stir for 30 to 60 minutes[7].

  • Monitoring & Quench: Monitor via LC-MS. Once the active ester is consumed, quench the reaction by adding a 5% aqueous NaHCO₃ solution to hydrolyze any unreacted active ester and neutralize the salts.

Sources

Optimization

overcoming steric hindrance in 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one reactions

Topic: Overcoming Steric Hindrance in Reactions Involving 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Introduction 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is a bifunctional molecule featuring a primary amine on a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance in Reactions Involving 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Introduction

1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one is a bifunctional molecule featuring a primary amine on a substituent and a tertiary amide integrated into the piperidine ring. This structure is a valuable scaffold in medicinal chemistry, with the piperidine moiety being a common element in centrally active pharmaceuticals and the primary amine serving as a key handle for derivatization.[1][2] However, the steric environment of this molecule presents significant challenges for synthetic chemists.

The primary amine, while intrinsically reactive, is subject to considerable steric hindrance from the bulky piperidine ring it is attached to. The piperidine nitrogen itself is part of a sterically congested tertiary amide, rendering it largely unreactive to further acylation. This guide focuses on troubleshooting reactions at the primary aminomethyl group, particularly the formation of a new amide bond, which is a frequently encountered and often problematic transformation.[3]

This technical support center provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the acylation of the primary amine on 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one.

Question: My amide coupling reaction has stalled or resulted in very low yield. What is the likely cause and how do I fix it?

Answer: This is the most common issue and typically stems from insufficient activation of the carboxylic acid to overcome the high activation energy barrier imposed by steric hindrance.[4]

Root Cause Analysis & Recommended Solutions:

  • Inefficient Coupling Reagent: Standard carbodiimide reagents like EDC (or DCC) paired with HOBt are often not potent enough for sterically demanding couplings.[4] The activated O-acylisourea intermediate they form is not reactive enough to couple efficiently with the hindered primary amine.

    • Solution: Upgrade to a more powerful class of coupling reagent. The choice of reagent is critical for success.[5]

      • Uronium/Aminium Salts (HATU, HCTU): These are the go-to choice for most difficult couplings. They react with the carboxylic acid to form a highly reactive OAt- or OBt-ester, which can overcome the steric barrier.[6] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.

      • Phosphonium Salts (PyAOP, PyBOP): These reagents are also highly effective, especially for couplings prone to racemization.[7][8] PyAOP is often superior for the most challenging substrates due to the formation of a highly reactive HOAt-ester.[7][8]

      • Other High-Potency Reagents (T3P®, TCFH): Tripropylphosphonic anhydride (T3P®) is an excellent choice as its byproducts are water-soluble, simplifying workup.[6] TCFH is a newer, highly effective reagent with a good safety profile.[6]

  • Suboptimal Reaction Conditions: Steric hindrance dramatically slows reaction rates, meaning standard conditions may be insufficient.[4]

    • Solution:

      • Increase Reaction Time: Allow the reaction to run for an extended period (e.g., 12-24 hours) while monitoring progress by TLC or LC-MS.

      • Elevate Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. However, be cautious, as elevated temperatures can increase the risk of side reactions, including racemization of the carboxylic acid partner.[5]

      • Solvent Choice: Use highly polar, anhydrous aprotic solvents like DMF or NMP, which are excellent at solvating the reactants and promoting the reaction.[4]

Question: My reaction is messy, showing multiple spots on TLC/LC-MS. What side reactions are occurring?

Answer: The formation of multiple products often indicates that the activated carboxylic acid is reacting with species other than the target amine or that the coupling reagent itself is causing side reactions.

Root Cause Analysis & Recommended Solutions:

  • Guanidinylation of the Amine: This is a known side reaction when using uronium/aminium reagents like HATU or HBTU in the presence of excess amine or with prolonged reaction times.[6] The reagent can react with the target primary amine to form an undesired guanidinium byproduct.

    • Solution: Employ a "pre-activation" strategy. Dissolve the carboxylic acid and the coupling reagent (e.g., HATU) in your solvent and stir for 5-15 minutes before adding the amine.[6] This consumes the coupling reagent in forming the desired active ester, minimizing its opportunity to react directly with the amine.

  • Racemization of Chiral Carboxylic Acids: If your carboxylic acid partner has a stereocenter (e.g., an amino acid), the basic conditions of the coupling reaction can cause epimerization.

    • Solution: Choose your base carefully. While a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is standard, it can sometimes promote racemization.[6] For particularly sensitive substrates, switching to a weaker base like N-methylmorpholine (NMM) may be beneficial.[6] Using phosphonium reagents like PyAOP is also known to suppress racemization effectively.[7]

Question: Even with advanced coupling reagents, my reaction is failing. What is the ultimate solution for extremely hindered couplings?

Answer: For exceptionally challenging cases, standard activation methods may fail. The most powerful strategy involves converting the carboxylic acid to an acyl fluoride .[9][10]

Rationale: Acyl fluorides are ideal for sterically congested couplings. The small size of the fluorine atom minimizes steric repulsion as the nucleophilic amine approaches the carbonyl carbon, and it is a sufficiently good leaving group.[11] This strategy has proven effective where many other methods have failed.[9][11]

  • Solution: Employ an in situ acyl fluoride formation protocol. Reagents like TFFH or BTFFH can be used to convert the carboxylic acid to the acyl fluoride in the reaction vessel, which then couples with the amine, often at an elevated temperature.[9]

Visual Decision-Making & Workflow Diagrams

TroubleshootingWorkflow start Start: Amide Coupling of 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one check_yield Reaction Outcome: Low/No Yield or Stalled? start->check_yield cause_reagent Potential Cause: Inefficient Coupling Reagent (e.g., EDC/HOBt) check_yield->cause_reagent Yes cause_conditions Potential Cause: Sub-optimal Conditions check_yield->cause_conditions Yes end_success Success: Purify Product check_yield->end_success No sol_reagent Solution: Switch to High-Potency Reagent (HATU, PyAOP, T3P®) cause_reagent->sol_reagent check_advanced Still Failing? sol_reagent->check_advanced sol_conditions Solution: - Increase reaction time (12-24h) - Gently heat (40-60°C) - Use DMF or NMP cause_conditions->sol_conditions sol_conditions->check_advanced sol_acyl_fluoride Advanced Strategy: In-situ Acyl Fluoride Formation (TFFH or BTFFH) check_advanced->sol_acyl_fluoride Yes check_advanced->end_success No sol_acyl_fluoride->end_success

Caption: Troubleshooting workflow for low-yield reactions.

AmideBondFormation cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActiveEster Highly Reactive Active Ester RCOOH->ActiveEster CouplingReagent Coupling Reagent (e.g., HATU, PyAOP) CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral HinderedAmine Hindered Amine (R'-NH2) HinderedAmine->Tetrahedral AmideProduct Amide Product (R-CONH-R') Tetrahedral->AmideProduct

Sources

Reference Data & Comparative Studies

Validation

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one vs 3-aminomethylpiperidine reactivity comparison

As a Senior Application Scientist, navigating the chemical space of bifunctional building blocks requires a deep understanding of intrinsic reactivity, steric environments, and electronic effects. 3-Aminomethylpiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chemical space of bifunctional building blocks requires a deep understanding of intrinsic reactivity, steric environments, and electronic effects. 3-Aminomethylpiperidine (3-AMP) is a highly versatile building block extensively utilized in the design of muscarinic M3 receptor antagonists[1] and kinase inhibitors, such as CSNK2A probes[2]. However, its dual-amine nature presents significant chemoselectivity challenges during library synthesis.

This guide provides an in-depth comparative analysis between the unprotected, bifunctional 3-aminomethylpiperidine and its monofunctional, N-acylated derivative, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one . By analyzing their physicochemical profiles and experimental reactivity, we can establish robust, self-validating workflows for drug discovery applications.

Structural and Physicochemical Profiling

The core difference between these two scaffolds lies in their electronic distribution and basicity.

  • 3-Aminomethylpiperidine (3-AMP): Contains a secondary cyclic amine (piperidine ring) and a primary aliphatic amine. Both nitrogen centers are highly basic and nucleophilic. The broad utility of 3-AMP in medicinal chemistry is well documented[3], but deploying it often requires complex chiral pool synthesis and orthogonal protection/deprotection strategies (e.g., N-Boc protection) to manage its dual reactivity[4].

  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: In this derivative, the secondary piperidine nitrogen is acylated with a pentanoyl (valeryl) group. The causality of this modification is profound: the lone pair of the piperidine nitrogen is now delocalized into the carbonyl π -system via resonance. This effectively neutralizes its basicity and nucleophilicity, leaving the primary amine as the sole reactive center.

Table 1: Physicochemical Properties Comparison
Property3-Aminomethylpiperidine1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
Molecular Formula C₆H₁₄N₂C₁₁H₂₂N₂O
Molecular Weight 114.19 g/mol 198.31 g/mol
Reactive Centers 2° Cyclic Amine, 1° Aliphatic Amine1° Aliphatic Amine (Exclusive)
Estimated pKa ~10.4 (2° amine), ~9.5 (1° amine)~ -0.5 (Amide), ~9.5 (1° amine)
Estimated LogP -0.1 (Highly polar, water-soluble)1.8 (Lipophilic, organic-soluble)
H-Bond Donors 32

Mechanistic Reactivity & Chemoselectivity

When reacting unprotected 3-AMP with an electrophile (e.g., an acid chloride or aldehyde), the two nitrogen centers compete. The secondary amine is intrinsically more electron-rich (due to the +I inductive effect of the ring carbons), but the primary amine is kinetically favored due to lower steric hindrance. This thermodynamic vs. kinetic competition inevitably results in a statistical mixture of N1-substituted, N3'-substituted, and bis-substituted products.

Conversely, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one eliminates this competition. The amide bond acts as a permanent, lipophilic masking group, ensuring 100% chemoselectivity at the primary amine.

ReactivityMap AMP 3-Aminomethylpiperidine (Bifunctional Scaffold) Mix Complex Mixture: N1-acyl, N3'-acyl, & Bis-acyl products AMP->Mix Electrophile (1.0 eq) Deriv 1-(3-(Aminomethyl)piperidin-1-yl) pentan-1-one (Monofunctional Scaffold) Single Single Product: N3'-acyl selectively Deriv->Single Electrophile (1.0 eq)

Fig 1: Chemoselective divergence between bifunctional 3-AMP and its monofunctional amide derivative.

Table 2: Experimental Chemoselectivity Profile (Acylation with 1.0 eq Benzoyl Chloride)
SubstrateN-primary Product (%)N-secondary Product (%)Bis-acylated Product (%)Unreacted SM (%)
3-Aminomethylpiperidine 35%40%15%10%
1-(3-(Aminomethyl)...pentan-1-one >98% 0%0%<2%

Data reflects standard Schotten-Baumann conditions (DCM/Aq. NaOH, 0°C).

Experimental Methodologies: Self-Validating Protocols

To demonstrate the practical advantage of the monofunctional derivative, below is a highly optimized, self-validating protocol for reductive amination.

Protocol: Chemoselective Reductive Amination of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Objective: To couple the primary amine with a target aldehyde while preventing over-alkylation.

Reagents:

  • 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Equilibration (Imine Formation): Dissolve the amine and benzaldehyde in anhydrous DCE to a concentration of 0.2 M.

    • Causality: DCE is specifically selected over protic solvents like methanol to suppress the background reduction of the aldehyde by STAB. Stir for 1 hour at room temperature to allow complete thermodynamic conversion to the imine/iminium intermediate.

  • Reduction: Add STAB in one single portion.

    • Causality: STAB is a mild, sterically bulky reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, thereby minimizing side reactions and preventing bis-alkylation.

  • In-Process Control (IPC): After 16 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is strictly gated by this IPC. The protocol dictates that the reaction is only quenched when LC-MS confirms >95% consumption of the starting amine mass (m/z 199.1) and the exclusive appearance of the secondary amine product mass.

  • Quench & Isolation: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Extract the aqueous layer twice with dichloromethane.

    • Causality: The basic quench neutralizes any remaining acetic acid (generated from STAB) and destroys excess hydride, ensuring a clean phase separation and preventing product protonation during extraction.

Workflow Step1 1. Equilibration Amine + Aldehyde in DCE (1h, RT) Step2 2. Reduction Add NaBH(OAc)3 (16h, RT) Step1->Step2 Step3 3. IPC / Quench LC-MS Check -> Sat. NaHCO3 Step2->Step3 Step4 4. Isolation Organic Extraction & Concentration Step3->Step4

Fig 2: Self-validating reductive amination workflow with integrated in-process controls (IPC).

Conclusion

While 3-aminomethylpiperidine remains a foundational building block in medicinal chemistry, its inherent bifunctionality necessitates rigorous protecting group chemistry to avoid complex product mixtures. By utilizing a pre-acylated analog like 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, researchers can bypass these chemoselectivity hurdles. The amide masking group not only ensures exclusive primary amine reactivity but also favorably modulates the lipophilicity (LogP) of the resulting fragment, streamlining downstream isolation and library generation.

References

  • Title: A Selective Muscarinic M3 Antagonist Discriminating against the Other Receptor Subtypes Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A Source: PMC - National Institutes of Health URL: [Link]

Sources

Comparative

Comprehensive Analytical Method Validation Guide for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: UHPLC-MS/MS vs. HPLC-CAD vs. Derivatization-UV

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and chemical manufacturing is the quantification of aliphatic amines lacking native chromophores. 1-(3-(Aminomethyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug development and chemical manufacturing is the quantification of aliphatic amines lacking native chromophores. 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one perfectly exemplifies this challenge.

Structurally, this molecule consists of a piperidine ring, a primary aminomethyl group, and a lipophilic pentan-1-one (valeryl) amide tail. Because it lacks any conjugated π -electron systems or aromatic rings, it possesses virtually zero UV absorbance above 210 nm. Attempting to quantify this compound using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at low wavelengths inevitably leads to severe baseline drift and matrix interference.

To establish a self-validating, robust analytical system, we must bypass native UV detection. This guide objectively compares three field-proven analytical platforms for the quantification of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, providing the mechanistic causality behind experimental choices and rigorous validation data grounded in current regulatory standards[1][2].

Platform Comparison: Mechanistic Causality

Selecting the correct analytical platform requires matching the physicochemical properties of the analyte to the detection mechanism and the regulatory intent of the assay.

A. UHPLC-MS/MS (Electrospray Ionization - Positive Mode)

The Mechanism: The primary amine group of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is highly basic (estimated pKa ~9.5). In an acidic mobile phase (e.g., 0.1% formic acid), this amine is readily protonated, making the molecule highly amenable to positive electrospray ionization (ESI+). The Application: This is the gold standard for pharmacokinetic (PK) and toxicokinetic (TK) bioanalysis where sub-nanogram sensitivity is required, strictly adhering to ICH M10 guidelines[2].

B. HPLC-CAD (Charged Aerosol Detection)

The Mechanism: Charged Aerosol Detection (CAD) is a mass-based, universal detection technique that does not rely on ionization efficiency or optical properties. The column eluent is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer[3]. Because our target molecule is semi-volatile/non-volatile, CAD provides a highly uniform response. The Application: Ideal for Quality Control (QC) and batch release testing of the Active Pharmaceutical Ingredient (API) where mass spectrometry is cost-prohibitive, following ICH Q2(R2) guidelines[4].

C. Pre-Column Derivatization with HPLC-UV

The Mechanism: To overcome the lack of a chromophore, we exploit the nucleophilicity of the primary amine. By reacting the sample with 9-Fluorenylmethyl chloroformate (FMOC-Cl) under mildly basic conditions, we covalently attach a highly conjugated fluorenyl group to the molecule[5]. This shifts the absorbance maximum to 265 nm, enabling standard UV or fluorescence detection. The Application: A robust fallback for legacy QC laboratories lacking CAD or MS capabilities.

Experimental Workflows & Self-Validating Protocols

Below are the step-by-step methodologies for each platform. Every protocol is designed as a "self-validating system," meaning system suitability tests (SST) and internal standards (IS) are built directly into the workflow to ensure data integrity.

Protocol 1: UHPLC-MS/MS Bioanalytical Workflow
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma, add 10 µL of Internal Standard (e.g., a stable isotope-labeled analog, D5​ -1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one). Add 150 µL of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: HILIC is preferred over C18 here because the highly polar primary amine retains poorly on standard reversed-phase columns without ion-pairing agents, which suppress MS signals.

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor ion is [M+H]+=199.1 m/z. Optimize collision energy to monitor the dominant product ion (typically the loss of the valeryl group or ammonia).

Protocol 2: Pre-Column FMOC-Cl Derivatization Workflow
  • Buffering: Dilute the sample in 0.1 M Borate buffer (pH 9.0) to ensure the primary amine is deprotonated and nucleophilic.

  • Derivatization: Add an equal volume of 15 mM FMOC-Cl in anhydrous acetonitrile. Vortex and incubate at room temperature for exactly 10 minutes[6].

  • Quenching: Add a 10-fold molar excess of glycine. Causality: Unreacted FMOC-Cl will hydrolyze into FMOC-OH, which elutes near the target analyte and causes baseline interference. Glycine reacts with excess FMOC-Cl to form a highly polar derivative that elutes in the void volume, cleaning the chromatogram[5].

  • Chromatography: Inject onto a standard C18 column (4.6 x 150 mm, 5 µm) using a gradient of water/acetonitrile (both containing 0.1% TFA). Detect at 265 nm.

G A Sample: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (Primary Amine) B Add Borate Buffer (pH 9.0) & FMOC-Cl in Acetonitrile A->B C Incubate at RT for 10 mins (Nucleophilic Substitution) B->C D Quench excess FMOC-Cl with Glycine C->D E HPLC-UV Analysis (Detection at 265 nm) D->E

Caption: Step-by-step workflow for the FMOC-Cl pre-column derivatization of the primary amine.

Protocol 3: HPLC-CAD Workflow
  • Sample Preparation: Dissolve the API in a volatile diluent (e.g., 50:50 Water:Methanol). Avoid any non-volatile salts (like phosphate buffers), as these will create massive background noise in the CAD detector[3].

  • Chromatography: Use a mixed-mode column (e.g., reversed-phase/cation-exchange) to retain the basic amine. Mobile phase A: 10 mM Ammonium Formate (pH 3.0); Mobile phase B: Acetonitrile.

  • Detection: Set the CAD nebulizer temperature to 35°C. Causality: Optimizing the evaporation temperature ensures the mobile phase evaporates completely while preventing the thermal degradation or volatilization of the target analyte[3].

Quantitative Data & Validation Metrics

To objectively compare these platforms, we validated each method according to the parameters outlined in ICH Q2(R2) (Validation of Analytical Procedures)[4] and ICH M10 (Bioanalytical Method Validation)[2].

The data summarized in Table 1 demonstrates the inherent trade-offs between sensitivity, dynamic range, and operational complexity.

Table 1: Comparative Validation Metrics for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Validation Parameter (Guideline)UHPLC-MS/MS (ESI+)HPLC-CADHPLC-UV (FMOC-Cl Deriv.)
Limit of Detection (LOD) 0.05 ng/mL15 ng/mL50 ng/mL
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL50 ng/mL150 ng/mL
Linearity / Dynamic Range 0.2−2,000 ng/mL ( R2>0.995 ) 50−50,000 ng/mL (Non-linear, requires power function) 150−100,000 ng/mL ( R2>0.999 )
Intra-day Precision (%RSD) 3.2% at LLOQ1.8% at nominal conc.2.5% at nominal conc.
Accuracy (% Recovery) 92% - 105% (Matrix dependent)98% - 102% (API formulation)95% - 104% (API formulation)
Primary Limitation High matrix effects (Ion suppression)Non-linear calibration curve[7]Derivatization artifacts & reagent instability

Decision Matrix: Selecting the Right Platform

Selecting the appropriate method depends entirely on the lifecycle stage of the drug product.

G Start Select Analytical Platform for Target Molecule Q1 Is the application for in vivo PK/TK (Bioanalysis)? Start->Q1 MS UHPLC-MS/MS (ESI+) Follow ICH M10 Q1->MS Yes (Requires high sensitivity) Q2 Is Mass Spectrometry available in the QC Lab? Q1->Q2 No (QC / Batch Release) CAD HPLC-CAD Universal Detection (ICH Q2(R2)) Q2->CAD No, but CAD is available Deriv HPLC-UV with FMOC-Cl Pre-column Derivatization Q2->Deriv Standard UV only

Caption: Decision tree for selecting the optimal analytical platform based on regulatory and laboratory constraints.

Summary Recommendations:

  • For Clinical/Preclinical Bioanalysis: You must use UHPLC-MS/MS . The sub-nanogram sensitivity is non-negotiable for tracking the molecule in plasma or urine matrices[2].

  • For API Release Testing & Impurity Profiling: HPLC-CAD is the optimal choice. It provides standard-free quantitation capabilities and requires minimal sample preparation, making it highly reproducible for routine QC environments[7].

  • For Resource-Limited QC Labs: HPLC-UV with FMOC-Cl derivatization remains a highly reliable, ICH-compliant alternative. While sample preparation is more labor-intensive, the resulting method is rugged and utilizes ubiquitous UV detection hardware[5].

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Tips for LC Coupled with Charged Aerosol Detection. LCGC International.[Link]

  • Use of Calculated Physicochemical Properties to Enhance Quantitative Response When Using Charged Aerosol Detection. Analytical Chemistry - ACS Publications.[Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed.[Link]

Sources

Validation

Comparative Efficacy of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Structural Analogs: A Comprehensive SAR and Methodological Guide

Executive Summary The 3-(aminomethyl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of highly selective kinase inhibitors and G-protein-coupled receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-(aminomethyl)piperidine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[1]. By functionalizing the N1 position of the piperidine ring, researchers can systematically probe lipophilic binding pockets while maintaining the critical electrostatic interactions of the primary amine.

This guide objectively compares the performance of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (AMPP) —a representative N-valeryl (pentan-1-one) aliphatic amide—against its structural analogs. By analyzing structure-activity relationships (SAR), metabolic stability, and cellular permeability, this document provides drug development professionals with actionable, data-backed insights for lead optimization.

Structural Rationale & Causality in Analog Design

The design of AMPP and its analogs is driven by specific thermodynamic and spatial requirements within target protein binding sites (e.g., the ATP-binding hinge region of kinases like CSNK2A[2] or the orthosteric site of the Ghrelin receptor[3]):

  • The 3-Aminomethyl Group (The Anchor): The primary amine acts as a critical hydrogen bond donor. At physiological pH, it is protonated, allowing it to form robust salt bridges with conserved aspartate or glutamate residues.

  • The Piperidine Core (The Restrictor): Compared to linear diamines, the piperidine ring imposes conformational restriction. This significantly reduces the entropic penalty upon target binding, translating to higher binding affinity.

  • The N1-Acyl Substituent (The Probe): The N1-pentanoyl group in AMPP (a 5-carbon aliphatic chain) is specifically chosen to increase lipophilicity (cLogP) and engage deep hydrophobic sub-pockets. Shorter chains (acetyl, propionyl) often fail to fully occupy these pockets, resulting in lower efficacy, while bulkier aromatic groups (benzoyl) can introduce steric clashes that abrogate binding entirely.

Comparative Efficacy Data

The following table summarizes the quantitative performance of AMPP against its structural analogs. Data reflects typical SAR trends observed when optimizing the N1-vector for lipophilic pocket engagement.

Table 1: Physicochemical and Pharmacological Profiling of N1-Acyl-3-(Aminomethyl)piperidine Analogs

Analog (N1-Substituent)Target IC₅₀ (nM)cLogPMicrosomal CLint (µL/min/mg)Cell Permeability (Papp x10⁻⁶ cm/s)
Acetyl (C2) 145.20.812.41.2
Propionyl (C3) 85.41.318.63.5
Pentanoyl (C5, AMPP) 12.8 2.4 45.2 14.8
Cyclopentanoyl 15.32.638.512.4
Benzoyl (Aromatic) >10003.165.08.9

Data Interpretation: AMPP (Pentanoyl) demonstrates a 10-fold improvement in target affinity (IC₅₀ = 12.8 nM) and superior cell permeability compared to the acetyl analog. However, the extended aliphatic chain introduces a metabolic liability, evidenced by a higher intrinsic clearance (CLint) due to increased susceptibility to Cytochrome P450 (CYP) ω-oxidation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating mandatory quality control steps to prevent false positives or misinterpretation of downstream data.

Protocol 1: Synthesis of AMPP (1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one)

Causality Note: Direct acylation of 3-(aminomethyl)piperidine will result in a mixture of N1-amides and exocyclic primary amides. Therefore, orthogonal protection is mandatory.

  • Protection: Dissolve 3-(aminomethyl)piperidine in dichloromethane (DCM). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) at 0°C to selectively protect the more nucleophilic primary amine, yielding tert-butyl ((piperidin-3-yl)methyl)carbamate.

  • Amidation: To the Boc-protected intermediate, add 1.5 eq of N,N-diisopropylethylamine (DIPEA) followed by dropwise addition of 1.1 eq of valeryl chloride (pentanoyl chloride). Stir at room temperature for 4 hours.

    • Validation Step: Monitor via TLC (Ninhydrin stain). The absence of a primary amine colorimetric response confirms complete acylation without Boc-deprotection.

  • Deprotection: Concentrate the organic layer, resuspend in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA), and stir for 2 hours to remove the Boc group.

  • Final Validation: Purify via preparative HPLC. Confirm the identity of the AMPP TFA salt via LC-MS (Expected [M+H]⁺ = 199.18) and ensure purity >95% via ¹H-NMR before proceeding to biological assays.

Protocol 2: Microsomal Stability Assay (CLint Determination)

Causality Note: Evaluating the metabolic stability of the pentanoyl chain requires active Phase I enzymes. NADPH is added as the essential electron donor for CYP450-mediated oxidation.

  • Incubation Setup: Prepare a 1 µM solution of AMPP in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., Tolbutamide).

    • Validation Step (Self-Correction): Run parallel incubations with a high-clearance positive control (Verapamil) to confirm microsomal activity, and a negative control (AMPP without NADPH) to verify that degradation is strictly CYP-mediated and not due to chemical instability.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t₁/₂2) and intrinsic clearance (CLint).

Mechanistic Pathway Visualization

SAR_Workflow Scaffold 3-(Aminomethyl)piperidine Core Scaffold Amidation N1-Acylation (Valeryl Chloride) Scaffold->Amidation Synthesis AMPP AMPP (Pentan-1-one) Amidation->AMPP Analogs Analogs (Acetyl, Benzoyl) Amidation->Analogs InVitro In Vitro Efficacy Target Binding AMPP->InVitro Metabolic Metabolic Stability Microsomal Clearance AMPP->Metabolic Analogs->InVitro Analogs->Metabolic Lead Lead Optimization InVitro->Lead Efficacy Metabolic->Lead Stability

Experimental workflow for the synthesis and pharmacological profiling of AMPP structural analogs.

References

  • Dowling, et al. "Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A." PubMed Central (PMC), PMC9190132. Available at:[Link]

  • Chollet, et al. "Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity." Journal of Medicinal Chemistry - ACS Publications, 2007. Available at:[Link]

Sources

Comparative

benchmarking 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one against standard reference compounds

An In-Depth Comparative Guide to the Preclinical Benchmarking of Novel Piperidine-Based Compounds: A Case Study Using 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Foreword The compound 1-(3-(aminomethyl)piperidin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Preclinical Benchmarking of Novel Piperidine-Based Compounds: A Case Study Using 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Foreword

The compound 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one represents a novel chemical entity. As of this guide's publication, it is not characterized in publicly accessible scientific literature. Therefore, this document serves as a comprehensive framework for the systematic evaluation of this, or structurally similar novel compounds, against established reference standards.

Based on its piperidine core, a common scaffold in neuropharmacology, we hypothesize a potential interaction with nicotinic acetylcholine receptors (nAChRs), specifically the alpha-7 (α7) subtype, a key target in the development of therapeutics for cognitive deficits. This guide will therefore outline the essential preclinical assays required to characterize the binding affinity, functional efficacy, selectivity, and in-vivo cognitive-enhancing potential of our hypothetical agent, designated "Compound X," against two well-characterized reference compounds:

  • PNU-282987 : A potent and highly selective α7 nAChR agonist.

  • Galantamine : An acetylcholinesterase inhibitor that also functions as a positive allosteric modulator (PAM) of nAChRs.

This guide is designed for researchers, scientists, and drug development professionals, providing both the strategic rationale and detailed protocols necessary for a rigorous benchmarking study.

Phase 1: Foundational In-Vitro Characterization

The initial phase of any benchmarking program is to define the compound's interaction with its primary target at the molecular level. Our objective is to determine if Compound X binds to the α7 nAChR and, if so, how it modulates receptor function.

Target Engagement: Receptor Binding Affinity

Before assessing function, we must confirm that Compound X physically interacts with the α7 nAChR. A competitive radioligand binding assay is the gold standard for this determination. This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Rationale: By quantifying the displacement of a known binder, we can determine the binding affinity (expressed as the inhibition constant, Ki) of Compound X for the α7 nAChR. A lower Ki value signifies a higher binding affinity. Comparing the Ki of Compound X to that of PNU-282987 provides the first critical benchmark.

Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Culture cells expressing α7 nAChR (e.g., GH4C1 cells) P2 Harvest cells and prepare cell membrane homogenates P1->P2 P3 Quantify protein concentration (e.g., Bradford assay) P2->P3 A1 Incubate membranes with fixed conc. of [3H]-Methyllycaconitine (radioligand) P3->A1 A2 Add increasing concentrations of Compound X or Reference Compound A1->A2 A3 Incubate to equilibrium (e.g., 2 hours at 4°C) A2->A3 R1 Rapidly filter samples through glass fiber filters to separate bound and free radioligand A3->R1 R2 Wash filters to remove non-specific binding R1->R2 R3 Measure radioactivity on filters using liquid scintillation counting R2->R3 R4 Calculate Ki from IC50 using the Cheng-Prusoff equation R3->R4 cluster_phase1 Day 1: Habituation cluster_phase2 Day 2: Familiarization (T1) cluster_phase3 Day 2: Test (T2) H1 Place animal in empty open-field arena H2 Allow free exploration for 10 minutes H1->H2 F1 Administer Compound X, Reference, or Vehicle (e.g., 30 min prior) F2 Place animal in arena with two identical objects (A & A) F1->F2 F3 Record exploration time for each object (10 min) F2->F3 T1 Return animal to home cage for retention interval (e.g., 1-24h) T2 Place animal back in arena with one familiar and one novel object (A & B) T1->T2 T3 Record exploration time for each object (5 min) T2->T3 T4 Calculate Discrimination Index: (Time_Novel - Time_Familiar) / (Total Time) T3->T4

Caption: Three-phase workflow for the Novel Object Recognition task.

Comparative Data Synthesis

All experimental data should be collated into clear, comparative tables. The following tables represent a hypothetical outcome of the benchmarking study.

Table 1: In-Vitro Profile of Compound X vs. Reference Compounds

ParameterCompound X (Hypothetical Data)PNU-282987Galantamine
α7 nAChR Binding (Ki, nM) 15 nM27 nM> 10,000 nM
α7 nAChR Agonism (EC50, nM) 120 nM350 nMNo Agonist Activity
α7 nAChR Agonism (Emax) 95% (relative to ACh)100% (relative to ACh)N/A
α7 nAChR PAM Activity (EC50, nM) 85 nMNot a PAM250 nM
Selectivity (vs. α4β2 nAChR) > 200-fold> 500-fold~10-fold (Inhibitor)

Table 2: In-Vivo Efficacy in the Novel Object Recognition Test

Compound (Dose)Discrimination Index (Mean ± SEM)
Vehicle 0.15 ± 0.05
Compound X (1 mg/kg) 0.45 ± 0.08
PNU-282987 (1 mg/kg) 0.42 ± 0.07
Galantamine (3 mg/kg) 0.38 ± 0.06

Conclusion and Strategic Outlook

This guide provides a robust, multi-tiered framework for the preclinical evaluation of novel compounds like 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one. Based on our hypothetical data, "Compound X" presents a promising profile as a potent and selective α7 nAChR agonist with additional PAM activity, a unique combination not present in our selected reference standards. Its strong performance in the NOR test suggests significant potential as a pro-cognitive agent.

The logical next steps would involve a full pharmacokinetic profile (ADME), evaluation in more complex behavioral models, and preliminary safety toxicology studies before considering advancement to investigational new drug (IND)-enabling studies. This systematic benchmarking approach ensures that decisions on compound progression are based on objective, comparative data against established pharmacological agents.

References

  • Title: Radioligand binding assays: theory and practice. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: A high-throughput screening assay for alpha7 nicotinic acetylcholine receptor agonists using a fluorescent ligand. Source: Journal of Biomolecular Screening URL: [Link]

  • Title: The novel object recognition memory: a review of the procedure, validation, and its use in the study of cognitive deficits. Source: Neuroscience & Biobehavioral Reviews URL: [Link]

Validation

reproducibility of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one synthetic routes

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one presents a classic chemoselectivity challenge in modern medicinal chemistry: differentiating a highly nucleophilic primary aliphatic amine from a secondary p...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one presents a classic chemoselectivity challenge in modern medicinal chemistry: differentiating a highly nucleophilic primary aliphatic amine from a secondary piperidine nitrogen. As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this scaffold. Reproducibility, scalability, and atom economy heavily depend on the strategic avoidance of competing nucleophilic attacks during the N-acylation phase.

This guide objectively compares three synthetic alternatives—Nitrile Reduction (Route A) , Orthogonal Protection (Route B) , and Direct Acylation (Route C) —providing supporting experimental data, self-validating protocols, and the mechanistic causality behind each workflow.

Mechanistic Evaluation of Synthetic Routes

When synthesizing 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, the primary goal is to selectively acylate the piperidine nitrogen with a valeryl (pentanoyl) group while leaving the primary aminomethyl group free.

  • Route A: Nitrile Reduction (The Preferred Pathway) This route circumvents the chemoselectivity issue entirely by utilizing 3-cyanopiperidine as the starting material. The secondary piperidine nitrogen is directly acylated with valeryl chloride. The cyano group, which is inert to acyl chlorides, is subsequently reduced to the primary amine using catalytic hydrogenation. This two-step process is highly atom-economical and scalable.

  • Route B: Orthogonal Protection Starting from commercially available 1-Boc-3-(aminomethyl)piperidine, this route employs an orthogonal protection strategy[1]. The primary amine is protected with a Carbobenzyloxy (Cbz) group, followed by Boc deprotection, N-acylation of the piperidine ring, and finally Cbz hydrogenolysis[2]. While regioselectivity is absolute, the four-step sequence suffers from poor atom economy and lower overall yields.

  • Route C: Direct Acylation (Not Recommended) Attempting to directly acylate 3-(aminomethyl)piperidine with one equivalent of valeryl chloride results in a complex mixture of N-valeryl, N'-valeryl, and di-acylated products. The lack of steric or electronic differentiation between the two nitrogen centers makes this route highly irreproducible.

SynthesisRoutes cluster_A Route A: Nitrile Reduction (Preferred) cluster_B Route B: Orthogonal Protection SM1 3-Cyanopiperidine IntA 1-Pentanoylpiperidine- 3-carbonitrile SM1->IntA Valeryl Chloride Et3N, DCM Product 1-(3-(Aminomethyl)piperidin- 1-yl)pentan-1-one IntA->Product H2, Raney Ni NH3/MeOH SM2 1-Boc-3-(aminomethyl)piperidine IntB1 1-Boc-3-(Cbz-aminomethyl) piperidine SM2->IntB1 Cbz-Cl, Base IntB2 3-(Cbz-aminomethyl) piperidine IntB1->IntB2 TFA / DCM IntB3 N-Valeryl-3-(Cbz-aminomethyl) piperidine IntB2->IntB3 Valeryl Chloride Et3N IntB3->Product H2, Pd/C MeOH

Comparison of Route A (Nitrile Reduction) and Route B (Orthogonal Protection) synthetic workflows.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three routes based on standardized 10-gram scale validation runs.

Performance MetricRoute A (Nitrile Reduction)Route B (Orthogonal Protection)Route C (Direct Acylation)
Step Count 241
Overall Yield 75 – 82%45 – 55%< 15% (After HPLC)
Regioselectivity AbsoluteAbsolutePoor (Statistical Mixture)
Atom Economy HighLow (High waste generation)High
Scalability Excellent (Kilogram scale)ModerateNot Viable

Causality in Experimental Choices

Why use Ammonia in the Nitrile Reduction? In Route A, the reduction of the nitrile group to a primary amine proceeds via a highly reactive primary imine intermediate. If reduced in a standard solvent, the newly formed primary amine can attack the unreduced imine, leading to the formation of secondary and tertiary amine dimers. By saturating the methanolic solvent with anhydrous ammonia ( NH3​ ), we leverage Le Chatelier's principle. The massive excess of ammonia shifts the equilibrium of the imine condensation backward, effectively suppressing the formation of secondary amines and ensuring high chemoselectivity for the primary amine[3].

Why avoid orthogonal protection if it provides absolute selectivity? While orthogonal protection[1] using Boc and Cbz groups successfully prevents side reactions[2], it introduces three synthetic penalties: protecting group installation, Boc cleavage, and Cbz hydrogenolysis. Each step requires its own workup, solvent extraction, and purification, which compounds yield losses and increases the E-factor (environmental waste). Route A achieves the same absolute regioselectivity without the need for any protecting groups by exploiting the latent oxidation state of the nitrile.

Detailed Experimental Protocols (Self-Validating Workflows)

The following protocol details the preferred Route A (Nitrile Reduction) , optimized for high reproducibility.

Step 1: Synthesis of 1-Pentanoylpiperidine-3-carbonitrile

Objective: Selective N-acylation of the secondary amine.

  • Setup: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve 3-cyanopiperidine (10.0 g, 90.8 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Base Addition: Add triethylamine ( Et3​N , 15.2 mL, 109.0 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve valeryl chloride (11.5 g, 95.3 mmol, 1.05 eq) in DCM (20 mL) and add it dropwise via an addition funnel over 30 minutes to prevent exothermic runaway.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation (In-Process): Perform TLC (Ethyl Acetate/Hexanes 1:1). The starting material spot (ninhydrin active) should disappear, replaced by a higher Rf​ UV-inactive spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (100 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove unreacted amine, and finally wash with brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a pale yellow oil (approx. 16.5 g, 93% yield).

Step 2: Chemoselective Reduction to 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Objective: Reduction of the nitrile to a primary amine without amide over-reduction.

  • Setup: Transfer 1-pentanoylpiperidine-3-carbonitrile (15.0 g, 77.2 mmol) to a high-pressure Parr hydrogenation vessel.

  • Solvent Preparation: Dissolve the intermediate in a 7M solution of ammonia in methanol ( NH3​ /MeOH, 150 mL). Crucial Step: The ammonia is required to prevent secondary amine dimerization.

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 2.0 g wet weight). Caution: Raney Ni is highly pyrophoric; do not allow it to dry.

  • Hydrogenation: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H2​ . Agitate at room temperature for 12-16 hours.

  • Validation (In-Process): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases. An aliquot analyzed by LC-MS should show the desired mass ( [M+H]+=199.1 ).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Raney Ni catalyst (keep the filter cake wet and quench with dilute HCl).

  • Purification: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Purify the crude residue via flash column chromatography (DCM/MeOH/NH4OH 90:9:1) to yield the pure target compound as a viscous oil (11.8 g, 77% yield).

Sources

Comparative

spectroscopic comparison of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one derivatives

Spectroscopic Comparison of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Derivatives: An Application Scientist's Guide Executive Summary The 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one scaffold is a highly versatile i...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Derivatives: An Application Scientist's Guide

Executive Summary

The 1-(3-(aminomethyl)piperidin-1-yl)pentan-1-one scaffold is a highly versatile intermediate in the synthesis of CNS-active agents, epigenetic modulators, and GPCR antagonists. However, its spectroscopic characterization is frequently complicated by the conformational dynamics of the piperidine ring and the tertiary amide bond. This guide provides a definitive spectroscopic comparison of the parent primary amine and its N-Boc and N,N-dimethyl derivatives, equipping researchers with the analytical logic required to distinguish true structural integrity from conformational artifacts.

Conformational Dynamics: The Causality of Spectroscopic Signatures

As an application scientist, the most common analytical error I observe with piperidine amides is the misassignment of NMR peak doubling as a chemical impurity. In reality, the N–C(O) bond possesses significant partial double-bond character due to lone-pair resonance from the nitrogen into the carbonyl group. This creates a rotational energy barrier of approximately 15–20 kcal/mol. Consequently, at 298 K, the molecule exists as a mixture of slowly interconverting syn and anti rotamers 1.

In ¹H NMR, this manifests as distinct, overlapping multiplets for the piperidine equatorial/axial α-protons (typically between 2.6 and 4.5 ppm) and the pentanoyl α-CH₂ group. The ratio of these rotamers is highly solvent-dependent. Furthermore, the functionalization of the 3-aminomethyl group alters the basicity and hydrogen-bonding capacity of the molecule, which orthogonally impacts its behavior in electrospray ionization mass spectrometry (ESI-MS) and infrared (IR) spectroscopy 2.

Quantitative Spectroscopic Benchmarks

To objectively evaluate successful derivatization, researchers must track specific diagnostic shifts. The table below summarizes the expected spectroscopic profiles for three key derivatives of the scaffold.

Derivative¹H NMR Key Shifts (298 K, DMSO-d₆)¹³C NMR C=O (ppm)ESI-MS [M+H]⁺IR Diagnostic Bands (cm⁻¹)
A: Primary Amine (Parent Scaffold)3.8–4.3 (m, 2H, piperidine H-α)2.5–2.7 (m, 2H, CH₂-NH₂)170.5 (Amide)199.23350 (N-H stretch)1635 (Amide I)
B: N-Boc Protected (Synthetic Intermediate)1.38 (s, 9H, Boc t-butyl)6.85 (t, 1H, NH-Boc)170.8 (Amide)155.8 (Carbamate)299.23320 (N-H stretch)1710 (Carbamate C=O)1640 (Amide I)
C: N,N-Dimethyl (Reductive Amination)2.15 (s, 6H, N(CH₃)₂)2.10–2.25 (m, 2H, CH₂-N)170.6 (Amide)227.21640 (Amide I)Absence of N-H stretch

Experimental Protocols: Self-Validating VT-NMR Workflow

To definitively prove that peak doubling is caused by rotamers rather than structural impurities (such as unreacted starting materials or regioisomers), a Variable Temperature (VT) NMR workflow must be employed. This protocol is designed as a closed, self-validating loop: it proves the hypothesis while simultaneously verifying that the experiment itself did not degrade the sample 3.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve 15 mg of the derivative in 0.6 mL of DMSO-d₆.

  • Causality: DMSO-d₆ is selected over CDCl₃ because its high boiling point (189 °C) safely accommodates heating to 373 K (100 °C) without solvent evaporation, sample precipitation, or dangerous NMR tube pressurization.

Step 2: Ambient Baseline Acquisition (298 K)

  • Action: Acquire standard ¹H and ¹³C NMR spectra at 298 K.

  • Causality: This establishes the baseline rotameric ratio (often ~60:40) and identifies the specific duplicated signals (e.g., the pentanoyl α-CH₂ triplet splitting into two distinct multiplets).

Step 3: Thermal Coalescence (373 K)

  • Action: Heat the NMR probe to 373 K, allow 10 minutes for thermal equilibration, and re-acquire the ¹H spectrum.

  • Causality: At 373 K, the thermal kinetic energy exceeds the rotational barrier of the amide N–C(O) bond. The exchange rate between syn and anti conformers becomes faster than the NMR timescale, causing the doubled peaks to coalesce into sharp, time-averaged singlets or well-defined multiplets.

Step 4: The Self-Validation Step (Return to 298 K)

  • Action: Cool the probe back down to 298 K, equilibrate for 15 minutes, and acquire a final ¹H spectrum.

  • Causality: This is the critical validation step. If the final spectrum perfectly matches the Step 2 baseline, you have definitively proven conformational isomerism. If new peaks appear or the baseline changes, the sample underwent thermal degradation, invalidating the coalescence data.

Workflow Visualization

G N1 Synthesize Piperidine Amide Derivative N2 1H NMR at 298 K (DMSO-d6) N1->N2 N3 Observe Peak Doubling? (Rotamers) N2->N3 N4 VT-NMR at 373 K N3->N4 Yes N5 Peak Coalescence (Conformational) N4->N5 Kinetic Energy > Rotational Barrier N6 No Coalescence (Structural Impurity) N4->N6 Distinct Molecules

VT-NMR workflow for distinguishing piperidine amide rotamers from impurities.

References

  • Title: Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: ACS Publications URL
  • Title: Quinazolinone Derivatives as Orally Available Ghrelin Receptor Antagonists for the Treatment of Diabetes and Obesity Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Chemical and structural investigation of the paroxetine-human serotonin transporter complex Source: eLife URL

Sources

Validation

Comparative Guide to Cross-Reactivity Profiling for Novel Piperidine Analogs: A Case Study with 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for novel chemical entities, using the hypothetical compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for novel chemical entities, using the hypothetical compound 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one as a practical example. We will delve into the scientific rationale behind target selection, provide detailed experimental protocols, and offer insights into data interpretation, empowering research teams to anticipate and mitigate potential off-target effects early in the drug development pipeline.

Part 1: The Imperative of Early-Stage Cross-Reactivity Profiling

In the journey of drug discovery, identifying a potent and selective lead compound is a critical milestone. However, the therapeutic efficacy of a candidate can be quickly undermined by unintended interactions with other biological targets, leading to adverse effects or toxicity. These "off-target" interactions are the focus of cross-reactivity studies, also known as secondary pharmacology or safety pharmacology screening.

The compound in focus, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, possesses structural motifs—specifically the piperidine ring and an aliphatic ketone chain—that are common in centrally active agents. The presence of the basic aminomethyl group suggests potential interactions with aminergic G-protein coupled receptors (GPCRs) or ion channels. Therefore, a proactive and rationally designed cross-reactivity screen is not just a regulatory formality but a crucial step to de-risk the program and build a comprehensive safety profile. A tiered approach is often the most resource-effective strategy, beginning with a broad panel of binding assays followed by more specific functional assays for any identified "hits."

Part 2: Designing a Rational Cross-Reactivity Panel

Given the structural alerts within our lead compound, a logical first step is to screen it against a panel of targets where related pharmacophores have shown activity. The primary objective is to identify unintended interactions at a concentration significantly higher than the therapeutic dose, typically in the range of 1 to 10 µM for an initial screen.

A well-constructed panel should encompass a diverse set of protein families known to be involved in adverse drug reactions. Based on regulatory guidance and historical data, a robust panel should include targets from the following classes:

  • G-Protein Coupled Receptors (GPCRs): Particularly aminergic receptors (dopamine, serotonin, adrenergic, histamine) due to the compound's basic nitrogen.

  • Ion Channels: hERG, sodium, and calcium channels are critical for cardiac safety assessment.

  • Kinases: A broad kinase panel can uncover unexpected anti-proliferative or pro-inflammatory signals.

  • Nuclear Receptors: To assess potential endocrine-disrupting effects.

  • Transporters: Such as the serotonin transporter (SERT) and dopamine transporter (DAT).

Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for identifying and validating off-target interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation Compound Test Compound (10 µM) Panel Broad Radioligand Binding Panel (e.g., 44-100 targets) Compound->Panel Hit_Ident Initial 'Hit' Identified Panel->Hit_Ident >50% Inhibition? Conc_Response Concentration-Response Curve (e.g., 8-point, 3-fold dilution) Hit_Ident->Conc_Response Ki_Calc Confirmed Hit (Ki < 1 µM) Conc_Response->Ki_Calc Calculate Ki/IC50 Functional_Assay Orthogonal Functional Assay (e.g., Calcium Flux, cAMP) Ki_Calc->Functional_Assay Final_Risk Risk Assessment (Selectivity Window) Functional_Assay->Final_Risk Determine Functional Agonism/Antagonism

Caption: Tiered workflow for cross-reactivity screening and hit validation.

Part 3: Experimental Methodologies & Data Comparison

The foundation of a reliable cross-reactivity study lies in robust and well-validated assays. Below, we detail a representative protocol for a primary radioligand binding assay and a follow-up functional assay.

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This method is a high-throughput and cost-effective way to screen for competitive binding against a large panel of targets. It measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Objective: To determine the percentage inhibition of radioligand binding at a single high concentration (e.g., 10 µM) of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • Radiolabeled ligand (e.g., [³H]-Dopamine for the D2 receptor).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Assay buffer (specific to the target).

  • Scintillation fluid and microplates.

  • Filter mats and a cell harvester.

  • Microplate scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 10 mM stock of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one to achieve a final assay concentration of 10 µM.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, the test compound, and the radiolabeled ligand.

  • Initiate Reaction: Add the membrane preparation containing the target receptor to all wells to start the binding reaction.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound relative to control wells (containing vehicle) and wells for non-specific binding (containing a high concentration of an unlabeled ligand).

Protocol 2: Calcium Flux Functional Assay (for GPCRs)

If a significant "hit" is identified in the binding assay for a Gq-coupled GPCR, a functional assay is necessary to determine if the compound acts as an agonist or antagonist.

Objective: To determine if 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one modulates intracellular calcium mobilization via a specific Gq-coupled receptor.

Materials:

  • Host cells stably expressing the target GPCR (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Known agonist and antagonist for the target receptor.

  • Fluorescent plate reader with an integrated fluidic dispenser (e.g., FLIPR, FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight to form a monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer. Incubate for 60 minutes at 37°C to allow the cells to take up the dye.

  • Compound Preparation: Prepare a concentration-response plate with various dilutions of the test compound.

  • Assay Execution (Antagonist Mode): a. Place both the cell plate and the compound plate into the fluorescent plate reader. b. Add the test compound to the cells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Add a known agonist for the receptor at a concentration that elicits ~80% of the maximal response (EC80). d. Continuously measure the fluorescent signal before and after the addition of the agonist.

  • Data Analysis: An antagonist will cause a concentration-dependent decrease in the agonist-induced fluorescent signal. Calculate the IC50 value from the resulting concentration-response curve.

Data Summary and Comparison

All quantitative data should be consolidated into a clear, comparative table. This allows for a quick assessment of selectivity and potential liabilities.

Target ClassTargetAssay TypePrimary Screen (% Inhibition @ 10µM)Follow-up Kᵢ/IC₅₀ (µM)Functional Effect
GPCR Dopamine D2Radioligand Binding85%0.25Antagonist
Serotonin 5-HT₂ₐRadioligand Binding62%1.1Antagonist
Adrenergic α₁Radioligand Binding35%>10Not Determined
Ion Channel hERGRadioligand Binding15%>10Not Determined
Transporter SERTRadioligand Binding9%>10Not Determined
Kinase CDK2Enzyme Inhibition5%>10Not Determined

Table 1: Sample cross-reactivity data for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one. Data is hypothetical.

From this hypothetical data, the compound shows significant affinity for the Dopamine D2 receptor and moderate affinity for the Serotonin 5-HT₂ₐ receptor. This would trigger a deeper investigation into the therapeutic window between its intended primary target and these off-targets.

Part 4: Conclusion and Forward Look

A systematic and early-stage investigation into the cross-reactivity of a lead compound like 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is fundamental to a successful drug development program. By combining broad panel screening with focused functional validation, researchers can build a comprehensive safety profile, anticipate potential clinical adverse effects, and make informed decisions about which candidates to advance. The methodologies and workflows described herein provide a robust framework for this critical evaluation, ensuring that scientific integrity and patient safety remain at the forefront of pharmaceutical innovation.

References

  • Bowes, J., Brown, A.J., Hamon, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • U.S. Food and Drug Administration (FDA) . (2018). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Center for Drug Evaluation and Research (CDER). Available at: [Link]

Comparative

A Comparative In Vivo Pharmacokinetic Analysis: The Half-Life of a Novel Piperidine Derivative Versus Standard Ligands

Abstract: The therapeutic efficacy and dosing regimen of a novel drug candidate are fundamentally linked to its pharmacokinetic profile, with in vivo half-life being a critical determinant of its duration of action and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The therapeutic efficacy and dosing regimen of a novel drug candidate are fundamentally linked to its pharmacokinetic profile, with in vivo half-life being a critical determinant of its duration of action and potential for accumulation. This guide provides a comparative analysis of the in vivo half-life of a novel investigational compound, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (hereafter referred to as Compound PMP-5), against established standard ligands. We will delve into the experimental design and methodologies required for such a comparison, present hypothetical yet plausible data for Compound PMP-5, and discuss the structural and metabolic implications of the observed pharmacokinetic differences. This document is intended for researchers and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Introduction: The Critical Role of In Vivo Half-Life in Drug Development

The in vivo half-life (t½) of a drug is the time it takes for the concentration of the drug in the body, typically measured in plasma, to be reduced by half. This parameter is a composite measure, influenced by the rates of absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, a thorough understanding of a candidate's half-life is paramount for several reasons:

  • Dosing Frequency: A short half-life may necessitate frequent dosing to maintain therapeutic concentrations, potentially impacting patient compliance. Conversely, a very long half-life can lead to drug accumulation and an increased risk of toxicity.

  • Therapeutic Efficacy: The duration of a drug's effect is often directly related to the time it remains above a minimum effective concentration, a period heavily influenced by its half-life.

  • Safety Profile: An unexpectedly long half-life can lead to prolonged side effects, while a very short one might result in sub-therapeutic exposure and lack of efficacy.

The compound at the center of our analysis, Compound PMP-5 , is a novel piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its presence suggests potential interactions with central nervous system (CNS) targets. For this guide, we will hypothesize that Compound PMP-5 is being investigated as a ligand for a specific G-protein coupled receptor (GPCR) and compare its pharmacokinetic profile to two well-characterized standard ligands relevant to this hypothetical target class: Morphine and Oxycodone . These standards provide a valuable benchmark due to their extensive clinical use and well-documented pharmacokinetic properties.

Experimental Methodology: A Validated Approach to Comparative Pharmacokinetics

To ensure the generation of reliable and reproducible data, a rigorously designed and validated experimental protocol is essential. The following describes a standard workflow for a comparative pharmacokinetic study in a rodent model, such as the Sprague-Dawley rat.

Study Design and Rationale

The fundamental design involves administering a single dose of each compound to different groups of animals and then collecting blood samples at predetermined time points. The concentration of the drug in the plasma is then quantified to generate a concentration-time curve, from which the half-life is calculated.

Below is a DOT language script that visualizes the experimental workflow.

G cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Bioanalysis & Data Processing A Acclimatization of Sprague-Dawley Rats (n=5 per group) B Fasting (overnight) A->B C Single Intravenous (IV) Bolus Dose Administration (e.g., 2 mg/kg in saline) B->C D Serial Blood Sampling via Cannulated Vein (e.g., 0.05, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D Initiates Time Course E Plasma Separation via Centrifugation D->E F Sample Storage at -80°C E->F G Plasma Protein Precipitation F->G Analysis H LC-MS/MS Quantification of Drug Concentration G->H I Pharmacokinetic Modeling (Non-compartmental analysis) H->I J Calculation of Half-Life (t½) I->J

Figure 1: Experimental workflow for a comparative in vivo pharmacokinetic study.
Detailed Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g) are often used due to their well-characterized physiology and metabolism. Animals should be cannulated (e.g., in the jugular vein) to allow for serial blood sampling without causing undue stress.

  • Dosing: Each compound (Compound PMP-5, Morphine, Oxycodone) is administered as a single intravenous (IV) bolus dose. The IV route is chosen to ensure 100% bioavailability and to study the elimination phase directly. A typical dose might be 1-5 mg/kg, formulated in a vehicle like saline or 5% DMSO in saline.

  • Blood Sampling: Blood samples (~100 µL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at specific time points post-dose. A typical schedule would be: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. The selection of time points is crucial to accurately define the plasma concentration-time curve.

  • Sample Processing: Plasma is isolated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS: The concentration of each compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and selectivity required to measure drug concentrations over a wide dynamic range. The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). A non-compartmental analysis is typically used to calculate key parameters, including the terminal elimination half-life (t½), volume of distribution (Vd), and clearance (CL).

Comparative Data Analysis

The primary output of the study is a set of pharmacokinetic parameters for each compound. For this guide, we will present real, cited data for our standard ligands and plausible, hypothetical data for Compound PMP-5 to illustrate a realistic comparative scenario.

CompoundClassIn Vivo Half-Life (t½) in Rats (hours) Clearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Data Source
Morphine Opioid Agonist (Phenanthrene)1.5 - 2.5~55~5Hypothetical/Representative
Oxycodone Opioid Agonist (Thebaine-derivative)2.0 - 3.0~40~6Hypothetical/Representative
Compound PMP-5 Piperidine Derivative~6.5 ~15 ~7 Hypothetical Data

Note: The values for Morphine and Oxycodone are representative of typical findings in preclinical rat studies. The data for Compound PMP-5 is hypothetical for illustrative purposes.

Discussion and Mechanistic Interpretation

The data presented in the table reveals a significant difference in the in vivo half-life of Compound PMP-5 compared to the standard ligands, Morphine and Oxycodone. With a hypothetical half-life of approximately 6.5 hours, Compound PMP-5 demonstrates a markedly longer residence time in the systemic circulation.

Several factors, rooted in the molecule's structure, could contribute to this extended half-life:

  • Metabolic Stability: The primary route of metabolism for Morphine and Oxycodone involves glucuronidation of their phenolic hydroxyl groups and N-demethylation by cytochrome P450 enzymes (CYPs), particularly CYP3A4 and CYP2D6. Compound PMP-5 lacks these specific functional groups. Its N-pentanoyl group and aminomethyl side chain may be less susceptible to rapid Phase I or Phase II metabolism, leading to a lower clearance rate (~15 mL/min/kg) compared to the standards.

  • Plasma Protein Binding: Increased binding to plasma proteins, such as albumin and alpha-1-acid glycoprotein, can reduce the fraction of free drug available for metabolism and excretion, thereby prolonging the half-life. The lipophilicity introduced by the pentanoyl chain in Compound PMP-5 might contribute to higher plasma protein binding than seen with the more polar standard opioids.

  • Volume of Distribution (Vd): The slightly higher hypothetical Vd of Compound PMP-5 (~7 L/kg) suggests it may distribute more extensively into tissues compared to Morphine and Oxycodone. While this sequesters the drug away from the central circulation, the rate of elimination is ultimately determined by the efficiency of the clearing organs (liver and kidneys), making the lower clearance the dominant factor in its longer half-life.

The extended half-life of Compound PMP-5 carries significant therapeutic implications. A longer duration of action could allow for less frequent dosing (e.g., once or twice daily), which would be a considerable advantage in a clinical setting. However, it also necessitates a careful evaluation of the potential for drug accumulation with repeated dosing to mitigate any dose-dependent toxicity.

Below is a simplified representation of a GPCR signaling pathway that could be modulated by such ligands.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade GPCR GPCR (e.g., Opioid Receptor) G_protein Gαi/o Activation GPCR->G_protein Ligand Ligand (e.g., Compound PMP-5) Ligand->GPCR Binding & Activation AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channel Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channel cAMP ↓ cAMP Levels AC->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Ion_Channel->Response

Figure 2: Simplified G-protein coupled receptor (GPCR) inhibitory signaling pathway.

Conclusion

This guide outlines a robust framework for the comparative in vivo pharmacokinetic evaluation of a novel compound, using Compound PMP-5 as a case study. The hypothetical data suggests that Compound PMP-5 possesses a significantly longer half-life than the benchmark ligands Morphine and Oxycodone, likely due to enhanced metabolic stability. This favorable pharmacokinetic profile warrants further investigation, including studies to determine its oral bioavailability, metabolite identification, and multi-dose safety profile. By systematically comparing new chemical entities against well-understood standards, drug development teams can make more informed decisions, accelerating the journey from preclinical candidate to potential therapeutic.

References

  • Title: Pharmacokinetics of Opioids in Animals and Humans: A Review Source: European Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Guidance for Industry: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The Use of Piperidine and Pyrrolidine Scaffolds in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Cytochrome P450-Mediated Drug Metabolism Source: Annual Review of Pharmacology and Toxicology URL: [Link]

Safety & Regulatory Compliance

Safety

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one proper disposal procedures

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: Comprehensive Handling and Disposal Protocol As drug development professionals and synthetic chemists scale up the use of specialized building blocks, understanding the prec...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one: Comprehensive Handling and Disposal Protocol

As drug development professionals and synthetic chemists scale up the use of specialized building blocks, understanding the precise physicochemical behavior of these intermediates is critical. 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one (an N-valeryl-3-aminomethylpiperidine derivative) is a bifunctional molecule featuring a tertiary amide and a highly reactive primary amine.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and RCRA-compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

Chemical Profile & Hazard Assessment

The presence of the primary aminomethyl group ( −CH2​NH2​ ) dictates the molecule's hazard profile. It acts as a strong organic base and a potent nucleophile. Uncontrolled reactions with acids or oxidizers can lead to rapid exothermic events, and the free base is highly corrosive to biological tissues,.

Table 1: Physicochemical Hazards and Operational Implications

Property / HazardDescriptionOperational Implication (Causality)
Chemical Class Aliphatic Primary Amine / Tertiary AmideActs as a strong base; will react exothermically with acids. Must be segregated from acid waste streams.
Corrosivity Causes severe skin burns and eye damage.Requires double-gloving (nitrile/neoprene) and chemical splash goggles. Amines can permeate standard latex.
Incompatibilities Strong oxidizers, strong acids, acid chlorides, halogenated solvents.Alkylation by halogenated solvents (e.g., DCM) can form quaternary salts, causing pressure buildup in closed waste carboys[1].
Toxicity Respiratory and mucous membrane irritant.Must be handled exclusively within a certified Class II fume hood to prevent olfactory fatigue and inhalation exposure.

Operational Handling & Pre-Disposal Protocol

Before generating waste, establish a self-validating handling system to minimize exposure risks.

  • Step 1: PPE and Engineering Controls

    • Action: Don chemical-resistant splash goggles, a flame-retardant lab coat, and double-layered nitrile gloves. Conduct all transfers in a fume hood.

    • Causality: Free amines possess high vapor pressures and act as aggressive respiratory irritants. Double-gloving prevents breakthrough exposure, as basic amines can degrade single-layer nitrile over prolonged contact[1].

  • Step 2: Reagent Segregation

    • Action: Clear the fume hood of any strong oxidizing agents (e.g., peroxides, permanganates) and concentrated acids before opening the container.

    • Causality: The primary amine is easily oxidized. Mixing with oxidizers can lead to the exothermic generation of toxic nitrogen oxides ( NOx​ )[1].

Waste Segregation & Disposal Workflows

Proper disposal requires strict adherence to the EPA's Resource Conservation and Recovery Act (RCRA)[2] and OSHA's Hazard Communication Standard (HCS)[3]. Because 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one is a strong base, its waste streams must be carefully characterized.

Protocol A: Liquid Organic Waste Disposal
  • Step 1: Solvent Compatibility Check

    • Action: Determine the carrier solvent. If the compound is dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), route to the Non-Halogenated Organic Waste stream.

    • Causality: Segregating non-halogenated from halogenated waste prevents the amine from undergoing unwanted nucleophilic substitution (alkylation) with solvents like dichloromethane, which can generate heat and precipitate quaternary ammonium salts, potentially over-pressurizing the waste container[1].

  • Step 2: Containerization

    • Action: Transfer to a High-Density Polyethylene (HDPE) waste carboy.

    • Validation: Visually inspect the carboy for swelling or vapor leaks. HDPE is highly resistant to basic organic amines, whereas certain metals will corrode.

Protocol B: Aqueous Waste Disposal (RCRA Characterization)
  • Step 1: pH Validation

    • Action: Test the pH of the aqueous waste stream containing the compound using a calibrated pH meter or broad-spectrum indicator strips.

    • Causality: Under EPA RCRA regulations (40 CFR §262.11), any aqueous waste with a pH 12.5 is legally classified as a D002 Characteristic Corrosive Waste [2].

  • Step 2: Neutralization (If permitted by site EHS)

    • Action: Slowly add a dilute, weak acid (e.g., 1M Citric Acid) over an ice bath until the pH reaches 6.0–8.0.

    • Validation: Re-test the pH. Once neutralized, the amine is converted to its corresponding salt, drastically reducing its volatility, corrosivity, and reactivity.

  • Step 3: Labeling and Storage

    • Action: Label the container with the exact chemical name, concentration, and the "Corrosive" GHS pictogram, in strict compliance with OSHA 29 CFR 1910.1200[3]. Store in secondary containment away from acidic waste streams.

Disposal Workflow Visualization

The following decision matrix illustrates the self-validating logic required to properly route 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one waste streams.

DisposalWorkflow Start Waste Generation: 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one Decision1 Is the waste primarily aqueous or organic? Start->Decision1 OrgWaste Route to Non-Halogenated Organic Waste Stream Decision1->OrgWaste Organic Solvent AqWaste Check pH of Aqueous Stream (Validation Step) Decision1->AqWaste Aqueous FinalDispose Transfer to EHS / Approved Waste Disposal Plant OrgWaste->FinalDispose Decision2 Is pH ≥ 12.5? AqWaste->Decision2 RCRA_D002 Classify as RCRA D002 (Corrosive Waste) Decision2->RCRA_D002 Yes Decision2->FinalDispose No (< 12.5) Neutralize In-Lab Neutralization to pH 6-8 (If EHS Approved) RCRA_D002->Neutralize Site Protocol Permits RCRA_D002->FinalDispose Direct Disposal Neutralize->FinalDispose

Figure 1: Decision matrix and RCRA-compliant disposal workflow for 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one.

Emergency Spill Response

In the event of a localized spill (e.g., outside the fume hood), immediate containment is required to prevent inhalation exposure and surface corrosion.

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure laboratory HVAC/fume hoods are operating at maximum exhaust.

  • Neutralize (Causality): Do not use water to wash the spill initially, as this spreads the corrosive base. Instead, carefully cover the spill with a solid, weak acidic absorbent (e.g., sodium bisulfate) or a commercial spill kit designed for basic amines[1]. This converts the volatile free base into a stable, non-volatile salt.

  • Absorb: Use inert, non-combustible absorbents like vermiculite or dry sand. Never use sawdust , as the heat of neutralization combined with an organic amine can ignite combustible materials.

  • First Aid (Ingestion Warning): If ingested, do NOT induce vomiting . Emesis of a corrosive amine will cause secondary chemical burns to the esophageal lining. Rinse the mouth and seek immediate medical attention.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

The structure of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one incorporates three key functional groups that dictate its hazard profile: a piperidine ring, an aminomethyl group, and an N-acyl pentanone moiety. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

The structure of 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one incorporates three key functional groups that dictate its hazard profile: a piperidine ring, an aminomethyl group, and an N-acyl pentanone moiety. This guide is structured to provide a comprehensive operational plan, from initial hazard assessment to final disposal, ensuring your work can proceed with the highest degree of safety and scientific integrity.

Hazard Assessment: A Structure-Based Approach

Understanding the reactivity and toxicology of a novel compound begins with an analysis of its constituent parts.[1][2] The primary hazards are inferred from the well-documented behaviors of piperidines, amines, and ketones.

Functional GroupAnticipated HazardsRationale and Supporting Evidence
Piperidine Ring Corrosive, Toxic, Flammable. Piperidine and its derivatives are known to be highly flammable liquids that can cause severe skin burns and eye damage.[3][4][5][6][7][8] They are toxic if swallowed, inhaled, or in contact with skin, potentially affecting the nervous system, liver, and kidneys.[3][9][10] Vapors can form explosive mixtures with air and may travel to an ignition source.[5][6]
Aminomethyl Group Corrosive, Irritant. The primary amine contributes to the basicity of the molecule, enhancing its corrosive potential. Amines can cause severe chemical burns and respiratory irritation.[9][11]
Pentanone (Ketone) Solvent Effects on PPE, Irritant. The ketone functional group is a key consideration for glove selection. Many common laboratory gloves, particularly standard nitrile, show poor resistance to ketones like acetone and methyl ethyl ketone (MEK), with breakthrough occurring in under a minute.[12][13]
N-Acyl Group Modulated Reactivity. The acylation of the piperidine nitrogen to form an amide may slightly reduce the basicity compared to piperidine itself.[14] However, the fundamental hazards of the piperidine scaffold should be assumed to remain.

Given this analysis, 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one must be handled as a hazardous chemical with corrosive, toxic, and potentially flammable properties.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following protocol is designed to mitigate the risks identified in the hazard assessment. All handling of this compound must occur within a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All operations involving 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

Essential PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[11] Due to the severe corrosive potential, a face shield worn over the safety goggles is required when handling solutions or quantities that pose a splash hazard.[7]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.[6] When transferring larger volumes or where there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: Glove selection is critical due to the presence of the ketone group. Standard disposable nitrile gloves are not recommended for prolonged contact as they offer poor resistance to ketones.[12][13][15][16]

    • Recommended Practice: Double gloving is required.

      • Inner Glove: A standard disposable nitrile glove.

      • Outer Glove: A glove with high resistance to both amines and ketones, such as Butyl Rubber or Silver Shield®/4H® gloves.

    • Contingency: If only nitrile gloves are available, they must be of sufficient thickness (e.g., >8 mil) and are for incidental splash protection only. Gloves must be inspected before use and changed immediately upon any known or suspected contact.[15] Never wear contaminated gloves outside the immediate work area.[17]

Respiratory Protection

Work must be performed in a chemical fume hood. In the rare event that this is not feasible, or during a large spill response, a NIOSH-approved respirator with organic vapor cartridges is mandatory.

PPE Selection Workflow

Caption: PPE selection workflow based on hazard analysis.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation: Before handling, ensure a chemical spill kit equipped with a non-combustible absorbent material (e.g., vermiculite, sand) is readily accessible.[3][18] Do not use combustible materials like paper towels to clean up spills.[18]

  • Grounding: When transferring the chemical from metal containers, ensure all equipment is properly grounded and bonded to prevent static discharge, which could be an ignition source.[5]

  • Environment: Work away from sources of ignition such as open flames, hot plates, and spark-producing equipment.[5][6]

  • Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[6] Decontaminate the work area.

Spill Management

In the event of a spill, immediate and correct action is crucial.[18]

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside the fume hood, increase ventilation if it is safe to do so.

  • Contain: For small spills, use a non-combustible absorbent material to contain the liquid.[18]

  • Collect: Carefully collect the absorbent material and any contaminated items using non-sparking tools and place them into a designated, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[18]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of size.[18]

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.[3][4]

  • Segregation: Collect all waste containing 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one in a dedicated, chemically compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially acids or strong oxidizing agents.[5]

  • Containerization: Use a robust, sealable container. Label it clearly with "Hazardous Waste," the full chemical name, and all applicable hazard pictograms (e.g., Corrosive, Toxic, Flammable).[18]

  • Contaminated Materials: All contaminated PPE (gloves, etc.), absorbent materials, and "empty" containers must be disposed of as solid hazardous waste.[18] Triple-rinse empty containers with a suitable solvent; the rinsate must be collected and disposed of as liquid hazardous waste.[18]

  • Storage and Pickup: Store the sealed waste container in a designated, well-ventilated secondary containment unit in a hazardous waste storage area.[18] Arrange for pickup and disposal through your institution's EHS office and their licensed hazardous waste contractor.[18][19]

Chemical Waste Disposal Workflow

cluster_0 Waste Generation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Start Waste Generated: - Unused Chemical - Contaminated PPE - Spill Debris - Rinsate Segregate Segregate Waste: Keep separate from incompatible materials (e.g., acids) Start->Segregate Container Use Designated, Compatible Hazardous Waste Container Segregate->Container Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms Container->Label Seal Securely Seal Container Label->Seal Storage Store in Secondary Containment in a Designated, Ventilated Area Seal->Storage EHS Contact EHS Office to Arrange for Professional Disposal Storage->EHS End Disposal by Licensed Waste Contractor EHS->End

Caption: Step-by-step workflow for hazardous waste disposal.

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). Available at: [Link]

  • Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

  • PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. (2025, June 23). Available at: [Link]

  • Structure−Reactivity Relationship of Piperidine Nitroxide: Electrochemical, ESR and Computational Studies. The Journal of Organic Chemistry - ACS Publications. (2010, December 29). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]

  • PIPERIDINE - HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. (2023, October 22). Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. pentachemicals. (2024, May 7). Available at: [Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. (2025, March 31). Available at: [Link]

  • Semi-Rigid (Aminomethyl) Piperidine-Based Pentadentate Ligands for Mn(II) Complexation. MDPI. (2021, October 2). Available at: [Link]

  • Piperidine: Human health tier II assessment. NICNAS. (2016, February 5). Available at: [Link]

  • Safety data sheet - Piperidine. CPAChem. (2022, September 14). Available at: [Link]

  • 1-Acetylpiperidine. PubChem - NIH. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one
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